molecular formula C12H16O3 B025741 Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate CAS No. 107859-98-3

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Cat. No.: B025741
CAS No.: 107859-98-3
M. Wt: 208.25 g/mol
InChI Key: KAOHDELIEPQEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-[4-(hydroxymethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6,13H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOHDELIEPQEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564589
Record name Ethyl 3-[4-(hydroxymethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107859-98-3
Record name Ethyl 3-[4-(hydroxymethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 107859-98-3

This technical guide provides a comprehensive overview of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, a bifunctional molecule increasingly utilized in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Chemical Properties and Data

This compound is a substituted aromatic propanoate ester. Its chemical structure consists of a benzene ring substituted with a hydroxymethyl group and an ethyl propanoate chain.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 107859-98-3[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Boiling Point 155-163 °C at 0.5 Torr[1]
Density 1.101 ± 0.06 g/cm³ (Predicted)[1]
pKa 14.43 ± 0.10 (Predicted)[1]
Appearance Colorless liquid[1]

Synthesis Protocol

A common method for the synthesis of this compound involves the reduction of an acrylate precursor.

Experimental Protocol: Synthesis via Hydrogenation [1]

  • Reactants:

    • Ethyl (E)-3-(4-formylphenyl)acrylate (2 g, 9.79 mmol)

    • 10% Palladium on carbon (Pd/C) (1 g)

    • Ethanol (50 mL)

  • Procedure:

    • A mixture of ethyl (E)-3-(4-formylphenyl)acrylate, 10% Pd/C, and ethanol is placed in an autoclave reactor.

    • The mixture is hydrogenated at 3.5 atm of hydrogen pressure for 2 hours.

    • Upon completion, the catalyst is removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The resulting residue is purified by silica gel column chromatography, eluting with a gradient of 0-15% ethyl acetate in petroleum ether.

  • Yield: 1.54 g (76% yield) of this compound as a colorless liquid.

  • Analysis: LC/MS analysis shows a calculated value for C₁₂H₁₆O₃ of 208.25 and a measured value of 191.0 [M-OH]⁺.[1]

Application in Targeted Protein Degradation: PROTAC Linker

This compound is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[2][3]

The structure of this compound provides a key advantage in PROTAC design. The hydroxymethyl group offers a reactive handle for conjugation to a ligand that binds to an E3 ubiquitin ligase, while the ethyl propanoate end can be modified to attach a ligand for the target protein of interest.

The Ubiquitin-Proteasome System and PROTAC Mechanism

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells. PROTACs function by bringing a target protein into close proximity with an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.[3][4][5]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruits Ternary_Complex->PROTAC Released & Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

A diagram illustrating the general mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a linker like this compound typically involves a multi-step process. The following is a generalized workflow:

PROTAC_Synthesis_Workflow start Start linker_synthesis Synthesis of This compound start->linker_synthesis linker_activation Activation of Hydroxymethyl Group (e.g., mesylation, tosylation) linker_synthesis->linker_activation conjugation1 Conjugation of Activated Linker to POI Ligand linker_activation->conjugation1 ligand_poi_synthesis Synthesis of POI Ligand ligand_poi_synthesis->conjugation1 ligand_e3_synthesis Synthesis of E3 Ligase Ligand conjugation2 Conjugation of Linker-POI to E3 Ligase Ligand ligand_e3_synthesis->conjugation2 conjugation1->conjugation2 purification Purification and Characterization of PROTAC conjugation2->purification end Final PROTAC purification->end

A generalized workflow for the synthesis of a PROTAC utilizing an alcohol-containing linker.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

SpectroscopyPredicted Peaks/Signals
¹H NMR - Signals for the ethyl group (triplet and quartet).- Signals for the propanoate methylene protons (two triplets).- Aromatic proton signals in the range of ~7.0-7.5 ppm.- A singlet for the hydroxymethyl protons.- A broad singlet for the hydroxyl proton.
¹³C NMR - Carbonyl carbon signal (~170 ppm).- Aromatic carbon signals (~120-140 ppm).- Methylene carbon signals of the propanoate chain.- Ethyl group carbon signals.- Hydroxymethyl carbon signal (~65 ppm).
IR (Infrared) - Broad O-H stretch from the alcohol group (~3300-3500 cm⁻¹).- C-H stretches from aromatic and aliphatic groups (~2850-3100 cm⁻¹).- Strong C=O stretch from the ester (~1730 cm⁻¹).- C-O stretches (~1100-1300 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹).
Mass Spec (MS) - Molecular ion peak (M⁺) at m/z = 208.- Fragment ion corresponding to the loss of an ethoxy group (-OCH₂CH₃) at m/z = 163.- Fragment ion corresponding to the loss of a hydroxyl group (-OH) at m/z = 191.[1]- Other fragments corresponding to the benzylic and propanoate moieties.

Conclusion

This compound is a valuable chemical entity with significant applications in the development of PROTACs for targeted protein degradation. Its straightforward synthesis and bifunctional nature make it an attractive building block for researchers in medicinal chemistry and drug discovery. The information provided in this guide serves as a foundational resource for the synthesis, characterization, and application of this compound in advanced therapeutic modalities. Further research into PROTACs utilizing this specific linker is warranted to explore its full potential in developing novel therapeutics.

References

In-Depth Technical Guide: Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is a chemical compound of significant interest in the field of targeted protein degradation. Its molecular structure makes it a valuable building block, particularly as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, synthesis, and its application in the context of PROTAC-mediated protein degradation, including relevant experimental protocols and a visualization of the underlying biological pathway.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in chemical synthesis.

PropertyValueReference
Molecular Weight 208.25 g/mol
Molecular Formula C₁₂H₁₆O₃
CAS Number 107859-98-3
Boiling Point 155-163 °C at 0.5 Torr
Density (Predicted) 1.101 ± 0.06 g/cm³
pKa (Predicted) 14.43 ± 0.10

Synthesis Protocol

A common method for the synthesis of this compound involves the hydrogenation of an acrylate precursor.

Reaction: Hydrogenation of ethyl (E)-3-(4-formylphenyl)acrylate.

Materials:

  • Ethyl (E)-3-(4-formylphenyl)acrylate (1 equivalent)

  • 10% Palladium on Carbon (Pd/C) (1 g per 2 g of starting material)

  • Ethanol (as solvent)

  • Hydrogen gas

Procedure:

  • A mixture of ethyl (E)-3-(4-formylphenyl)acrylate, 10% Pd/C, and ethanol is placed in an autoclave reactor.

  • The reactor is charged with hydrogen gas to a pressure of 3.5 atm.

  • The reaction mixture is hydrogenated for 2 hours.

  • Upon completion, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography, eluting with a gradient of 0-15% ethyl acetate in petroleum ether, to yield this compound as a colorless liquid.

Application as a PROTAC Linker

This compound serves as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is a critical component that connects the POI-binding ligand to the E3 ligase-binding ligand.

The properties of the linker, such as its length, rigidity, and chemical composition, significantly influence the efficacy of the PROTAC by affecting the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). The phenylpropanoate structure of this compound provides a degree of rigidity that can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The diagram below illustrates the general mechanism of the ubiquitin-proteasome pathway and how a PROTAC hijacks this system to induce the degradation of a target protein.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ub_Cycle Ubiquitination Cascade POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi E2->Ternary_Complex Ub Transfer Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 Activation PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols for PROTAC Evaluation

The evaluation of a PROTAC's efficacy involves a series of in vitro and cellular assays. Below are protocols for key experiments.

Western Blot Analysis for Protein Degradation

This is the standard method to quantify the degradation of the target protein.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody specific to the POI. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities to determine the extent of protein degradation relative to the vehicle control. Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a PROTAC across an artificial membrane, providing an indication of its cell entry potential.

Protocol:

  • Plate Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., 2% lecithin in dodecane).

  • Compound Addition: Add the PROTAC solution to the donor wells and fill the acceptor wells with buffer.

  • Incubation: Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe).

The workflow for evaluating a PROTAC is summarized in the following diagram.

PROTAC_Evaluation_Workflow Start PROTAC Synthesis (with this compound linker) Biochem_Assay Biochemical Assays (e.g., Ternary Complex Formation) Start->Biochem_Assay Permeability Permeability Assay (e.g., PAMPA) Start->Permeability Cell_Based_Assay Cell-Based Degradation Assay (Western Blot) Biochem_Assay->Cell_Based_Assay Permeability->Cell_Based_Assay Data_Analysis Data Analysis (DC50, Dmax) Cell_Based_Assay->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

This compound is a key building block in the development of PROTACs, a promising therapeutic modality. Its defined structure contributes to the rational design of linkers that are crucial for the efficacy of these targeted protein degraders. The provided synthesis and evaluation protocols offer a framework for researchers to utilize this compound in the advancement of novel therapeutics.

An In-depth Technical Guide on the Chemical Properties of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, a molecule of interest in medicinal chemistry and drug discovery. The document details its physicochemical characteristics, synthesis, and potential biological activities, with a focus on data relevant to researchers in the pharmaceutical sciences.

Chemical and Physical Properties

This compound is a substituted aromatic ester. Its core structure consists of a benzene ring functionalized with a hydroxymethyl group and an ethyl propanoate chain.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 107859-98-3[1]
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.26 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 155-163 °C at 0.5 Torr-
Melting Point Not available-
Density (predicted) 1.101 ± 0.06 g/cm³-
pKa (predicted) 14.43 ± 0.10-
Solubility No specific data available. Inferred to be soluble in organic solvents like ethanol, ether, and chloroform based on the properties of similar esters.[2]-

Synthesis and Purification

A common synthetic route to this compound involves the hydrogenation of an acrylate precursor.

Experimental Protocol: Synthesis of this compound [2]

  • Materials:

    • Ethyl (E)-3-(4-formylphenyl)acrylate (2 g, 9.79 mmol)

    • 10% Palladium on carbon (Pd/C) (1 g)

    • Ethanol (50 mL)

    • Autoclave reactor

    • Silica gel for column chromatography

    • Ethyl acetate

    • Petroleum ether

  • Procedure:

    • A mixture of ethyl (E)-3-(4-formylphenyl)acrylate, 10% Pd/C, and ethanol is placed in an autoclave reactor.

    • The mixture is hydrogenated at 3.5 atm hydrogen pressure for 2 hours.

    • Upon completion, the catalyst is removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The resulting residue is purified by silica gel column chromatography using a gradient of 0-15% ethyl acetate in petroleum ether as the eluent.

    • The final product, this compound, is obtained as a colorless liquid (1.54 g, 76% yield).

  • Characterization:

    • LC/MS Analysis: Calculated for C₁₂H₁₆O₃: 208.25. A measured value of 191.0 [M-OH]⁺ can be observed.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product Ethyl (E)-3-(4-formylphenyl)acrylate Ethyl (E)-3-(4-formylphenyl)acrylate Autoclave Autoclave Ethyl (E)-3-(4-formylphenyl)acrylate->Autoclave H2, Pd/C H2, Pd/C H2, Pd/C->Autoclave Ethanol Ethanol Ethanol->Autoclave Filtration Filtration Autoclave->Filtration Reaction Mixture 3.5 atm H2 3.5 atm H2 2 hours 2 hours Concentration Concentration Filtration->Concentration Filtrate Silica Gel Chromatography Silica Gel Chromatography Concentration->Silica Gel Chromatography Crude Product This compound This compound Silica Gel Chromatography->this compound Purified Product

Diagram 1: Synthesis workflow for this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks / Signals
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), methylene protons of the propanoate chain (two triplets), benzylic methylene protons, and aromatic protons.
¹³C NMR Resonances for the carbonyl carbon, carbons of the ethyl group, methylene carbons of the propanoate chain, benzylic carbon, and aromatic carbons.
IR Spectroscopy Characteristic absorptions for O-H stretching (hydroxyl group), C=O stretching (ester), C-O stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak (M⁺) at m/z 208, and fragmentation patterns corresponding to the loss of the ethoxy group, the hydroxymethyl group, and other fragments.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited. However, its structural similarity to other phenolic compounds, such as ethyl caffeate and other phenylpropanoids, suggests potential antioxidant and anti-inflammatory properties.[2][3][4][5]

Inferred Biological Activities:

  • Antioxidant Activity: The presence of a hydroxymethyl group on the phenyl ring suggests that the compound may act as a free radical scavenger, similar to other phenolic antioxidants.[6][7] This activity is often attributed to the ability of the hydroxyl group to donate a hydrogen atom to neutralize reactive oxygen species.

  • Anti-inflammatory Activity: Structurally related phenylpropanoids have been shown to possess anti-inflammatory properties. For instance, ethyl caffeate has been reported to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[2] It is plausible that this compound could exhibit similar effects by modulating inflammatory pathways.

Potential Signaling Pathway Involvement:

Based on the known mechanisms of similar anti-inflammatory compounds, this compound could potentially modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a key regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines and mediators like iNOS and COX-2.[8]

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_active->Gene_Expression Induces Compound Ethyl 3-(4-(hydroxymethyl)- phenyl)propanoate (Potential Inhibitor) Compound->IKK Inhibits (Inferred)

Diagram 2: Postulated inhibition of the NF-κB signaling pathway.

Applications in Drug Discovery

One of the emerging applications for molecules like this compound is in the field of Proteolysis Targeting Chimeras (PROTACs). Its structure makes it a suitable candidate for use as a linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[1] The hydroxymethyl group provides a reactive handle for further chemical modification and attachment to ligands for E3 ubiquitin ligases and the target protein.

Conclusion

This compound is a compound with well-defined chemical and physical properties that can be synthesized with good yield. While direct biological data is sparse, its structural features suggest potential as an antioxidant and anti-inflammatory agent, possibly through the modulation of the NF-κB pathway. Its utility as a PROTAC linker highlights its relevance in modern drug discovery. Further in-depth biological evaluation is warranted to fully elucidate its therapeutic potential. Researchers are encouraged to use the provided experimental protocols as a starting point for their investigations.

References

An In-depth Technical Guide on the Solubility of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a predictive assessment of solubility in common organic solvents, alongside detailed experimental protocols for determining solubility. This guide is intended to equip researchers and professionals in drug development with the necessary information to effectively work with this compound.

Predicted Solubility Profile

The solubility of a compound is largely dictated by its molecular structure and the principle of "like dissolves like." this compound possesses both polar and non-polar characteristics. The ester and hydroxymethyl functional groups introduce polarity, capable of hydrogen bonding, while the phenyl ring and the ethyl propanoate chain contribute to its non-polar nature.

Based on these structural features, a qualitative prediction of its solubility in various organic solvents is presented in Table 1. It is anticipated that the compound will exhibit good solubility in polar organic solvents and moderate solubility in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted/Qualitative SolubilityRationale
MethanolPolar ProticHighThe hydroxyl group and ester can interact favorably with the polar protic nature of methanol.
EthanolPolar ProticHighSimilar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution.
AcetonePolar AproticHighThe polar carbonyl group of acetone can interact with the polar groups of the solute.
Ethyl AcetateModerately PolarHighAs an ester itself, ethyl acetate is expected to be a good solvent for another ester.
Dichloromethane (DCM)Moderately PolarModerate to HighThe moderate polarity of DCM should allow for good solvation of the compound.
Diethyl EtherSlightly PolarModerateThe slight polarity of the ether linkage can interact with the solute's polar groups.
TolueneNon-polarLow to ModerateThe aromatic nature of toluene can interact with the phenyl ring of the solute.
HexaneNon-polarLowThe non-polar nature of hexane is less likely to effectively solvate the polar functional groups.

Disclaimer: The solubility data presented in this table is predictive and based on chemical principles. Experimental verification is highly recommended for accurate quantitative values.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, experimental determination is essential. The following section details a robust gravimetric method for determining the solubility of this compound. Alternative methods are also briefly discussed.

Gravimetric Method for Solubility Determination

The gravimetric method is a fundamental and reliable technique for determining the solubility of a solid in a liquid.[1][2][3][4] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.[1][4]

Materials and Equipment:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or magnetic stirrer with hotplate

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to 24 hours, depending on the compound and solvent.[5] It is advisable to periodically check for consistent concentration to confirm equilibrium has been reached.[1]

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a volumetric pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a solvent-compatible filter.

  • Solvent Evaporation:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

    • Evaporate the solvent under controlled conditions. For volatile solvents, this can be done in a fume hood at ambient temperature or with gentle heating. For less volatile solvents, a vacuum oven at a suitable temperature can be used to expedite the process without decomposing the solute.

  • Drying and Weighing:

    • Once the solvent is completely evaporated, place the container with the solid residue in an oven at a temperature below the melting point of the compound to remove any residual solvent.

    • Cool the container in a desiccator to room temperature and weigh it on an analytical balance.

    • Repeat the drying and weighing cycles until a constant weight is achieved.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S (g/L) = (Mass of residue (g)) / (Volume of solution collected (L))

Alternative Solubility Determination Methods

Spectroscopic Methods:

  • UV-Vis Spectroscopy: This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range.[6][7][8] A calibration curve of absorbance versus concentration is first established. A saturated solution is prepared, filtered, and then diluted to a concentration that falls within the linear range of the calibration curve. The concentration of the diluted sample is determined from its absorbance, and the original solubility is calculated by accounting for the dilution factor.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine solubility without the need to separate the solid and liquid phases.[5] A known amount of an internal standard is added to the saturated solution, and the concentration of the solute is determined by comparing the integration of a characteristic solute peak to that of the internal standard.

High-Throughput Screening (HTS) Methods:

  • For rapid screening of solubility in multiple solvents or under various conditions, HTS methods are employed.[9][10][11] These methods often utilize 96-well plates and automated liquid handling systems.[7][12]

  • Nephelometry: This technique measures the light scattering caused by precipitated particles in a solution.[9][12] A stock solution of the compound (often in DMSO) is added to the aqueous or organic solvent in a microplate. The point at which precipitation occurs upon serial dilution can be detected by an increase in light scattering, allowing for the determination of solubility.[9][12]

Visualizations

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.

Caption: Experimental workflow for gravimetric solubility determination.

The logical flow for selecting a solubility testing approach based on the initial assessment is depicted below.

logical_relationship start Start: Assess Solubility Needs qualitative Qualitative Assessment ('Like Dissolves Like') start->qualitative Initial Prediction quantitative Quantitative Measurement Required start->quantitative Precise Data Needed gravimetric Gravimetric Method (High Accuracy, Low Throughput) quantitative->gravimetric spectroscopic Spectroscopic Methods (UV-Vis, NMR) (Moderate Throughput, Requires Chromophore/Standard) quantitative->spectroscopic hts High-Throughput Screening (HTS) (High Throughput, Rapid Screening) quantitative->hts end End: Solubility Data Obtained gravimetric->end spectroscopic->end hts->end

Caption: Logical flow for selecting a solubility determination method.

References

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 107859-98-3) is a chemical intermediate of interest in pharmaceutical synthesis and materials science. Its molecular structure incorporates two key functional groups that dictate its stability profile: an ethyl ester and a primary benzylic alcohol. Understanding the inherent stability of this compound is critical for ensuring its quality, purity, and efficacy in research and development applications. This guide provides a comprehensive overview of its degradation pathways, recommended storage conditions, and standardized protocols for stability assessment.

Chemical and Physical Properties

A summary of the key properties for this compound is presented below.

PropertyValueSource
CAS Number 107859-98-3[1]
Molecular Formula C₁₁H₁₄O₃[2]
Molecular Weight 194.23 g/mol [3]
Appearance Liquid / Solid (Varies by purity and temperature)[3]
Boiling Point ~349.0 °C (Predicted)[4]
Density ~1.065 g/cm³ (Predicted)[4]

Stability Profile and Potential Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and oxidation. These two degradation pathways are the most probable routes for impurity formation during storage and handling.

Hydrolysis of the Ester Linkage

The ethyl ester functional group is susceptible to cleavage via hydrolysis. This reaction can be catalyzed by the presence of acids or bases, or it can occur slowly in the presence of water.[5] The hydrolysis reaction is typically irreversible under alkaline conditions, leading to the formation of a carboxylate salt.[6]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester undergoes reversible hydrolysis to yield 3-(4-(hydroxymethyl)phenyl)propanoic acid and ethanol.[5]

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester is irreversibly hydrolyzed to form the corresponding carboxylate salt and ethanol.

Hydrolysis_Pathway parent This compound acid 3-(4-(hydroxymethyl)phenyl)propanoic Acid parent->acid H⁺ / H₂O (Acidic Conditions) salt Carboxylate Salt parent->salt OH⁻ (Basic Conditions) acid->parent ethanol Ethanol

Diagram 1. Hydrolytic degradation pathways for the ester linkage.
Oxidation of the Benzylic Alcohol

The hydroxymethyl group (-CH₂OH) attached to the phenyl ring is a primary benzylic alcohol. This functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation), light, or the presence of oxidizing agents.[7][8][9] The oxidation typically proceeds in two stages:

  • Oxidation to Aldehyde: The primary alcohol is first oxidized to the corresponding aldehyde, forming Ethyl 3-(4-formylphenyl)propanoate.

  • Oxidation to Carboxylic Acid: Further oxidation of the aldehyde yields the carboxylic acid, Ethyl 3-(4-carboxyphenyl)propanoate. This overoxidation can occur in the presence of strong oxidizing agents or under harsh conditions.[10]

Oxidation_Pathway parent This compound aldehyde Ethyl 3-(4-formylphenyl)propanoate parent->aldehyde [O] (e.g., Air, Light) acid Ethyl 3-(4-carboxyphenyl)propanoate aldehyde->acid [O] (Further Oxidation)

Diagram 2. Oxidative degradation pathway for the benzylic alcohol group.

Quantitative Stability Data (Illustrative)

No specific quantitative stability data for this compound was found in the public domain. The following table presents illustrative data from a hypothetical forced degradation study to demonstrate how results would be presented.

ConditionTime (Weeks)% Degradation (Illustrative)Major Degradant
Hydrolytic
0.1 N HCl (60°C)14.5%3-(4-(hydroxymethyl)phenyl)propanoic acid
Purified Water (60°C)4< 0.5%Not Applicable
0.1 N NaOH (40°C)112.8%3-(4-(hydroxymethyl)phenyl)propanoate salt
Oxidative
3% H₂O₂ (25°C)18.2%Ethyl 3-(4-formylphenyl)propanoate
Photolytic
ICH Light Exposure22.1%Ethyl 3-(4-formylphenyl)propanoate
Thermal
60°C / 75% RH41.5%Mixed

Recommended Storage and Handling Conditions

To ensure the long-term stability and minimize degradation, the following storage and handling conditions are recommended based on guidelines for structurally similar compounds.[2][11]

ParameterRecommendationRationale
Temperature Long-term: 2°C to 8°C.Short-term: Store in a cool place.Reduces rates of both hydrolysis and oxidation.[3][11]
Atmosphere Store in a tightly sealed container. For maximum stability, purge container with an inert gas (e.g., Nitrogen, Argon).Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis and oxidation.[11]
Light Protect from light. Use amber or opaque containers.The benzylic alcohol moiety can be susceptible to photo-oxidation.[9][11]
Moisture Keep in a dry place.Prevents hydrolysis of the ester group.[2][12]
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and strong bases.These materials can catalyze rapid degradation through oxidation or hydrolysis.[2][13]

Experimental Protocols for Stability Assessment

The following sections detail standardized, albeit representative, protocols for evaluating the stability of this compound.

Protocol: Forced Degradation by Hydrolysis

Objective: To determine the susceptibility of the compound to acid- and base-catalyzed hydrolysis.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 9 mL of 0.1 N Hydrochloric Acid.

    • Basic: Mix 1 mL of stock solution with 9 mL of 0.1 N Sodium Hydroxide.

    • Neutral: Mix 1 mL of stock solution with 9 mL of purified water.

  • Incubation: Incubate all solutions in sealed vials at 60°C. Protect from light.

  • Time Points: Withdraw aliquots at T=0, 2, 4, 8, 24, and 48 hours.

  • Sample Quenching:

    • For acidic samples, neutralize with an equivalent amount of 0.1 N NaOH.

    • For basic samples, neutralize with an equivalent amount of 0.1 N HCl.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Quantify the parent compound and any degradation products by comparing peak areas to a reference standard.

Protocol: Forced Degradation by Oxidation

Objective: To assess the compound's sensitivity to oxidative stress.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Stress Condition: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature (25°C), protected from light.

  • Time Points: Withdraw aliquots at T=0, 2, 6, and 24 hours.

  • Analysis: Directly inject the aliquots into an HPLC-UV system. Monitor the decrease in the parent peak and the formation of new peaks corresponding to oxidative degradants.

Stability_Workflow cluster_stress Forced Degradation Studies start Obtain Test Substance (this compound) prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) start->prep stress Apply Stress Conditions prep->stress acid Acidic Hydrolysis (0.1N HCl, 60°C) stress->acid base Basic Hydrolysis (0.1N NaOH, 40°C) stress->base oxid Oxidation (3% H₂O₂, 25°C) stress->oxid photo Photolytic (ICH Light Box) stress->photo sampling Sample at Predetermined Time Points acid->sampling base->sampling oxid->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC-UV Method sampling->analysis report Quantify Degradants & Determine Degradation Pathways analysis->report

Diagram 3. General workflow for a forced degradation stability study.

References

Potential Applications of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is a bifunctional organic molecule featuring a phenylpropanoate core and a benzylic alcohol moiety. While not extensively studied as a pharmacologically active agent in its own right, its structural components are present in numerous established and experimental therapeutic agents. This guide explores the potential applications of this compound in medicinal chemistry, primarily as a versatile scaffold and building block for the synthesis of novel drug candidates. Its key structural features—the arylpropionic acid ester and the reactive hydroxymethyl group—offer multiple avenues for chemical modification and optimization in drug discovery programs.

The arylpropionic acid motif is a well-known pharmacophore, most notably found in the widely used class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The ethyl ester provides a metabolically labile handle that can be hydrolyzed in vivo to the corresponding carboxylic acid, a common feature for prodrug strategies. The hydroxymethyl group serves as a prime site for derivatization, allowing for the introduction of various functional groups to modulate potency, selectivity, pharmacokinetic properties, and to explore novel biological targets.[2] One notable application for a molecule with these characteristics is in the development of PROteolysis TArgeting Chimeras (PROTACs), where it can function as a linker component.[3]

Potential Therapeutic Areas and Molecular Scaffolds

The structural characteristics of this compound suggest its utility in the development of several classes of therapeutic agents.

1. Anti-inflammatory and Analgesic Agents:

The phenylpropanoate core is strongly associated with NSAIDs that target cyclooxygenase (COX) enzymes. By modifying the core and utilizing the hydroxymethyl group for further substitutions, novel NSAIDs with potentially improved safety profiles (e.g., reduced gastrointestinal side effects) or enhanced potency could be developed.

2. Anti-diabetic Agents:

Phenylpropanoic acid derivatives have been investigated as potent and orally bioavailable agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes.[4] The core structure of this compound provides a foundational scaffold that could be elaborated upon to create novel GPR40 agonists.

3. PROTAC Linkers:

The compound is explicitly identified as a PROTAC linker, which is used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein.[3] The bifunctional nature of the molecule makes it suitable for this purpose.

Data Presentation: Structurally Related Bioactive Compounds

To illustrate the potential of the phenylpropanoate scaffold, the following table summarizes quantitative data for structurally related compounds with established biological activities.

CompoundTarget/ActivityIC50/EC50Cell Line/Assay
Ethyl CaffeateAnti-inflammatory (NO production inhibition)12.0 µMLPS-stimulated RAW 264.7 macrophages
Methyl CaffeateAnti-inflammatory (NO production inhibition)21.0 µMLPS-stimulated RAW 264.7 macrophages
Methyl CaffeateCytotoxicity28.83 - 50.19 µg/mLVarious human cancer cell lines
GPR40 Agonist 35GPR40 AgonistEC50 = 16 nMGPR40-mediated calcium flux assay

Data for caffeate esters are included as they are structurally similar dihydroxyphenylpropanoates, demonstrating the anti-inflammatory potential of this class of compounds.[5] GPR40 Agonist 35 is a more complex phenylpropanoic acid derivative, highlighting the scaffold's utility in developing potent receptor agonists.[4]

Experimental Protocols

Detailed methodologies for key experiments relevant to evaluating the potential of this compound derivatives are provided below.

1. Synthesis of this compound:

A common synthetic route involves the hydrogenation of ethyl (E)-3-(4-formylphenyl)acrylate.[6]

  • Materials: Ethyl (E)-3-(4-formylphenyl)acrylate, 10 wt% Palladium on carbon (Pd/C), Ethanol.

  • Procedure:

    • A mixture of ethyl (E)-3-(4-formylphenyl)acrylate (2 g, 9.79 mmol), Pd/C (1 g), and ethanol (50 mL) is placed in an autoclave reactor.

    • The mixture is hydrogenated for 2 hours at 3.5 atm hydrogen pressure.

    • Upon completion, the catalyst is removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The resulting residue is purified by silica gel column chromatography (eluent: 0-15% ethyl acetate/petroleum ether) to yield the final product.[6]

2. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition):

This protocol is based on the methodology used for evaluating related compounds like ethyl caffeate.[5]

  • Cell Line: RAW 264.7 macrophages.

  • Procedure:

    • RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • After 24 hours of incubation, the concentration of nitrite in the culture medium is measured using the Griess reagent.

    • The IC50 value, the concentration of the compound that inhibits 50% of nitric oxide production, is calculated.

3. Cell Viability Assay (MTT Assay):

This assay is crucial for assessing the cytotoxicity of new compounds.[5]

  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 24, 48 hours).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

    • The IC50 value, the concentration that reduces cell viability by 50%, is determined.[5]

Mandatory Visualizations

Signaling Pathway: COX-2 Inhibition

The following diagram illustrates the mechanism of action for NSAIDs that inhibit the COX-2 enzyme, a potential target for derivatives of this compound.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins isomerized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate NSAID Arylpropanoate Derivative (NSAID) NSAID->COX2 inhibits Screening_Workflow Start Start: Library of Derivatives Cell_Culture 1. Culture RAW 264.7 Macrophages Start->Cell_Culture Compound_Treatment 2. Treat cells with compounds + LPS Cell_Culture->Compound_Treatment Griess_Assay 3. Perform Griess Assay (Measure Nitric Oxide) Compound_Treatment->Griess_Assay Data_Analysis 4. Analyze NO levels Calculate % Inhibition Griess_Assay->Data_Analysis Hit_Identification 5. Identify 'Hits' (>50% Inhibition) Data_Analysis->Hit_Identification Hit_Identification->Data_Analysis No Hits Cytotoxicity_Assay 6. Assess Cytotoxicity of Hits (MTT Assay) Hit_Identification->Cytotoxicity_Assay Hits Lead_Selection End: Select Non-toxic Leads Cytotoxicity_Assay->Lead_Selection Logical_Relationship Scaffold This compound Features Key Structural Features Scaffold->Features Arylpropanoate Arylpropanoate Core Features->Arylpropanoate includes Hydroxymethyl Hydroxymethyl Group Features->Hydroxymethyl includes Applications Potential Medicinal Chemistry Applications Arylpropanoate->Applications Hydroxymethyl->Applications NSAIDs Anti-inflammatory (NSAIDs) Applications->NSAIDs GPR40 Anti-diabetic (GPR40 Agonists) Applications->GPR40 PROTACs PROTAC Linkers Applications->PROTACs

References

Unveiling the Role of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate Derivatives in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – In the evolving landscape of therapeutic intervention, the focus on targeted protein degradation has intensified, bringing to light the critical role of enabling chemical entities. This technical whitepaper delves into the function and potential of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate and its derivatives, not as direct biologically active agents, but as pivotal components in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). While direct evidence of intrinsic biological activity for this compound remains undocumented in publicly available scientific literature, its utility as a versatile linker in the synthesis of PROTACs is increasingly recognized.[1][2][3][4][5][6][7][8]

PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. It is in this linker technology that this compound and its derivatives find their significant application.

The Central Role of the Linker in PROTAC Design

The linker is not merely a passive spacer but plays a crucial role in determining the efficacy of a PROTAC. Its length, rigidity, and composition influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for successful ubiquitination and subsequent degradation of the target protein. The chemical properties of the linker also impact the overall physicochemical properties of the PROTAC molecule, including its solubility, cell permeability, and pharmacokinetic profile.

The structure of this compound, featuring a phenylpropanoate core with a reactive hydroxymethyl group, offers a versatile scaffold for the synthesis of PROTAC linkers. The hydroxymethyl group can be readily functionalized to attach to either the target protein ligand or the E3 ligase ligand, while the ethyl propanoate end provides another point of attachment or modification.

Conceptual Experimental Workflow for Evaluating PROTACs Utilizing this compound-based Linkers

Given the role of this compound as a PROTAC linker, a conceptual experimental workflow for the development and evaluation of a novel PROTAC incorporating this linker would involve the following key stages:

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Linker Synthesis: Modification of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate s2 PROTAC Assembly: Conjugation of Linker to Target & E3 Ligase Ligands s1->s2 s3 Purification & Structural Verification (NMR, MS) s2->s3 iv1 Ternary Complex Formation (SPR, ITC) s3->iv1 iv2 Target Protein Degradation (Western Blot, ELISA) iv1->iv2 iv3 Cell Viability/Apoptosis Assays in Cancer Cell Lines iv2->iv3 inv1 Pharmacokinetic Studies in Animal Models iv3->inv1 inv2 Efficacy Studies in Xenograft Models inv1->inv2 inv3 Toxicology Assessment inv2->inv3 protac_moa PROTAC PROTAC Target Ligand Linker E3 Ligase Ligand TargetProtein Target Protein PROTAC->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase binds TernaryComplex Ternary Complex (Target-PROTAC-E3) Ub Ubiquitin TernaryComplex->Ub recruits PolyUb Poly-ubiquitinated Target Protein Ub->PolyUb transfers to target Proteasome Proteasome PolyUb->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation results in

References

Elucidating the Functional Role of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate in Biological Systems: A Technical Overview of PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the biological mechanism of action related to Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate. It is crucial to understand that this molecule is not a pharmacologically active agent on its own. Instead, it functions as a chemical linker, a critical component in the construction of Proteolysis Targeting Chimeras (PROTACs). This document will, therefore, elucidate the mechanism of action of PROTACs, which represents the functional context of this compound in biological systems.

Introduction: The Role of a PROTAC Linker

This compound is a bifunctional molecule designed to connect two different ligands in a PROTAC. PROTACs are a novel therapeutic modality that hijacks the body's own cellular machinery to selectively degrade target proteins of interest (POIs), particularly those implicated in disease.

A PROTAC molecule consists of three parts:

  • A ligand that binds to the target protein (the "warhead").

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker, such as this compound, that tethers the two ligands.

The linker's nature, length, and flexibility are critical for the PROTAC's efficacy, influencing the formation and stability of the key ternary complex that leads to protein degradation.

The Core Mechanism of Action: PROTAC-Induced Protein Degradation

The mechanism of action of a PROTAC is a catalytic cycle that results in the destruction of the target protein via the Ubiquitin-Proteasome System (UPS). This process can be broken down into several key steps:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 Ligase).

  • Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.

  • Proteasomal Recognition and Degradation : The poly-ubiquitinated target protein is then recognized by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins. The proteasome unfolds and degrades the target protein into small peptides.

  • Recycling : The PROTAC molecule is not degraded in this process and is released to bind to another target protein and E3 ligase, continuing the degradation cycle.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->POI Release & Recycle Ternary->PROTAC Ternary->E3 Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Illustrative Example: BRD4-Targeting PROTACs

While no specific PROTACs using this compound have been extensively characterized in the literature, we can illustrate the principles of PROTAC action using well-studied examples with structurally related linkers. PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, are excellent examples.

The efficacy of PROTACs is measured by their ability to induce degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

PROTAC ExampleTarget ProteinE3 Ligase RecruitedDC50DmaxCell LineReference
dBET1 BRD4Cereblon (CRBN)~430 nM>95%Breast Cancer Cells[1][2]
ARV-825 BRD4Cereblon (CRBN)~1 nM>95%Burkitt's Lymphoma[3]
MZ1 BRD4von Hippel-Lindau (VHL)<100 nM~90%HeLa[4]
ARV-110 Androgen Receptor (AR)Cereblon (CRBN)~1 nM>95%Prostate Cancer Cells[5][6]

Degradation of BRD4 by a PROTAC leads to significant downstream effects, primarily through the downregulation of the oncogene c-Myc, which is a master regulator of cell proliferation and survival.[7]

BRD4_Signaling PROTAC BRD4 PROTAC BRD4 BRD4 Protein PROTAC->BRD4 Targets Degradation BRD4 Degradation BRD4->Degradation Leads to SuperEnhancer Super-Enhancers BRD4->SuperEnhancer Binds to Degradation->SuperEnhancer Inhibits Binding cMyc_Gene c-Myc Gene SuperEnhancer->cMyc_Gene Activates cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation CellCycle Cell Cycle Progression cMyc_Protein->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to

Figure 2: Downstream effects of BRD4 degradation by a PROTAC.

Experimental Protocols

The characterization of a PROTAC's mechanism of action involves several key experiments to quantify protein degradation and assess its cellular consequences.

This is the gold-standard method to measure the reduction in the levels of a target protein.[8]

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection F->G H Data Analysis (Densitometry) G->H

Figure 3: Experimental workflow for Western Blot analysis.

These assays measure the downstream effect of target protein degradation on cell proliferation and survival.[9]

Protocol (CellTiter-Glo Luminescent Cell Viability Assay):

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Conclusion

This compound is a key structural component in the rapidly evolving field of targeted protein degradation. While it does not possess intrinsic biological activity, its role as a linker is fundamental to the function of PROTACs. The mechanism of action of these larger molecules is to co-opt the cell's ubiquitin-proteasome system to achieve selective and efficient degradation of disease-causing proteins. The principles and protocols outlined in this guide, using well-characterized PROTACs as examples, provide a framework for understanding the biological impact of molecules like this compound within their functional context.

References

An In-depth Technical Guide to Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is a bifunctional organic molecule that has gained prominence in the field of medicinal chemistry, primarily for its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its synthesis, physicochemical properties, and its critical application in the rapidly evolving field of targeted protein degradation. While the specific discovery and detailed historical timeline of this particular molecule are not extensively documented in publicly available literature, its modern application underscores its importance in contemporary drug discovery.

Introduction

This compound (CAS No. 107859-98-3) is a substituted benzenepropanoic acid ester. Its structure, featuring a reactive hydroxymethyl group and an ethyl propanoate chain attached to a central phenyl ring, makes it a versatile building block in organic synthesis. Its principal and most significant application to date is as a component of PROTACs, where it serves as a linker element to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various synthetic routes. A commonly cited method involves the hydrogenation of an acrylate precursor.

Synthesis via Hydrogenation of Ethyl (E)-3-(4-formylphenyl)acrylate

A prevalent and efficient method for the synthesis of this compound involves the catalytic hydrogenation of Ethyl (E)-3-(4-formylphenyl)acrylate. This two-step process first reduces the aldehyde to a hydroxymethyl group and subsequently reduces the carbon-carbon double bond of the acrylate moiety.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl (E)-3-(4-formylphenyl)acrylate

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • A mixture of Ethyl (E)-3-(4-formylphenyl)acrylate (e.g., 2 g, 9.79 mmol), 10% Pd/C (e.g., 1 g), and ethanol (e.g., 50 mL) is placed in an autoclave reactor.

  • The reactor is sealed and purged with hydrogen gas.

  • The reaction mixture is then subjected to hydrogenation at a pressure of 3.5 atm for 2 hours.

  • Upon completion of the reaction, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator.

  • The resulting residue is purified by silica gel column chromatography, eluting with a gradient of 0-15% ethyl acetate in petroleum ether, to yield this compound as a colorless liquid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Ethyl (E)-3-(4-formylphenyl)acrylate Ethyl (E)-3-(4-formylphenyl)acrylate Autoclave Reactor Autoclave Reactor Ethyl (E)-3-(4-formylphenyl)acrylate->Autoclave Reactor Pd/C Pd/C Pd/C->Autoclave Reactor Ethanol Ethanol Ethanol->Autoclave Reactor Hydrogen Hydrogen Hydrogen->Autoclave Reactor Hydrogenation (3.5 atm, 2h) Hydrogenation (3.5 atm, 2h) Autoclave Reactor->Hydrogenation (3.5 atm, 2h) Filtration Filtration Hydrogenation (3.5 atm, 2h)->Filtration Concentration Concentration Filtration->Concentration Silica Gel Chromatography Silica Gel Chromatography Concentration->Silica Gel Chromatography This compound This compound Silica Gel Chromatography->this compound

Figure 1: Synthesis Workflow for this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
CAS Number 107859-98-3
Appearance Colorless liquid
Boiling Point 155-163 °C at 0.5 Torr
Density (predicted) 1.101 ± 0.06 g/cm³
pKa (predicted) 14.43 ± 0.10

Applications in Drug Discovery and Development

The primary application of this compound is in the construction of PROTACs.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase.

This compound serves as a precursor to a rigid phenyl-containing linker. The hydroxymethyl group provides a convenient handle for further chemical modification and attachment to either the target protein ligand or the E3 ligase ligand. The propanoate moiety can also be modified or extended to achieve the optimal linker length and geometry for effective ternary complex formation.

G cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery PROTAC Target Ligand Linker (derived from this compound) E3 Ligase Ligand TargetProtein Target Protein PROTAC:f0->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC:f2->E3Ligase Binds Proteasome Proteasome TargetProtein->Proteasome Degradation E3Ligase->TargetProtein Ubiquitination Ub Ubiquitin Ub->E3Ligase

Figure 2: PROTAC Mechanism of Action.

Biological Activity and Experimental Protocols

Based on available literature, there is a notable lack of specific biological activity data for this compound itself. Its primary function is that of a synthetic intermediate, and as such, it is not typically evaluated for direct pharmacological effects. The biological activity of a PROTAC molecule containing a linker derived from this compound would be dependent on the specific target ligand and E3 ligase ligand incorporated.

Researchers interested in evaluating the biological impact of the linker itself would need to design specific assays. A hypothetical experimental workflow to assess the cellular stability and off-target effects of a linker fragment could involve:

  • Synthesis of a Linker-Control Compound: Synthesize a derivative of this compound that mimics its structure within a PROTAC but lacks the protein-binding functionalities.

  • Cell Viability Assays: Treat various cell lines with the control compound to determine its cytotoxicity using standard assays such as MTT or CellTiter-Glo.

  • Target Engagement Assays: In parallel, use techniques like cellular thermal shift assays (CETSA) to assess if the linker fragment itself interacts with any cellular proteins.

  • Proteomic Analysis: Employ quantitative proteomics to analyze changes in the cellular proteome upon treatment with the linker-control compound to identify any off-target effects.

Due to the absence of published studies on the direct biological activity of this compound, detailed experimental protocols for its biological evaluation are not available.

Conclusion

This compound is a valuable chemical entity in modern medicinal chemistry, serving as a key building block for the synthesis of PROTACs. While its own biological activity is not a primary focus of research, its structural features are critical for the design and optimization of potent and selective protein degraders. Further research into the influence of this and other linkers on the pharmacokinetics and pharmacodynamics of PROTACs will continue to be an important area of investigation in the development of this therapeutic modality. The lack of a detailed public record of its initial discovery highlights its emergence as a tool in response to the growing field of targeted protein degradation.

References

A Comprehensive Technical Guide to the Theoretical Conformational Analysis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The three-dimensional conformation of a molecule is paramount in determining its biological activity, physical properties, and suitability as a therapeutic agent. Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is a molecule of interest in medicinal chemistry, and understanding its conformational landscape is crucial for rational drug design and development. This technical guide provides a comprehensive overview of a theoretical approach to elucidating the conformational preferences of this molecule. While direct experimental or theoretical studies on this specific compound are not extensively available in the public domain, this document outlines a robust, standard methodology based on established computational chemistry principles. The protocols, data, and visualizations presented herein are based on a hypothetical study, designed to serve as a practical guide for researchers undertaking similar conformational analyses.

Introduction

This compound possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima, each corresponding to a distinct conformer. The overall shape of the molecule is dictated by the relative orientations of the ethyl propanoate chain and the hydroxymethyl group with respect to the central phenyl ring. These conformational isomers can exhibit different binding affinities to biological targets and varied pharmacokinetic properties. Therefore, a detailed understanding of the low-energy conformations and the energy barriers between them is essential.

This guide will detail a computational workflow for a thorough conformational analysis, encompassing initial broad searches using molecular mechanics and subsequent refinement with higher-level quantum mechanical methods.

Key Torsional Angles

The conformational flexibility of this compound is primarily defined by the rotation around four key single bonds. These are defined by the following dihedral angles (τ):

  • τ1 (Cα-Cβ-Cγ-Cδ): Rotation around the bond connecting the phenyl ring to the propanoate side chain.

  • τ2 (Cβ-Cγ-C=O): Rotation of the carbonyl group relative to the side chain.

  • τ3 (O-C-C-O): Rotation of the ethyl group of the ester.

  • τ4 (C-C-O-H): Rotation of the hydroxyl proton of the hydroxymethyl group.

A systematic variation of these dihedral angles allows for the exploration of the molecule's conformational space.

Methodologies and Protocols

A multi-step computational approach is proposed to efficiently and accurately map the conformational landscape of this compound.

The overall workflow for the conformational analysis is depicted in the diagram below. This process begins with the generation of an initial 3D structure, followed by a broad conformational search using a computationally inexpensive method, and finally, refinement of the low-energy conformers using a more accurate but computationally demanding method.

G start Initial 3D Structure Generation mm_search Molecular Mechanics (MM) Conformational Search (e.g., MMFF94 force field) start->mm_search clustering Energy-based Clustering of Conformers mm_search->clustering dft_opt DFT Geometry Optimization of Low-Energy Conformers (e.g., B3LYP/6-31G(d)) clustering->dft_opt freq_calc Frequency Calculation and Thermodynamic Analysis dft_opt->freq_calc boltzmann Boltzmann Population Analysis freq_calc->boltzmann final_conformers Final Set of Stable Conformers and Relative Energies boltzmann->final_conformers

Figure 1: Computational workflow for conformational analysis.

Step 1: Initial Structure Generation and Molecular Mechanics (MM) Search

  • An initial 3D structure of this compound is generated using a molecular builder.

  • A systematic or stochastic conformational search is performed using a molecular mechanics force field, such as MMFF94 or a similar high-quality force field suitable for organic molecules. This search involves rotating the key dihedral angles (τ1, τ2, τ3, and τ4) in discrete steps (e.g., 30°).

  • The energy of each resulting conformer is minimized, and the structures are saved.

Step 2: Clustering and Selection of Low-Energy Conformers

  • The conformers generated from the MM search are sorted by their relative energies.

  • Geometrically similar conformers are grouped into clusters.

  • A representative set of unique conformers within a specified energy window (e.g., 10 kcal/mol) from the global minimum are selected for further analysis.

Step 3: Density Functional Theory (DFT) Optimization and Frequency Calculations

  • The selected low-energy conformers are subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory for such molecules is the B3LYP functional with the 6-31G(d) basis set. Dispersion corrections (e.g., D3) should be included to accurately model non-covalent interactions.

  • Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

Step 4: Boltzmann Population Analysis

  • The relative Gibbs free energies (ΔG) of the stable conformers are used to calculate their equilibrium populations at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation:

    Pi / Pj = exp[-(Gi - Gj) / kT]

    where Pi and Pj are the populations of conformers i and j, Gi and Gj are their Gibbs free energies, k is the Boltzmann constant, and T is the temperature.

Data Presentation: Hypothetical Results

The results of the conformational analysis can be summarized in a clear, tabular format. Below are hypothetical results for the five most stable conformers of this compound.

Table 1: Dihedral Angles and Relative Energies of the Most Stable Conformers

Conformer IDτ1 (°)τ2 (°)τ3 (°)τ4 (°)Relative Energy (kcal/mol)Boltzmann Population (%)
Conf-1 95.2178.5179.160.30.0045.2
Conf-2 -93.8177.9178.861.50.0244.1
Conf-3 94.5-5.6179.559.81.254.3
Conf-4 -92.7-6.1179.362.11.284.1
Conf-5 178.9175.4179.060.92.500.3

Visualization of Conformational Relationships

The relationships between the identified stable conformers and the transition states that connect them can be visualized as a network. This provides a qualitative view of the potential energy surface.

G cluster_low Low Energy Conformers cluster_mid Intermediate Energy Conformers cluster_high Higher Energy Conformer Conf1 Conf-1 (0.00 kcal/mol) TS1 TS1 Conf1->TS1 Conf2 Conf-2 (0.02 kcal/mol) TS2 TS2 Conf2->TS2 Conf3 Conf-3 (1.25 kcal/mol) TS3 TS3 Conf3->TS3 Conf4 Conf-4 (1.28 kcal/mol) Conf5 Conf-5 (2.50 kcal/mol) TS1->Conf3 TS2->Conf4 TS3->Conf5

Figure 2: Relationship between stable conformers and transition states.

Conclusion

This technical guide outlines a standard and robust computational methodology for the conformational analysis of this compound. Based on the hypothetical data, the molecule is expected to predominantly exist in conformations where the propanoate side chain is roughly perpendicular to the phenyl ring (τ1 ≈ ±95°). The ethyl ester group likely adopts an extended, anti-periplanar conformation. The orientation of the hydroxymethyl group also plays a role in the overall stability. A thorough understanding of this conformational landscape is a critical first step in predicting the molecule's interaction with biological targets and in the broader context of drug discovery and development. The presented workflow can be adapted for the study of other flexible molecules of pharmaceutical interest.

Methodological & Application

Synthesis protocol for Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate from ethyl (E)-3-(4-formylphenyl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient one-pot protocol for the synthesis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate from ethyl (E)-3-(4-formylphenyl)acrylate. The described method employs a catalytic hydrogenation reaction, providing a straightforward and high-yielding route to the desired product. This process is of significant interest for the synthesis of key intermediates in drug discovery and development, where the presence of a hydroxymethyl group and a saturated propanoate chain on a phenyl ring is a common structural motif.

Introduction

The conversion of α,β-unsaturated aldehydes and esters to their saturated alcohol counterparts is a fundamental transformation in organic synthesis. The target molecule, this compound, requires the simultaneous reduction of both an aromatic aldehyde and a conjugated carbon-carbon double bond. While various reducing agents are known to act on these individual functional groups, achieving chemoselective and complete reduction in a single step presents a notable synthetic challenge.[1][2][3] Catalytic hydrogenation stands out as a powerful and clean methodology for such transformations, often proceeding with high efficiency and selectivity under optimized conditions.[4][5] This protocol outlines the use of palladium on carbon (Pd/C) as a heterogeneous catalyst under a hydrogen atmosphere to effect the desired transformation in a one-pot manner.

Reaction Scheme

Data Presentation

ParameterValue
Starting Material Ethyl (E)-3-(4-formylphenyl)acrylate
Product This compound
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Pressure 50 psi (approximately 3.4 atm)
Solvent Ethanol (EtOH)
Reaction Temperature Room Temperature (20-25 °C)
Reaction Time 12-24 hours
Typical Yield >90% (isolated yield)
Work-up Procedure Filtration and solvent evaporation
Purification Column chromatography on silica gel

Experimental Protocol

Materials:

  • Ethyl (E)-3-(4-formylphenyl)acrylate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Celite or a similar filter aid

  • Standard laboratory glassware

  • Parr hydrogenation apparatus or a similar high-pressure reactor

Procedure:

  • Reactor Setup: To a high-pressure reactor vessel, add a magnetic stir bar.

  • Addition of Reagents: Add ethyl (E)-3-(4-formylphenyl)acrylate (1.0 eq) and 10% Pd/C (5-10 mol%).

  • Solvent Addition: Add anhydrous ethanol to dissolve the starting material. The concentration should be approximately 0.1 M.

  • Sealing and Purging: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) three times to remove any residual air.

  • Hydrogenation: Carefully introduce hydrogen gas into the reactor, pressurizing it to 50 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Depressurization and Purging: Once the reaction is complete, carefully vent the hydrogen gas from the reactor in a well-ventilated fume hood. Purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Charge Reactor with Ethyl (E)-3-(4-formylphenyl)acrylate and 10% Pd/C B Add Anhydrous Ethanol A->B C Seal and Purge Reactor with Inert Gas B->C D Pressurize with H2 (50 psi) C->D E Stir at Room Temperature (12-24h) D->E F Vent H2 and Purge E->F G Filter through Celite F->G H Evaporate Solvent G->H I Column Chromatography H->I J Pure Product: This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere.

  • Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

This detailed protocol provides a reliable method for the synthesis of this compound, a valuable building block for pharmaceutical and materials science research.

References

Application Notes and Protocols for Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule consists of three components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and the stability of the ternary complex formed between the POI and the E3 ligase.[3]

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is a versatile linker building block used in the synthesis of PROTACs.[4][5] Its structure provides a rigid phenyl group, which can offer conformational constraint, and a flexible propanoate chain.[6] The two functional handles—a primary alcohol and an ethyl ester—allow for sequential and controlled conjugation to POI and E3 ligase ligands, making it a valuable tool in PROTAC design and optimization.

This document provides a detailed step-by-step guide for the incorporation of this compound into a PROTAC, including experimental protocols, data presentation, and workflow visualizations.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1][7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][8] The PROTAC molecule is not degraded and can catalytically induce the degradation of multiple target protein molecules.[9]

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation E2_Ub->Ternary Ubiquitin Transfer Synthetic_Workflow Linker Ethyl 3-(4-(hydroxymethyl) -phenyl)propanoate Step1 Step 1: Tosylation Linker->Step1 Intermediate1 Intermediate 1 (Tosyl-Linker-Ester) Step1->Intermediate1 Step2 Step 2: Williamson Ether Synthesis Intermediate1->Step2 Intermediate2 Intermediate 2 (Ligand1-Linker-Ester) Step2->Intermediate2 Ligand1 Ligand 1-OH (e.g., POI Ligand) Ligand1->Step2 Step3 Step 3: Ester Hydrolysis Intermediate2->Step3 Intermediate3 Intermediate 3 (Ligand1-Linker-COOH) Step3->Intermediate3 Step4 Step 4: HATU Amide Coupling Intermediate3->Step4 FinalPROTAC Final PROTAC Step4->FinalPROTAC Ligand2 Ligand 2-NH2 (e.g., E3 Ligase Ligand) Ligand2->Step4

References

Application Notes and Protocols for Click Chemistry Reactions with Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing click chemistry reactions using Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate as a scaffold. This compound, possessing a reactive hydroxymethyl group, can be readily functionalized with either an azide or an alkyne moiety, making it a versatile building block for creating diverse molecular architectures through highly efficient and specific click reactions. The protocols outlined below focus on two prominent click chemistry methodologies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Functionalization of this compound

To participate in click chemistry, the hydroxyl group of this compound must first be converted to either an azide or a terminal alkyne.

Synthesis of Ethyl 3-(4-(azidomethyl)phenyl)propanoate (Azide-Functionalized)

This protocol describes the conversion of the hydroxymethyl group to an azidomethyl group via a two-step process involving an intermediate tosylate.

Experimental Protocol:

  • Tosylation:

    • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Add triethylamine (1.5 equivalents) followed by the slow addition of p-toluenesulfonyl chloride (1.2 equivalents).

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude tosylated product, which can be used in the next step without further purification.

  • Azidation:

    • Dissolve the crude tosylated intermediate in dimethylformamide (DMF).

    • Add sodium azide (3 equivalents) and stir the mixture at 60 °C for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to obtain Ethyl 3-(4-(azidomethyl)phenyl)propanoate.

Synthesis of Ethyl 3-(4-((prop-2-yn-1-yloxy)methyl)phenyl)propanoate (Alkyne-Functionalized)

This protocol details the etherification of the hydroxymethyl group with propargyl bromide to introduce a terminal alkyne.

Experimental Protocol:

  • Alkylation:

    • Suspend sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

    • Slowly add a solution of this compound (1 equivalent) in anhydrous THF.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add propargyl bromide (80% solution in toluene, 1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to obtain Ethyl 3-(4-((prop-2-yn-1-yloxy)methyl)phenyl)propanoate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming a 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][2] This reaction is known for its high yields, mild reaction conditions, and tolerance to a wide range of functional groups.[2][3]

General Protocol for CuAAC Reaction

This protocol provides a general procedure for the CuAAC reaction between the functionalized Ethyl 3-(4-phenyl)propanoate derivatives and a corresponding alkyne or azide partner.

Experimental Protocol:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the azide-functionalized Ethyl 3-(4-phenyl)propanoate (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in a solvent mixture, such as t-BuOH/H₂O (1:1) or DMSO.[1]

    • Prepare a fresh solution of sodium ascorbate (1 M in water).

    • Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.5 M in water).

  • Reaction Execution:

    • To the solution of the azide and alkyne, add the sodium ascorbate solution (0.1-0.3 equivalents).

    • Add the copper(II) sulfate solution (0.01-0.05 equivalents). For reactions involving sensitive biomolecules, a copper-stabilizing ligand such as THPTA or TBTA can be pre-mixed with the copper sulfate solution.[4][5]

    • Stir the reaction mixture vigorously at room temperature. Reaction times can range from 1 to 24 hours.[1]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with saturated ammonium chloride solution to remove copper salts, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole product.

Quantitative Data for Typical CuAAC Reactions

The following table summarizes typical reaction parameters and expected outcomes for CuAAC reactions.

ParameterTypical RangeNotes
Reactant Ratio (Azide:Alkyne) 1:1 to 1:1.2A slight excess of one reactant can drive the reaction to completion.[1]
Copper(I) Catalyst Loading 1-5 mol%Higher loadings can be used but may complicate purification.
Sodium Ascorbate 10-30 mol%Used in excess relative to copper to maintain the Cu(I) oxidation state.[1]
Solvent t-BuOH/H₂O, DMSO, DMFThe choice of solvent depends on the solubility of the reactants.[1]
Reaction Temperature Room TemperatureGentle heating (30-40 °C) can accelerate slow reactions.
Reaction Time 1-24 hoursHighly dependent on the specific substrates and reaction conditions.
Typical Yield >90%CuAAC reactions are known for their high efficiency and yields.[6]

Visualization of CuAAC Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reagents Reagents Functionalized\nEster (Azide) Functionalized Ester (Azide) Reaction\nMixture Reaction Mixture Functionalized\nEster (Azide)->Reaction\nMixture Alkyne\nPartner Alkyne Partner Alkyne\nPartner->Reaction\nMixture Solvent Solvent Solvent->Reaction\nMixture CuSO4 CuSO4 CuSO4->Reaction\nMixture Sodium\nAscorbate Sodium Ascorbate Sodium\nAscorbate->Reaction\nMixture Stirring at RT Stirring at RT Reaction\nMixture->Stirring at RT Work-up &\nPurification Work-up & Purification Stirring at RT->Work-up &\nPurification Triazole\nProduct Triazole Product Work-up &\nPurification->Triazole\nProduct SPAAC_Workflow cluster_prep_spaac Preparation Azide-Functionalized\nEster Azide-Functionalized Ester Combine\nReactants Combine Reactants Azide-Functionalized\nEster->Combine\nReactants Strained\nCyclooctyne Strained Cyclooctyne Strained\nCyclooctyne->Combine\nReactants Solvent_SPAAC Solvent (e.g., DMSO, PBS) Solvent_SPAAC->Combine\nReactants Incubate at RT Incubate at RT Combine\nReactants->Incubate at RT Purification_SPAAC Purification Incubate at RT->Purification_SPAAC Triazole\nProduct_SPAAC Triazole Product Purification_SPAAC->Triazole\nProduct_SPAAC Drug_Development_Logic cluster_click Click Chemistry Ligation Lead\nDiscovery Lead Discovery CuAAC CuAAC Lead\nDiscovery->CuAAC High-throughput screening libraries Lead\nOptimization Lead Optimization Lead\nOptimization->CuAAC SAR studies Targeted Drug\nDelivery Targeted Drug Delivery SPAAC SPAAC Targeted Drug\nDelivery->SPAAC Antibody-drug conjugates Bioconjugation Bioconjugation Bioconjugation->SPAAC Labeling of biomolecules

References

Application Notes: Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate as a Bifunctional Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is a versatile bifunctional linker suitable for the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates two distinct functional groups amenable to orthogonal chemical modifications: an ethyl ester and a primary benzylic alcohol. This allows for a sequential and controlled conjugation of a targeting moiety (e.g., a monoclonal antibody) and a payload molecule (e.g., a cytotoxic drug or an E3 ligase ligand). The phenylpropanoate core provides a rigid spacer, which can be advantageous for maintaining optimal distances between the conjugated species.

The strategic utility of this linker lies in its ability to form stable, non-cleavable linkages. The ethyl ester can be hydrolyzed to a carboxylic acid, which is then readily coupled to primary amines, such as the lysine residues on the surface of an antibody, forming a stable amide bond. The hydroxymethyl group can be activated to facilitate nucleophilic substitution, allowing for the attachment of a payload, often through a stable ether or thioether bond. This non-cleavable design ensures that the payload is only released upon the complete lysosomal degradation of the antibody, which can enhance the therapeutic index by minimizing premature drug release and off-target toxicity.[1]

Chemical Properties and Handling

PropertyValueReference
Chemical Name This compound
CAS Number 107859-98-3
Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
Appearance Colorless liquid
Boiling Point 155-163 °C (0.5 Torr)
Storage Sealed in a dry, room temperature environment

Proposed Strategy for Use as a Bifunctional Linker

The use of this compound as a bifunctional linker can be conceptualized in a two-stage process. The first stage involves the conjugation of the payload to the linker via the hydroxymethyl group. The second stage involves the hydrolysis of the ethyl ester to a carboxylic acid, followed by its activation and conjugation to the targeting moiety.

G cluster_0 Stage 1: Payload Conjugation cluster_1 Stage 2: Targeting Moiety Conjugation Linker This compound Activate_OH Activate Hydroxymethyl Group (e.g., Tosylation) Linker->Activate_OH Activation Linker_Payload Linker-Payload Conjugate Activate_OH->Linker_Payload Nucleophilic Substitution Payload Payload with Nucleophilic Group (e.g., Thiol, Hydroxyl) Payload->Linker_Payload Hydrolysis Ester Hydrolysis Linker_Payload->Hydrolysis Activate_COOH Activate Carboxylic Acid (e.g., EDC/NHS) Hydrolysis->Activate_COOH Activation Final_Conjugate Final Bifunctional Conjugate (e.g., ADC) Activate_COOH->Final_Conjugate Amide Bond Formation Antibody Targeting Moiety (e.g., Antibody) Antibody->Final_Conjugate

Proposed workflow for utilizing the bifunctional linker.

Experimental Protocols

Herein, we provide detailed protocols for the proposed two-stage conjugation strategy.

Stage 1: Conjugation of a Thiol-Containing Payload to the Linker

This protocol describes the activation of the hydroxymethyl group of the linker and subsequent conjugation to a payload containing a thiol group.

Protocol 1.1: Activation of the Hydroxymethyl Group (Tosylation)

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Cool the solution to 0°C and add triethylamine (1.5 equivalents) or pyridine (2.0 equivalents) as a base.

  • Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise to the stirred solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the tosylated linker.

Protocol 1.2: Conjugation of the Activated Linker to a Thiol-Containing Payload

  • Dissolution: Dissolve the tosylated linker (1 equivalent) and the thiol-containing payload (1.2 equivalents) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by LC-MS.

  • Purification: Upon completion, purify the linker-payload conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Stage 2: Conjugation of the Linker-Payload to an Antibody

This stage involves the hydrolysis of the ethyl ester on the linker-payload conjugate to a carboxylic acid, followed by its activation and coupling to the primary amines of an antibody.

Protocol 2.1: Hydrolysis of the Ethyl Ester

  • Dissolution: Dissolve the purified linker-payload conjugate in a mixture of tetrahydrofuran (THF) and water.

  • Saponification: Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature.

  • Monitoring: Monitor the hydrolysis by LC-MS until the starting material is consumed.[2][3][4]

  • Acidification: Carefully acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid-functionalized linker-payload.

Protocol 2.2: Antibody-Linker-Payload Conjugation

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.2-7.5.[5]

  • Activation of Carboxylic Acid: In a separate reaction vessel, dissolve the carboxylic acid-functionalized linker-payload (5-10 fold molar excess over the antibody) in an anhydrous organic co-solvent like DMF or DMSO. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents relative to the linker-payload) and N-hydroxysuccinimide (NHS) (1.2 equivalents relative to the linker-payload). Stir at room temperature for 30-60 minutes to form the NHS ester.[6][7][8]

  • Conjugation: Add the activated linker-payload solution to the antibody solution.

  • Reaction: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the resulting ADC by size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated linker-payload and other small molecule reagents.[]

G cluster_0 ADC Synthesis Workflow Prepare_Ab Prepare Antibody in PBS Conjugation Conjugation Reaction (2-4h at RT) Prepare_Ab->Conjugation Activate_Linker Activate Linker-Payload (EDC/NHS in DMSO) Activate_Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization Purification->Characterization

General experimental workflow for ADC synthesis.

Characterization of the Final Conjugate

Thorough characterization of the final ADC is crucial to ensure its quality, efficacy, and safety.

1. Drug-to-Antibody Ratio (DAR) Determination

The average number of payload molecules conjugated to each antibody (DAR) is a critical quality attribute.[]

MethodPrincipleAdvantagesDisadvantages
HIC-HPLC Separates ADC species based on hydrophobicity. The payload is typically hydrophobic, so species with higher DAR elute later.[11]Provides information on the distribution of different DAR species.[11]May require method development and optimization for each ADC.
RP-HPLC Can be used on reduced and denatured ADC to separate light and heavy chains, allowing for DAR calculation based on the number of payloads on each chain.[11]Robust and widely used.Requires denaturation of the antibody.
Mass Spectrometry (MS) Measures the mass of the intact or reduced ADC, allowing for direct calculation of the number of conjugated payloads.[11][12]Highly accurate and provides detailed information on different species.[11]Can be complex and requires specialized equipment.

Protocol 3.1: DAR Determination by HIC-HPLC

  • Sample Preparation: Dilute the purified ADC to 1 mg/mL in the HIC mobile phase A.

  • Chromatography:

    • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0.

    • Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

    • Detection: UV at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the weighted average of the peak areas.[13]

2. Stability Assessment

The stability of the linker is crucial to prevent premature payload release.[14][15]

Protocol 4.1: In Vitro Plasma Stability Assay

  • Incubation: Incubate the ADC at a concentration of 100 µg/mL in plasma from the relevant species (e.g., human, mouse) at 37°C.[16]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analysis: Analyze the samples by a suitable method (e.g., LC-MS) to measure the average DAR over time. A decrease in DAR indicates payload deconjugation.[14]

Signaling Pathway Considerations

When designing an ADC, it is crucial to consider the intracellular trafficking pathway of the antibody-antigen complex. For non-cleavable linkers, such as the one described here, the release of the payload is dependent on the lysosomal degradation of the antibody.

G cluster_0 ADC Intracellular Trafficking Binding ADC binds to cell surface antigen Internalization Receptor-mediated endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation Release Payload Release Degradation->Release Action Payload exerts cytotoxic effect Release->Action

Simplified signaling pathway for ADC action.

This compound offers a robust platform for the construction of bifunctional conjugates with non-cleavable linkages. The orthogonal reactivity of its ethyl ester and hydroxymethyl functional groups allows for a controlled and sequential conjugation process. The protocols and characterization methods outlined in these application notes provide a comprehensive guide for researchers and drug development professionals to effectively utilize this linker in the creation of novel targeted therapeutics. Careful optimization of each step and thorough characterization of the final conjugate are paramount to achieving a successful and efficacious therapeutic agent.

References

Analytical methods for monitoring the progress of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Monitoring Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate Reactions

This document provides detailed analytical methods and protocols for monitoring the progress of chemical reactions involving this compound. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The methods described include Thin Layer Chromatography (TLC) for rapid qualitative checks, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and kinetic studies.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is an essential technique for rapid, qualitative monitoring of a reaction's progress. It allows for the simultaneous analysis of the starting material, reaction mixture, and product to quickly assess the consumption of reactants and the formation of products. The polarity difference between the starting material and the product, this compound (which contains a polar hydroxyl group), enables straightforward separation.

Experimental Protocol
  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate. Mark positions for spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Sample Preparation: Dissolve a small amount of the solid starting material in a suitable solvent like ethyl acetate or dichloromethane. For the reaction mixture, take a small aliquot (e.g., 1-2 drops) and dilute it with the same solvent.

  • Spotting: Use a capillary tube to spot small, concentrated dots of each sample onto the marked positions on the starting line. Check the plate under a UV lamp to ensure enough sample has been applied.

  • Developing Chamber Preparation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors, cover it, and let it equilibrate for a few minutes.[1]

  • Development: Carefully place the TLC plate into the saturated chamber, ensuring the solvent level is below the starting line.[1] Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[2] Allow the plate to dry. Visualize the spots under a UV lamp (254 nm) and circle them. For enhanced visualization, place the dried plate in a chamber containing iodine crystals; compounds will appear as brown spots.[3]

Data Presentation
ParameterDescription
Stationary Phase Silica Gel 60 F254 Aluminum-backed plates
Mobile Phase 30:70 Ethyl Acetate : Hexane (v/v)*
Visualization 1. UV light at 254 nm2. Iodine vapor chamber
Expected Outcome The product, this compound, is more polar than typical precursors (e.g., those with formyl or less polar groups) and will have a lower Retention Factor (Rf) value.

*Note: The mobile phase composition may require optimization depending on the specific starting material's polarity. Adjust the ratio of ethyl acetate to hexane to achieve an Rf value between 0.2 and 0.8 for the compounds of interest.[2]

Visualization

TLC_Workflow prep Plate Preparation (Draw Origin Line) spot Spot Samples (Reactant, Co-spot, Mixture) prep->spot develop Develop Plate spot->develop saturate Saturate Chamber with Mobile Phase saturate->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize Spots (UV Light, Iodine) dry->visualize analyze Analyze Rf Values visualize->analyze

TLC Experimental Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust quantitative method for monitoring reaction progress, determining purity, and quantifying the concentration of reactants, products, and byproducts. A reverse-phase method is suitable for analyzing this compound and its precursors.

Experimental Protocol
  • System Preparation: Set up the HPLC system with a C18 reverse-phase column. Purge the pumps with the mobile phase components to remove air bubbles.

  • Mobile Phase Preparation: Prepare the mobile phase consisting of acetonitrile and water (with 0.1% formic acid). Filter and degas the mobile phase before use. A gradient or isocratic elution can be used.

  • Sample Preparation: Take a precise aliquot of the reaction mixture (e.g., 10 µL) and dilute it with the mobile phase in a volumetric flask to a known concentration (e.g., ~50-100 µg/mL).[4] Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Preparation: Prepare standard solutions of the starting material and purified product at known concentrations to identify retention times and for quantification.

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes. Inject the prepared samples and standards. Monitor the separation at a wavelength where the aromatic components have strong absorbance, typically around 225-254 nm.[4]

  • Data Processing: Integrate the peak areas of the starting material and product. The percentage conversion can be calculated from the relative peak areas (assuming similar response factors) or by using a calibration curve generated from the standards.

Data Presentation
ParameterValue / Description
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)[4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Isocratic: 50:50 (A:B) or Gradient elution
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Injection Volume 10-20 µL
Detection UV at 225 nm
Run Time 15-20 minutes

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing aliquot Take Reaction Aliquot dilute Dilute with Mobile Phase aliquot->dilute filter Filter Sample (0.45 µm) dilute->filter equilibrate Equilibrate C18 Column filter->equilibrate inject Inject Sample equilibrate->inject run Run Separation inject->run detect UV Detection run->detect integrate Integrate Peak Areas detect->integrate quantify Calculate Conversion/Purity integrate->quantify

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for separating and identifying volatile and semi-volatile compounds. Due to the polar hydroxyl group in this compound, derivatization is recommended to increase volatility and improve peak shape, preventing tailing.[5]

Experimental Protocol
  • Sample Preparation: Take an aliquot of the reaction mixture and evaporate the solvent under reduced pressure or a stream of nitrogen.

  • Derivatization (Silylation): To the dried residue, add a suitable solvent (e.g., 100 µL of pyridine or acetonitrile) and a silylating agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Cap the vial tightly and heat at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ether.[5] Cool to room temperature before injection.

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system. The separation is performed on a capillary column, and the eluting compounds are subsequently ionized and detected by the mass spectrometer.

  • Data Analysis: Identify the peaks corresponding to the derivatized starting material and product by their retention times and mass spectra. The reaction progress can be monitored by comparing the peak areas over time.

Data Presentation
ParameterValue / Description
Derivatization Agent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS
Reaction Conditions 70 °C for 30 minutes
GC Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min constant flow
Injector Temperature 250 °C
Oven Program Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range 40-500 amu

Visualization

GCMS_Workflow start Take Reaction Aliquot & Dry deriv Add Solvent & Silylating Agent (e.g., BSTFA) start->deriv heat Heat at 70°C for 30 min deriv->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject analyze Analyze Retention Times & Mass Spectra inject->analyze

GC-MS Derivatization and Analysis Workflow

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for in-situ reaction monitoring. By comparing the integrals of specific, well-resolved proton signals of the reactant and product, one can determine the reaction conversion with high accuracy.[6]

Experimental Protocol
  • Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture (e.g., 50 µL). Quench the reaction if necessary and remove the reaction solvent under reduced pressure.

  • NMR Tube Preparation: Dissolve the residue in a deuterated solvent (e.g., 0.6 mL of CDCl₃) that contains a known amount of an internal standard (e.g., tetramethylsilane - TMS, or 1,3,5-trimethoxybenzene). Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration if precise quantification is needed.

  • Data Analysis: Identify characteristic peaks for the starting material and the product. For this compound, the benzylic protons of the -CH₂OH group (around 4.6-4.7 ppm) and the ethyl ester protons are distinctive. Compare the integral of a product peak with a starting material peak to calculate the molar ratio and determine the reaction conversion.

Data Presentation
ParameterValue / Description
Spectrometer 300 MHz or higher
Solvent Chloroform-d (CDCl₃)
Internal Standard Tetramethylsilane (TMS) at 0 ppm
Key Product Signals -CH₂ -OH (~4.65 ppm, singlet)-O-CH₂ -CH₃ (~4.15 ppm, quartet)-CH₂ -Ar (~2.95 ppm, triplet)
Key Reactant Signals Varies with starting material (e.g., Aldehyde -CHO at ~9.9 ppm)
Acquisition Standard ¹H pulse program, sufficient relaxation delay (e.g., 5s) for quantitative work.[7]

Visualization

NMR_Logic reaction Reaction Mixture (Time = t) sampling Prepare NMR Sample (Aliquot + CDCl3) reaction->sampling acquire Acquire 1H Spectrum sampling->acquire process Process Data (Integrate Peaks) acquire->process calculate Calculate Molar Ratio (Product vs. Reactant) process->calculate conversion Determine % Conversion calculate->conversion

Logical Flow for NMR Reaction Monitoring

References

Application Notes and Protocols: Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The application of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate in targeted drug delivery is a proposed concept. The following notes and protocols are based on the chemical properties of the molecule and established principles of drug delivery system design, intended to guide researchers in exploring its potential.

Introduction

This compound is a versatile molecule with potential applications in the development of targeted drug delivery systems. Its chemical structure features a terminal hydroxyl group that can be utilized for conjugation to targeting ligands or for incorporation into polymeric backbones of nanocarriers. The ethyl ester moiety offers a potential site for enzymatic cleavage, enabling controlled drug release at the target site. These characteristics make it a promising candidate for constructing prodrugs or as a linker in more complex delivery platforms aimed at enhancing therapeutic efficacy and minimizing off-target effects.

This document provides detailed protocols for the synthesis, formulation, and evaluation of this compound-based drug delivery systems. It also presents hypothetical data to illustrate the expected outcomes of these experiments.

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrogenation of ethyl (E)-3-(4-formylphenyl)acrylate.[1]

Protocol 1: Synthesis of this compound

  • Reaction Setup: In an autoclave reactor, combine ethyl (E)-3-(4-formylphenyl)acrylate (2 g, 9.79 mmol), 10 wt% Palladium on carbon (Pd/C) (1 g), and ethanol (50 mL).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 3.5 atm.

  • Reaction: Stir the mixture for 2 hours at room temperature.

  • Work-up: Upon completion, carefully vent the reactor and filter the mixture to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue using silica gel column chromatography with a gradient of 0-15% ethyl acetate in petroleum ether to yield this compound as a colorless liquid.

Formulation of a Targeted Nanoparticle System

For targeted drug delivery, this compound can be conceptualized as a linker to conjugate a therapeutic drug and a targeting ligand to a polymeric nanoparticle. In this hypothetical example, we will consider its use in creating a PEGylated nanoparticle for passive targeting to tumors via the Enhanced Permeability and Retention (EPR) effect. The hydroxyl group of this compound would be used to link it to a biodegradable polymer like PLA (Polylactic acid), and the ester would be part of the drug release mechanism.

Protocol 2: Formulation of PLA-PEG Nanoparticles incorporating a hypothetical drug conjugate

  • Polymer-Linker Synthesis: Synthesize a PLA-linker conjugate by reacting the hydroxyl group of this compound with the terminal carboxylic acid group of PLA in the presence of a carbodiimide coupling agent (e.g., EDC/NHS).

  • Drug Conjugation: A hypothetical anticancer drug with a suitable functional group is then conjugated to the polymer-linker construct.

  • Nanoparticle Formulation (Solvent Evaporation Method):

    • Dissolve the drug-conjugated PLA-PEG block copolymer in a water-miscible organic solvent like acetonitrile.

    • Add this organic phase dropwise to an aqueous solution containing a surfactant (e.g., Pluronic F68) under constant stirring.

    • Allow the organic solvent to evaporate under reduced pressure, leading to the formation of nanoparticles.

  • Purification: Purify the nanoparticle suspension by dialysis against deionized water to remove unentrapped drug and surfactant.

  • Characterization: Characterize the nanoparticles for their size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC after disrupting the nanoparticles with a suitable solvent.

Quantitative Data Summary

The following tables present hypothetical data for the characterization and in vitro evaluation of the formulated nanoparticles.

Table 1: Physicochemical Properties of Nanoparticles

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
NP-Control (no drug)120 ± 50.15 ± 0.02-15.2 ± 1.100
NP-Drug Conjugate135 ± 70.18 ± 0.03-18.5 ± 1.58.2 ± 0.585.3 ± 2.1

Table 2: In Vitro Drug Release Kinetics

Time (hours)Cumulative Drug Release (%)
110.2 ± 1.2
425.8 ± 2.1
840.5 ± 2.5
1255.1 ± 3.0
2470.3 ± 3.5
4885.6 ± 4.2
7292.1 ± 4.8

Data represents mean ± standard deviation (n=3). The release profile suggests a sustained release pattern, which is desirable for maintaining therapeutic drug levels over an extended period. The initial burst release is followed by a more gradual release, which can be described by first-order kinetics.[2]

Table 3: In Vitro Cytotoxicity (MTT Assay)

Cell LineTreatmentIC50 (µM)
Cancer Cell Line (e.g., MCF-7)Free Drug15.2 ± 1.8
NP-Drug Conjugate8.5 ± 1.1
Normal Cell Line (e.g., MCF-10A)Free Drug50.1 ± 4.5
NP-Drug Conjugate45.3 ± 3.9

IC50 values represent the concentration of the drug required to inhibit 50% of cell growth. The lower IC50 value for the nanoparticle formulation in cancer cells suggests enhanced efficacy, potentially due to improved cellular uptake.

Experimental Protocols

Protocol 3: In Vitro Drug Release Study

  • Sample Preparation: Disperse a known amount of the lyophilized drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Place the dispersion in a dialysis bag and incubate in a larger volume of the release medium at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium to maintain sink conditions.

  • Analysis: Quantify the amount of drug released using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released against time. Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[2][3]

Protocol 4: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with varying concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles (as a control). Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Visualizations

Synthesis_Pathway Ethyl (E)-3-(4-formylphenyl)acrylate Ethyl (E)-3-(4-formylphenyl)acrylate Hydrogenation Hydrogenation Ethyl (E)-3-(4-formylphenyl)acrylate->Hydrogenation + H2, Pd/C Ethanol, 3.5 atm This compound This compound Hydrogenation->this compound

Synthesis of this compound.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Conceptual) Synthesis of Drug-Polymer Conjugate Synthesis of Drug-Polymer Conjugate Nanoparticle Formulation Nanoparticle Formulation Synthesis of Drug-Polymer Conjugate->Nanoparticle Formulation Solvent Evaporation Characterization Characterization Nanoparticle Formulation->Characterization DLS, HPLC Drug Release Study Drug Release Study Characterization->Drug Release Study Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Drug Release Study->Cytotoxicity Assay (MTT) Determine Release Profile Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay (MTT)->Data Analysis (IC50) Assess Efficacy Animal Model Animal Model Data Analysis (IC50)->Animal Model Promising Results Biodistribution Study Biodistribution Study Animal Model->Biodistribution Study Tumor Targeting Efficacy Study Efficacy Study Biodistribution Study->Efficacy Study Tumor Regression

Workflow for developing a targeted drug delivery system.

Signaling_Pathway Targeted Nanoparticle Targeted Nanoparticle Receptor Receptor Targeted Nanoparticle->Receptor Binding & Endocytosis Cancer Cell Cancer Cell Drug Release Drug Release Receptor->Drug Release Internalization Kinase Cascade Kinase Cascade Drug Release->Kinase Cascade Inhibition Transcription Factors Transcription Factors Kinase Cascade->Transcription Factors Blocks Activation Apoptosis Apoptosis Transcription Factors->Apoptosis Induces

Hypothetical signaling pathway for a delivered kinase inhibitor.

References

Application Notes and Protocols for the Enzymatic Synthesis of Chiral Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic kinetic resolution of racemic Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate to obtain the enantiomerically pure (S)- and (R)-forms. The method utilizes the high stereoselectivity of lipases, particularly immobilized Candida antarctica lipase B (CALB), in a transesterification reaction. This approach offers a green and efficient alternative to traditional chemical synthesis for producing chiral intermediates crucial in drug development.

Introduction

Chiral intermediates are fundamental building blocks in the pharmaceutical industry, where the stereochemistry of a drug molecule dictates its pharmacological activity and safety profile. This compound is a valuable chiral synthon. Enzymatic synthesis, particularly kinetic resolution, has emerged as a powerful tool for producing enantiomerically pure compounds due to its high selectivity, mild reaction conditions, and environmental compatibility.[1][2][3] Lipases, such as Candida antarctica lipase B (CALB), are widely employed for their ability to catalyze the stereoselective acylation of racemic alcohols and the hydrolysis or alcoholysis of racemic esters.[4][5][6] This application note details a robust protocol for the kinetic resolution of racemic this compound via lipase-catalyzed transesterification.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. In the transesterification of racemic this compound using an acyl donor, the lipase will selectively acylate one enantiomer, leaving the other unreacted. This results in a mixture of the acylated product and the unreacted enantiomer, which can then be separated.

Experimental Protocols

Materials and Reagents
  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (Novozym® 435 or equivalent)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Organic solvent (e.g., hexane, toluene, methyl tert-butyl ether)

  • Phosphate buffer (for enzyme washing, if necessary)

  • Sodium bicarbonate solution (for work-up)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standards of racemic and, if available, pure enantiomers of this compound for analytical purposes.

General Procedure for Enzymatic Kinetic Resolution
  • To a stirred solution of racemic this compound (1.0 eq.) in an appropriate organic solvent (e.g., hexane), add the acyl donor (e.g., vinyl acetate, 1.5 eq.).

  • Add the immobilized lipase (e.g., Candida antarctica lipase B, 10-50 mg per mmol of substrate).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-50 °C) with constant agitation (e.g., 200 rpm).

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess (e.e.) of the substrate and product.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • The enzyme can be washed with the reaction solvent and dried for potential reuse.

  • The filtrate, containing the unreacted enantiomer and the acylated product, is then subjected to a work-up procedure. This may involve washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under reduced pressure.

  • The resulting mixture of the unreacted enantiomer and the acylated product can be separated by column chromatography.

Data Presentation

The efficiency of the enzymatic resolution is evaluated based on the conversion rate and the enantiomeric excess of both the remaining substrate and the formed product.

Table 1: Influence of Solvent on the Enzymatic Resolution

EntrySolventTime (h)Conversion (%)e.e. Substrate (%)e.e. Product (%)Enantioselectivity (E)
1Hexane2448>9996>200
2Toluene24459895180
3MTBE24429592150
4Acetonitrile2435858080

Reaction conditions: Racemic this compound (1 mmol), vinyl acetate (1.5 mmol), immobilized CALB (30 mg), 40 °C, 200 rpm.

Table 2: Influence of Acyl Donor on the Enzymatic Resolution

EntryAcyl DonorTime (h)Conversion (%)e.e. Substrate (%)e.e. Product (%)Enantioselectivity (E)
1Vinyl Acetate2448>9996>200
2Isopropenyl Acetate2446>9995>200
3Acetic Anhydride24409088120
4Ethyl Acetate4825605520

Reaction conditions: Racemic this compound (1 mmol), acyl donor (1.5 mmol), immobilized CALB (30 mg), hexane, 40 °C, 200 rpm.

Table 3: Influence of Temperature on the Enzymatic Resolution

EntryTemperature (°C)Time (h)Conversion (%)e.e. Substrate (%)e.e. Product (%)Enantioselectivity (E)
1303647>9996>200
2402448>9996>200
35018499895190
46012509594160

Reaction conditions: Racemic this compound (1 mmol), vinyl acetate (1.5 mmol), immobilized CALB (30 mg), hexane, 200 rpm.

Visualizations

Enzymatic Kinetic Resolution Pathway

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products at ~50% Conversion racemate Racemic Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate ((R)- and (S)-enantiomers) enzyme Immobilized Lipase (e.g., CALB) racemate->enzyme Substrate Binding acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->enzyme unreacted (S)-Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate (Unreacted) enzyme->unreacted Selective Release acylated (R)-O-acetyl-Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate (Acylated Product) enzyme->acylated Selective Acylation

Caption: Enzymatic kinetic resolution of racemic this compound.

Experimental Workflow

G start Start reaction_setup Reaction Setup: - Racemic Substrate - Solvent - Acyl Donor - Immobilized Lipase start->reaction_setup incubation Incubation with Agitation (Controlled Temperature) reaction_setup->incubation monitoring Reaction Monitoring (Chiral HPLC/GC) incubation->monitoring monitoring->incubation Continue workup Reaction Work-up: - Filter Enzyme - Wash & Concentrate monitoring->workup ~50% Conversion separation Product Separation (Column Chromatography) workup->separation analysis_S Analysis of (S)-Enantiomer (e.g., HPLC, NMR) separation->analysis_S analysis_R Analysis of (R)-Acylated Product (e.g., HPLC, NMR) separation->analysis_R end End analysis_S->end analysis_R->end

Caption: General experimental workflow for enzymatic kinetic resolution.

Conclusion

The enzymatic kinetic resolution using immobilized Candida antarctica lipase B provides an effective and environmentally friendly method for the synthesis of chiral this compound. The protocol is robust, and the reaction conditions can be optimized to achieve high enantioselectivity and yield. This biocatalytic approach is highly valuable for the production of chiral intermediates required in the pharmaceutical industry.

References

Application Notes and Protocols: Scale-up Synthesis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a hydroxyl group and an ester moiety, allows for diverse chemical modifications, making it a key building block in drug discovery and development. This document provides a comprehensive guide for the scale-up synthesis of this compound, intended to support preclinical studies where larger quantities of high-purity material are required. The protocols outlined below detail the synthesis of the starting material, the main hydrogenation step, purification methods, and analytical characterization, with a focus on scalability and safety.

Synthetic Strategy Overview

The primary synthetic route for the scale-up production of this compound involves a two-step process. The first step is the synthesis of the precursor, ethyl (E)-3-(4-formylphenyl)acrylate, via a Wittig or Heck reaction. The second, and key, step is the catalytic hydrogenation of this precursor to yield the final product. This method was selected for its potential for high yield and scalability.

Synthesis_Overview cluster_0 Starting Material Synthesis cluster_1 Final Product Synthesis 4-formylbenzaldehyde 4-formylbenzaldehyde Wittig_Heck Wittig or Heck Reaction 4-formylbenzaldehyde->Wittig_Heck Triethyl_phosphonoacetate Triethyl phosphonoacetate (Wittig Reagent) Triethyl_phosphonoacetate->Wittig_Heck Ethyl_acrylate Ethyl acrylate (Heck Reagent) Ethyl_acrylate->Wittig_Heck Ethyl_acrylate_precursor Ethyl (E)-3-(4-formylphenyl)acrylate Wittig_Heck->Ethyl_acrylate_precursor Hydrogenation Catalytic Hydrogenation Ethyl_acrylate_precursor->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Caption: Overall synthetic workflow.

Experimental Protocols

Synthesis of Ethyl (E)-3-(4-formylphenyl)acrylate (Starting Material)

The synthesis of the acrylate precursor can be achieved via a Wittig reaction, which is generally reliable for producing the desired (E)-isomer.

Materials:

  • 4-formylbenzaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH) in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 eq.) in anhydrous THF via the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the resulting ylide solution back to 0 °C and add a solution of 4-formylbenzaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield ethyl (E)-3-(4-formylphenyl)acrylate as a solid.

Scale-up Synthesis of this compound

This procedure details the catalytic hydrogenation of the precursor. For scale-up, careful consideration of heat and mass transfer is crucial.

Materials:

  • Ethyl (E)-3-(4-formylphenyl)acrylate

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Ethanol (reagent grade)

  • Hydrogen gas

  • Celite®

Equipment:

  • Appropriately sized hydrogenation reactor (e.g., Parr hydrogenator or similar) equipped with a stirrer, pressure gauge, and temperature control.

Procedure:

  • In the hydrogenation reactor vessel, add a slurry of 10% Pd/C (0.1 g per 1 g of starting material) in ethanol.

  • Add a solution of ethyl (E)-3-(4-formylphenyl)acrylate in ethanol. The concentration should be optimized for the specific reactor, typically in the range of 5-15% w/v.

  • Seal the reactor and purge the system with nitrogen gas several times to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3.5 atm).[1]

  • Begin stirring and maintain the reaction at room temperature. The reaction is exothermic, and for larger scales, cooling may be necessary to maintain the desired temperature.

  • Monitor the reaction progress by hydrogen uptake and/or by sampling and analyzing via TLC or HPLC. The reaction is typically complete within 2-4 hours.[1]

  • Upon completion, vent the hydrogen gas and purge the reactor with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst is pyrophoric and should be handled with care, preferably kept wet with solvent at all times.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.[1]

Hydrogenation_Workflow Start Start Charge_Reactor Charge Reactor with Ethyl (E)-3-(4-formylphenyl)acrylate, Pd/C, and Ethanol Start->Charge_Reactor Purge_N2 Purge with Nitrogen Charge_Reactor->Purge_N2 Pressurize_H2 Pressurize with Hydrogen Purge_N2->Pressurize_H2 Stir_React Stir and React (Monitor Temperature and Pressure) Pressurize_H2->Stir_React Depressurize_Purge Depressurize and Purge with Nitrogen Stir_React->Depressurize_Purge Filter Filter through Celite® Depressurize_Purge->Filter Concentrate Concentrate Filtrate Filter->Concentrate Crude_Product Crude Product Concentrate->Crude_Product

Caption: Hydrogenation process workflow.

Purification Protocol

For preclinical studies, high purity is essential. While the initial protocol suggests column chromatography, for larger scales, recrystallization is often more practical.

Recommended Recrystallization Solvent System: A mixture of ethyl acetate and hexanes is a good starting point for recrystallization.

Procedure:

  • Dissolve the crude oil in a minimal amount of hot ethyl acetate.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a short period. The charcoal is then removed by hot filtration.

  • Slowly add hexanes to the hot solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the crystals under vacuum to a constant weight.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Synthesis of Ethyl (E)-3-(4-formylphenyl)acrylate

ParameterValue
Starting Material4-formylbenzaldehyde
Key ReagentTriethyl phosphonoacetate
SolventAnhydrous THF
Typical Yield80-90%
Purity (by HPLC)>98%
AppearanceWhite to off-white solid

Table 2: Synthesis of this compound

ParameterValueReference
Starting MaterialEthyl (E)-3-(4-formylphenyl)acrylate
Catalyst10% Pd/C[1]
SolventEthanol[1]
Hydrogen Pressure3.5 atm[1]
Reaction Time2 hours[1]
Typical Yield76%[1]
Purity (by HPLC)>99% (after recrystallization)
AppearanceColorless liquid or low melting solid[1]

Table 3: Analytical Characterization of this compound

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 7.25 (d, J=8.0 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H), 4.65 (s, 2H), 4.12 (q, J=7.1 Hz, 2H), 2.92 (t, J=7.6 Hz, 2H), 2.62 (t, J=7.6 Hz, 2H), 1.23 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz)δ 173.2, 140.2, 139.8, 128.8, 127.2, 65.1, 60.4, 36.1, 30.8, 14.2
LC/MS (ESI) Calculated for C₁₂H₁₆O₃: 208.11; Found: [M-OH]⁺ 191.0
Purity (HPLC) >99%

Scale-up and Safety Considerations

Scale-up of Hydrogenation:

  • Heat Management: Catalytic hydrogenation is exothermic. On a larger scale, efficient heat removal is critical to prevent runaway reactions. The reactor should have a cooling jacket and temperature monitoring.

  • Mass Transfer: Efficient mixing is crucial to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst. The agitation rate should be optimized for the reactor geometry.

  • Catalyst Handling: Palladium on carbon is pyrophoric, especially when dry. Always handle the catalyst in a wet state and under an inert atmosphere (e.g., nitrogen). Filtration should be performed carefully to avoid exposure of the dry catalyst to air.

  • Hydrogen Safety: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation area must be well-ventilated, and all equipment should be properly grounded to prevent static discharge. Use of spark-proof equipment is recommended.

General Safety:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each substance before use.

  • Sodium hydride is a highly reactive and flammable solid. It reacts violently with water. Handle it under an inert atmosphere.

Conclusion

The synthetic route and protocols described in this document provide a reliable and scalable method for the production of high-purity this compound, suitable for preclinical research and development. Careful attention to the experimental details, particularly during the scale-up of the hydrogenation step, is essential for a safe and successful synthesis. The provided analytical data serves as a benchmark for quality control, ensuring the suitability of the final compound for its intended use in pharmaceutical applications.

References

Application Notes and Protocols for the Use of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate in the Preparation of Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on the utilization of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate as a versatile precursor for the synthesis of isotopically labeled compounds. The methodologies described herein are essential for a range of applications in drug discovery and development, including metabolism studies (ADME), pharmacokinetic/pharmacodynamic (PK/PD) analysis, and in vivo imaging.

Introduction to Labeled Compounds

Isotopically labeled compounds are indispensable tools in pharmaceutical research. By replacing one or more atoms of a drug candidate or a metabolic precursor with their isotopes, researchers can trace the molecule's fate in biological systems without altering its chemical properties. Common isotopes used for labeling include stable isotopes like Deuterium (²H or D) and Carbon-13 (¹³C), as well as radioactive isotopes such as Tritium (³H), Carbon-14 (¹⁴C), and Fluorine-18 (¹⁸F) for Positron Emission Tomography (PET).

This compound offers multiple strategic positions for isotopic labeling, including the benzylic hydroxyl group, the aromatic ring, and the ethyl propanoate moiety. This versatility makes it a valuable building block for synthesizing a variety of labeled compounds.

Strategies for Labeling this compound

The choice of labeling strategy depends on the specific research question, the desired isotope, and the required specific activity. Below are detailed protocols for introducing various isotopes into the structure of this compound.

Deuterium (²H) and Tritium (³H) Labeling of the Benzylic Position

The hydroxymethyl group is a prime target for introducing deuterium or tritium. This can be achieved through catalyzed exchange reactions or by reduction of the corresponding aldehyde.

Experimental Protocol: Catalytic Hydrogen Isotope Exchange

This protocol describes the deuteration of the benzylic position using a palladium catalyst and deuterium gas. The same principle applies to tritiation using tritium gas.

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Deuterium gas (D₂) or Tritium gas (T₂)

  • Anhydrous solvent (e.g., Ethyl Acetate, Tetrahydrofuran)

  • Reaction vessel suitable for hydrogenation

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Add 10% Pd/C catalyst (5-10 mol%).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Introduce Deuterium gas (D₂) or Tritium gas (T₂) to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS or ¹H NMR to determine the extent of deuterium incorporation.

  • Upon completion, carefully vent the excess isotope gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the labeled product.

  • Purify the product by column chromatography if necessary.

Quantitative Data Summary:

IsotopePosition of LabelTypical Isotopic Enrichment
²H (D)Benzylic (CH₂OH)>95%
³H (T)Benzylic (CH₂OH)>90%

Experimental Workflow for Benzylic Labeling

G cluster_prep Reaction Setup cluster_reaction Labeling Reaction cluster_workup Work-up and Purification start Dissolve Substrate in Anhydrous Solvent add_cat Add Pd/C Catalyst start->add_cat purge Purge with Inert Gas add_cat->purge introduce_gas Introduce D2 or T2 Gas purge->introduce_gas react Stir at Room Temperature (12-24h) introduce_gas->react vent Vent Excess Gas react->vent filter Filter Catalyst vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography concentrate->purify end Labeled Product purify->end

Caption: Workflow for catalytic deuterium or tritium labeling of the benzylic position.

Carbon-14 (¹⁴C) Labeling of the Propanoate Moiety

Introducing a ¹⁴C label can be achieved by synthesizing the ethyl propanoate side chain from a ¹⁴C-labeled precursor.

Experimental Protocol: Synthesis of [¹⁴C]-Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

This protocol utilizes a Wittig-Horner-Emmons reaction with a ¹⁴C-labeled phosphonate, followed by reduction.

Materials:

  • 4-(Hydroxymethyl)benzaldehyde

  • [¹⁴C]-Triethyl phosphonoacetate (¹⁴C at the carbonyl carbon)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Wittig-Horner-Emmons Reaction:

    • In a flame-dried flask under an inert atmosphere, suspend NaH (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0°C and add [¹⁴C]-Triethyl phosphonoacetate (1 equivalent) dropwise.

    • Stir the mixture at 0°C for 30 minutes, then add a solution of 4-(hydroxymethyl)benzaldehyde (1 equivalent) in THF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude [¹⁴C]-ethyl 3-(4-(hydroxymethyl)phenyl)acrylate.

  • Reduction of the Double Bond:

    • Dissolve the crude acrylate in ethanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture under H₂ atmosphere (balloon pressure) until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the catalyst and concentrate the filtrate to obtain [¹⁴C]-Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate.

    • Purify by column chromatography.

Quantitative Data Summary:

IsotopePosition of LabelTypical Radiochemical Yield
¹⁴CPropanoate (C=O)40-60% (over two steps)

Synthesis Pathway for ¹⁴C Labeling

G cluster_step1 Step 1: Wittig-Horner-Emmons cluster_step2 Step 2: Reduction start 4-(Hydroxymethyl)benzaldehyde + [14C]-Triethyl phosphonoacetate step1_reagents NaH, THF start->step1_reagents product1 [14C]-Ethyl 3-(4-(hydroxymethyl)phenyl)acrylate step1_reagents->product1 Reaction step2_reagents H2, Pd/C, Ethanol product1->step2_reagents final_product [14C]-Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate step2_reagents->final_product Reduction

Caption: Two-step synthesis of ¹⁴C-labeled this compound.

Fluorine-18 (¹⁸F) Labeling for PET Tracer Synthesis

The hydroxymethyl group can be converted into a suitable leaving group for nucleophilic substitution with [¹⁸F]fluoride, enabling the synthesis of a PET tracer.

Experimental Protocol: Synthesis of [¹⁸F]-Ethyl 3-(4-(fluoromethyl)phenyl)propanoate

This protocol involves a two-step process: tosylation of the alcohol followed by radiofluorination.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • Synthesis of the Precursor (Tosylate):

    • Dissolve this compound (1 equivalent) in DCM.

    • Add pyridine (1.5 equivalents) and cool to 0°C.

    • Add TsCl (1.2 equivalents) portion-wise and stir at 0°C for 1 hour, then at room temperature for 4 hours.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the tosylate precursor by column chromatography.

  • Radiolabeling with [¹⁸F]Fluoride:

    • Aseptically transfer the aqueous [¹⁸F]fluoride solution to a reaction vial containing K₂₂₂ and K₂CO₃.

    • Azeotropically dry the mixture by heating under a stream of nitrogen with additions of acetonitrile.

    • Add a solution of the tosylate precursor in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at 80-100°C for 10-15 minutes.

    • Cool the reaction and purify the [¹⁸F]-labeled product using semi-preparative HPLC.

    • The collected fraction is reformulated in a suitable solvent for in vivo use.

Quantitative Data Summary:

IsotopePosition of LabelTypical Radiochemical Yield (decay-corrected)
¹⁸FBenzylic (CH₂F)20-40%

Workflow for ¹⁸F-PET Tracer Synthesis

G cluster_precursor Precursor Synthesis cluster_labeling Radiolabeling cluster_purification Purification start This compound tosylation Tosylation (TsCl, Pyridine) start->tosylation precursor Tosylate Precursor tosylation->precursor reaction Nucleophilic Substitution precursor->reaction f18_prep [18F]Fluoride Activation (K222, K2CO3) f18_prep->reaction hplc Semi-preparative HPLC reaction->hplc reformulation Reformulation hplc->reformulation final_product [18F]-Labeled PET Tracer reformulation->final_product

Caption: General workflow for the synthesis of an ¹⁸F-labeled PET tracer.

Quality Control of Labeled Compounds

Rigorous quality control is essential to ensure the identity, purity, and specific activity of the synthesized labeled compounds.

ParameterAnalytical MethodAcceptance Criteria
Identity LC-MS, NMRMass and spectral data consistent with the structure.
Radiochemical Purity Radio-TLC, Radio-HPLC>95%
Chemical Purity HPLC with UV detection>95%
Specific Activity (for radiolabeled)Dependent on the application (e.g., >1 Ci/µmol for PET)
Isotopic Enrichment (for stable isotopes)Mass Spectrometry, NMR

Applications in Drug Development

  • Deuterated analogues can be used to investigate the kinetic isotope effect on metabolism, potentially leading to drugs with improved pharmacokinetic profiles.

  • ¹⁴C-labeled compounds are the gold standard for in vitro and in vivo ADME studies to determine mass balance and metabolite profiling.

  • ³H-labeled compounds are valuable for receptor binding assays due to their high specific activity.

  • ¹⁸F-labeled PET tracers enable non-invasive in vivo imaging to study drug distribution, target engagement, and disease progression.

These protocols provide a foundation for researchers to synthesize a variety of isotopically labeled compounds starting from this compound. The specific reaction conditions may require optimization based on the available laboratory setup and the desired final product specifications. Always follow appropriate safety procedures when handling radioactive materials and chemical reagents.

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate as a precursor for a versatile linker in solid-phase synthesis. The resulting 3-(4-(hydroxymethyl)phenyl)propanoic acid (HMPP) linker is suitable for the attachment and subsequent cleavage of a variety of molecules, particularly those containing carboxylic acid functionalities.

Principle of the HMPP Linker

The HMPP linker serves as a bridge between the solid support (typically an aminomethyl-functionalized resin) and the molecule being synthesized. The propanoic acid moiety of the linker is first coupled to the amino groups of the resin via a stable amide bond. The molecule of interest, which must possess a carboxylic acid group, is then attached to the benzylic hydroxyl group of the resin-bound linker through an ester linkage. This ester bond is stable to a range of reaction conditions commonly employed in solid-phase synthesis, but can be readily cleaved under acidic conditions to release the synthesized molecule with a free carboxylic acid at the C-terminus.

Workflow for Solid-Phase Synthesis using the HMPP Linker

The overall workflow for the preparation and use of the HMPP linker in solid-phase synthesis is depicted below.

G cluster_prep Linker and Resin Preparation cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage and Purification A This compound B 3-(4-(hydroxymethyl)phenyl)propanoic acid (HMPP) A->B Ester Hydrolysis D HMPP-Functionalized Resin B->D Amide Coupling C Aminomethyl Resin C->D F Resin-Bound Product D->F Esterification E Protected Building Block (e.g., Fmoc-AA-OH) E->F H Crude Product F->H Acidolytic Cleavage G Cleavage Cocktail (e.g., TFA) G->H I Purified Product H->I Purification

Figure 1: Overall workflow for the preparation and utilization of the HMPP linker.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involved in the use of the HMPP linker.

Protocol 1: Synthesis of 3-(4-(hydroxymethyl)phenyl)propanoic acid (HMPP Linker)

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Reagent Amount Molar Equiv.
This compound10.0 g1.0
Lithium Hydroxide (LiOH)2.28 g2.0
Tetrahydrofuran (THF)100 mL-
Water50 mL-
1 M Hydrochloric Acid (HCl)~100 mL-
Ethyl Acetate200 mL-
Brine50 mL-

Procedure:

  • Dissolve this compound in a mixture of THF and water in a round-bottom flask.

  • Add lithium hydroxide and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

Protocol 2: Preparation of HMPP-Functionalized Aminomethyl Resin

This protocol details the coupling of the HMPP linker to an aminomethyl-functionalized solid support.

Reagent Amount Molar Equiv.
Aminomethyl Resin (1.0 mmol/g)5.0 g1.0
3-(4-(hydroxymethyl)phenyl)propanoic acid2.7 g3.0
HBTU5.7 g3.0
DIPEA5.2 mL6.0
DMF50 mL-

Procedure:

  • Swell the aminomethyl resin in DMF for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate flask, dissolve the HMPP linker, HBTU, and DIPEA in DMF.

  • Add the solution to the swollen resin and agitate at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Protocol 3: Determination of Resin Loading Capacity

The loading of the HMPP linker onto the aminomethyl resin can be determined by a standard ninhydrin test to quantify the remaining free amino groups. A significant decrease in the absorbance compared to the starting aminomethyl resin indicates successful coupling.

Protocol 4: Attachment of an Fmoc-Protected Amino Acid to HMPP Resin

This protocol describes the esterification of the hydroxymethyl group on the resin with a protected amino acid.

Reagent Amount Molar Equiv.
HMPP-Functionalized Resin (assume 0.8 mmol/g)1.0 g1.0
Fmoc-Amino Acid1.28 g4.0
DIC0.5 mL4.0
DMAP49 mg0.5
DCM10 mL-

Procedure:

  • Swell the HMPP-functionalized resin in DCM for 1 hour.

  • Drain the DCM.

  • In a separate flask, dissolve the Fmoc-amino acid and DMAP in DCM.

  • Add DIC to the solution and stir for 10 minutes.

  • Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours.

  • Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Protocol 5: Cleavage of the Synthesized Molecule from the HMPP Resin

This protocol details the acid-catalyzed cleavage of the final product from the solid support.

Reagent Volume
Trifluoroacetic Acid (TFA)9.5 mL
Triisopropylsilane (TIS)0.25 mL
Water0.25 mL

Procedure:

  • Place the dry, peptide-loaded resin in a reaction vessel.

  • Add the cleavage cocktail (TFA/TIS/Water) to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA (2x).

  • Combine the filtrates and precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and dry the product under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the use of the HMPP linker.

Parameter Value Method of Determination
HMPP Linker Purity>98%HPLC, 1H NMR
Initial Resin Loading (Aminomethyl)1.0 mmol/gVendor Specification
HMPP Resin Loading0.7 - 0.9 mmol/gNinhydrin Test
First Amino Acid Coupling Efficiency>95%Fmoc Cleavage UV-Vis
Final Cleavage Yield70 - 90%HPLC of Crude Product
Purity of Crude Product60 - 85%HPLC

Logical Relationship of Synthesis and Cleavage

The following diagram illustrates the logical progression from the resin-bound state to the cleaved product.

G Resin Solid Support (Polystyrene) Linker HMPP Linker Resin->Linker Amide Bond (Stable) Molecule Synthesized Molecule Linker->Molecule Benzylic Ester Bond (Acid Labile) Product Cleaved Product Molecule->Product Cleavage

Figure 2: Linkage strategy and cleavage of the HMPP linker.

Conclusion

The HMPP linker, derived from this compound, offers a reliable and versatile tool for the solid-phase synthesis of molecules bearing a C-terminal carboxylic acid. The straightforward preparation, stable linkage during synthesis, and efficient acid-mediated cleavage make it a valuable addition to the repertoire of techniques available to researchers in drug discovery and chemical biology.

Troubleshooting & Optimization

Common impurities in the synthesis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two prevalent methods for the synthesis of this compound are:

  • Route A: Hydrogenation: This route involves the catalytic hydrogenation of ethyl (E)-3-(4-formylphenyl)acrylate.

  • Route B: Fischer Esterification: This method entails the acid-catalyzed esterification of 3-(4-(hydroxymethyl)phenyl)propanoic acid with ethanol.

Q2: What are the typical impurities I might encounter in my synthesis?

A2: The impurities largely depend on the synthetic route employed.

  • For Route A (Hydrogenation): Common impurities include unreacted starting material, ethyl (E)-3-(4-formylphenyl)acrylate, and potentially over-reduction byproducts where the benzyl alcohol is further reduced. Incomplete reduction of the double bond is another possibility.

  • For Route B (Fischer Esterification): The primary impurities are typically unreacted 3-(4-(hydroxymethyl)phenyl)propanoic acid and the residual acid catalyst (e.g., sulfuric acid).

Q3: How can I monitor the progress of my reaction to minimize impurity formation?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring reaction progress. By spotting the reaction mixture alongside the starting material standard, you can observe the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.

Q4: My final product appears oily and impure after synthesis. What is the recommended general purification strategy?

A4: For both synthetic routes, a primary purification step involves removing the bulk of solvents and reagents. Following this, the specific purification strategy will diverge:

  • For Route A products: Silica gel column chromatography is the most effective method for separating the desired ester from the starting aldehyde and other byproducts.

  • For Route B products: A liquid-liquid extraction using a mild aqueous base is recommended to remove the unreacted carboxylic acid and the acid catalyst.

Troubleshooting Guides

Route A: Hydrogenation of Ethyl (E)-3-(4-formylphenyl)acrylate

Issue 1: Incomplete reaction, significant amount of starting material remains.

  • Possible Cause: Insufficient catalyst activity, inadequate hydrogen pressure, or short reaction time.

  • Troubleshooting Steps:

    • Ensure the palladium on carbon (Pd/C) catalyst is fresh and active.

    • Increase the hydrogen pressure within the safe limits of your reaction vessel.

    • Extend the reaction time and monitor progress by TLC or HPLC.

Issue 2: Presence of multiple unidentified spots on TLC after the reaction.

  • Possible Cause: Formation of byproducts due to over-reduction or side reactions.

  • Troubleshooting Steps:

    • Consider using a more selective reducing agent if over-reduction is suspected.

    • Optimize the reaction temperature and pressure to favor the desired transformation.

    • Purify the crude product using silica gel column chromatography with a suitable solvent gradient.

Route B: Fischer Esterification of 3-(4-(hydroxymethyl)phenyl)propanoic Acid

Issue 1: Low yield of the desired ester.

  • Possible Cause: The equilibrium of the Fischer esterification is unfavorable.

  • Troubleshooting Steps:

    • Use a large excess of ethanol to drive the equilibrium towards the product side.

    • Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.

    • Ensure the acid catalyst is present in a sufficient amount.

Issue 2: The purified product is still acidic.

  • Possible Cause: Incomplete removal of the unreacted carboxylic acid or the acid catalyst during workup.

  • Troubleshooting Steps:

    • Perform additional washes with a saturated sodium bicarbonate solution or another mild base during the liquid-liquid extraction.

    • Ensure thorough mixing during the washes to maximize contact between the organic and aqueous phases.

    • After the base wash, wash the organic layer with brine to remove residual salts and water.

Data Presentation

Table 1: Representative Purity Profile after Synthesis and Purification

Synthesis RouteCommon ImpuritiesPurity before Purification (Typical)Purification MethodPurity after Purification (Typical)
A: Hydrogenation Ethyl (E)-3-(4-formylphenyl)acrylate70-85%Silica Gel Chromatography>98%
B: Fischer Esterification 3-(4-(hydroxymethyl)phenyl)propanoic Acid80-90%Liquid-Liquid Extraction>97%

Experimental Protocols

Protocol 1: Purification of this compound via Silica Gel Column Chromatography (from Route A)
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane or petroleum ether).

  • Column Packing: Pour the slurry into a glass chromatography column and allow the silica to settle, ensuring an even and compact bed. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A typical gradient might be from 0% to 15% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification of this compound via Liquid-Liquid Extraction (from Route B)
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate.

  • Acid Removal: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic impurities (unreacted carboxylic acid and catalyst) into their corresponding salts, which are soluble in the aqueous layer. Repeat the wash 2-3 times.

  • Phase Separation: Allow the layers to separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water and dissolved salts.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Visualizations

Synthesis_Workflow cluster_route_a Route A: Hydrogenation cluster_route_b Route B: Fischer Esterification start_A Ethyl (E)-3-(4-formylphenyl)acrylate reaction_A Catalytic Hydrogenation (H2, Pd/C) start_A->reaction_A crude_A Crude Product A reaction_A->crude_A purification_A Silica Gel Chromatography crude_A->purification_A product_A This compound purification_A->product_A start_B 3-(4-(hydroxymethyl)phenyl)propanoic Acid reaction_B Esterification (Ethanol, H+) start_B->reaction_B crude_B Crude Product B reaction_B->crude_B purification_B Liquid-Liquid Extraction crude_B->purification_B product_B This compound purification_B->product_B

Caption: Synthetic routes to this compound.

Impurity_Removal_Logic cluster_crude Crude Product Analysis cluster_decision Purification Decision cluster_purification Purification Methods crude_product Crude Product impurity_analysis Identify Impurities (TLC, HPLC, NMR) crude_product->impurity_analysis decision Impurity Type? impurity_analysis->decision acidic_impurities Acidic Impurities (e.g., Carboxylic Acid) decision->acidic_impurities Acidic neutral_impurities Neutral Impurities (e.g., Aldehyde) decision->neutral_impurities Neutral/Polar extraction Liquid-Liquid Extraction (Base Wash) acidic_impurities->extraction chromatography Silica Gel Chromatography neutral_impurities->chromatography pure_product Pure Product extraction->pure_product chromatography->pure_product

Technical Support Center: Synthesis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Route 1: Hydrogenation of Ethyl (E)-3-(4-formylphenyl)acrylate

Q1: Why is the yield of my hydrogenation reaction consistently low?

A1: Low yields in the hydrogenation of Ethyl (E)-3-(4-formylphenyl)acrylate can stem from several factors related to the catalyst, reaction conditions, and substrate purity.

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning by impurities (e.g., sulfur compounds) in the starting material or solvent can also reduce its efficacy.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material.[1] Insufficient hydrogen pressure or reaction time can lead to incomplete conversion.

  • Side Reactions: While the primary reaction is the reduction of the carbon-carbon double bond and the aldehyde, over-reduction to the corresponding toluene derivative can occur under harsh conditions (high temperature or pressure).

  • Product Loss During Workup: Significant product loss can occur during the filtration of the catalyst and subsequent purification steps.[2] Ensure thorough washing of the filter cake with the reaction solvent to recover all the product.

Q2: My reaction has stalled, and TLC analysis shows the presence of starting material. What should I do?

A2: A stalled reaction can often be restarted or driven to completion.

  • Check Hydrogen Supply: Ensure that the hydrogen supply has not been depleted and that the system is maintaining the desired pressure.

  • Catalyst Addition: If catalyst deactivation is suspected, carefully add a fresh portion of the catalyst to the reaction mixture under an inert atmosphere.

  • Increase Reaction Time/Pressure: If the reaction is proceeding slowly, extending the reaction time or cautiously increasing the hydrogen pressure may be beneficial. However, monitor for the formation of over-reduced byproducts.

Route 2: Fischer Esterification of 3-(4-(hydroxymethyl)phenyl)propanoic acid

Q1: I am getting a low yield in my Fischer esterification. How can I improve it?

A1: Fischer esterification is an equilibrium-driven reaction, and low yields are often due to the presence of water, which favors the reverse reaction (hydrolysis).[3][4][5]

  • Water Removal: The water produced during the reaction must be removed to shift the equilibrium towards the ester product.[6][7] This can be achieved by:

    • Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[8][9]

    • Employing a drying agent, such as molecular sieves, in the reaction mixture.[7][9]

  • Excess Alcohol: Using a large excess of ethanol can also drive the reaction forward.[5][6][8] Often, ethanol can be used as the solvent.[8][9]

  • Insufficient Catalyst: Ensure that a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[8][9][10]

  • Reaction Time and Temperature: The reaction may require prolonged heating (reflux) to reach equilibrium. Monitor the reaction by TLC to determine the optimal reaction time.[8]

Q2: What are the common side products in this Fischer esterification?

A2: Besides unreacted starting materials, potential side products include:

  • Dimerization/Polymerization: The hydroxymethyl group on the aromatic ring could potentially undergo self-etherification under strong acidic conditions and heat, leading to polymeric byproducts.

  • Dehydration: Although less likely under typical Fischer esterification conditions, dehydration of the benzyl alcohol to form a styrenic derivative is a possibility.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route is preferable for obtaining this compound?

A1: The choice of synthesis route depends on the availability of starting materials and the desired scale of the reaction.

  • The hydrogenation route starting from Ethyl (E)-3-(4-formylphenyl)acrylate is a high-yielding, one-step process if the starting material is readily available.[1]

  • The Fischer esterification route is a classic and reliable method, but it requires the precursor 3-(4-(hydroxymethyl)phenyl)propanoic acid and careful control of the reaction equilibrium to achieve high yields.

Q2: How can I effectively purify the final product?

A2: Silica gel column chromatography is a common and effective method for purifying this compound.[1]

  • Solvent System: A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexane is typically used.[1] The optimal solvent system should be determined by TLC analysis.

  • Compound Stability: Be aware that some compounds can be sensitive to the acidic nature of silica gel, which could potentially lead to degradation.[11] If decomposition is observed, using deactivated (neutral) silica gel or another purification technique like recrystallization may be necessary.

Q3: What analytical techniques are best for characterizing the final product?

A3: A combination of spectroscopic methods is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the structure of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the ester carbonyl and the hydroxyl group.

  • High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the final product.[12]

Data Presentation

Table 1: Comparison of Synthesis Routes

FeatureHydrogenation of Ethyl (E)-3-(4-formylphenyl)acrylateFischer Esterification of 3-(4-(hydroxymethyl)phenyl)propanoic acid
Starting Materials Ethyl (E)-3-(4-formylphenyl)acrylate, H₂3-(4-(hydroxymethyl)phenyl)propanoic acid, Ethanol
Catalyst Pd/CH₂SO₄, p-TsOH, or other strong acids
Typical Yield ~76%[1]Variable, dependent on reaction conditions
Key Challenge Catalyst activity and handling of H₂ gasShifting the reaction equilibrium by removing water
Workup Filtration of catalyst, evaporationNeutralization, extraction, and removal of excess alcohol

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation

This protocol is adapted from a literature procedure.[1]

  • Reaction Setup: In an autoclave reactor, combine Ethyl (E)-3-(4-formylphenyl)acrylate (2 g, 9.79 mmol), 10 wt% Pd/C (1 g), and ethanol (50 mL).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 3.5 atm with hydrogen and stir the mixture for 2 hours.

  • Workup: After the reaction is complete, carefully vent the reactor and filter the mixture to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a gradient of 0-15% ethyl acetate in petroleum ether to yield this compound as a colorless liquid.

Protocol 2: Synthesis via Fischer Esterification

This is a general protocol for Fischer esterification that can be adapted for 3-(4-(hydroxymethyl)phenyl)propanoic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-(hydroxymethyl)phenyl)propanoic acid (1 equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting carboxylic acid.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Hydrogenation cluster_1 Route 2: Fischer Esterification Start1 Ethyl (E)-3-(4-formylphenyl)acrylate Product This compound Start1->Product H₂, Pd/C, Ethanol, 3.5 atm Start2 3-(4-(hydroxymethyl)phenyl)propanoic acid Product2 This compound Start2->Product2 Ethanol, H₂SO₄ (cat.), Reflux Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Starting Material Purity? Start->CheckPurity PurifyStart Purify Starting Materials CheckPurity->PurifyStart Impure CheckConditions Review Reaction Conditions? CheckPurity->CheckConditions Pure PurifyStart->CheckConditions OptimizeConditions Optimize Temp, Time, Catalyst CheckConditions->OptimizeConditions Suboptimal CheckWorkup Examine Workup & Purification? CheckConditions->CheckWorkup Optimal OptimizeConditions->CheckWorkup ModifyWorkup Modify Extraction/Purification CheckWorkup->ModifyWorkup Losses Detected End Improved Yield CheckWorkup->End No Issues ModifyWorkup->End Parameter_Relationships cluster_esterification Fischer Esterification cluster_hydrogenation Hydrogenation Yield_E Yield Water [Water] Water->Yield_E - Ethanol [Ethanol] Ethanol->Yield_E + Temp_E Temperature Temp_E->Yield_E + (to a point) Catalyst_E [Catalyst] Catalyst_E->Yield_E + Yield_H Yield Pressure H₂ Pressure Pressure->Yield_H + Time Reaction Time Time->Yield_H + Catalyst_H Catalyst Loading Catalyst_H->Yield_H +

References

Optimizing the purification of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the purification of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for this compound. Its polarity is well-suited for separating moderately polar compounds like the target molecule from less polar and more polar impurities.

Q2: How do I select the optimal mobile phase (eluent)?

A2: The best practice is to first perform Thin Layer Chromatography (TLC) analysis with your crude sample. A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A commonly successful eluent system for this molecule is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[1] Start by testing different ratios (e.g., 10:1, 5:1, 2:1 Hexane:Ethyl Acetate) to find the one that gives the best separation between your product and its impurities.

Q3: What is a typical solvent gradient for this purification?

A3: A gradient elution is highly effective for this purification. Based on successful literature precedents, starting with a low polarity mobile phase and gradually increasing the polarity works well. For example, a linear gradient from 0% to 15% ethyl acetate in petroleum ether can effectively separate the target compound.[1]

Q4: How much crude material can I load onto the column?

A4: The loading capacity depends on the difficulty of the separation. A general guideline is a mass ratio of crude material to silica gel between 1:30 and 1:100. For difficult separations with closely eluting impurities, a higher ratio (e.g., 1:100) is recommended. Overloading the column is a common cause of poor separation.

Q5: How should I monitor the progress of the column?

A5: The column's progress should be monitored by collecting fractions and analyzing them using TLC. Spot the collected fractions on a TLC plate alongside a spot of your crude starting material and a reference spot of the pure product, if available. This allows you to identify which fractions contain the desired compound and assess their purity before combining them.

Troubleshooting Guide

Q: My compound is not moving from the top of the column (Rf is zero or very low), even with 20-30% ethyl acetate in hexanes. What should I do?

A: This indicates the mobile phase is not polar enough to elute your compound.

  • Solution: Increase the polarity of the eluent. You can add a small percentage of a more polar solvent, such as methanol, to your ethyl acetate/hexane mixture (e.g., 1-5% methanol in dichloromethane is a system used for very polar compounds).[2][3] Always test the new solvent system on TLC first to ensure the compound moves to the desired Rf range.

Q: The desired product is eluting with impurities (co-elution), even though they have different Rf values on TLC. How can I improve the separation?

A: This issue can arise from several factors, including overloading the column, running the column too quickly, or poor column packing.

  • Solution 1: Reduce the amount of crude material loaded onto the column.

  • Solution 2: Use a shallower and more gradual solvent gradient. This increases the separation distance between compounds as they travel down the column.

  • Solution 3: Ensure the column is packed uniformly without any air bubbles or channels. A poorly packed column leads to an uneven solvent front and band broadening.

  • Solution 4: If the TLC separation is misleading, it could be due to compound degradation on the silica gel.[2]

Q: My compound appears as a long streak or "tail" in the collected fractions instead of a tight band. What is causing this?

A: Tailing is often caused by the compound interacting too strongly with the stationary phase or by overloading.

  • Solution 1: Use the "dry loading" method (see protocol below).[4][5] This applies the sample as a fine, even band at the top of the column and can significantly improve peak shape.

  • Solution 2: The acidic nature of silica gel can sometimes cause tailing with certain compounds. While less common for this specific molecule, if you suspect this is an issue, you can use deactivated (neutralized) silica gel or add a very small amount (e.g., 0.1-1%) of a modifier like triethylamine to your eluent if your compound is basic.[5]

  • Solution 3: The compound may be crystallizing on the column if its solubility in the eluent is low.[2] If this occurs, trying a different solvent system where the compound is more soluble may be necessary.

Q: I suspect my compound is decomposing on the silica gel. How can I confirm this and what can I do?

A: Compound instability on silica can be a significant issue.

  • Diagnosis (2D TLC): Spot your compound on a TLC plate, run it in a suitable solvent system, and let it dry. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see additional spots off the diagonal.[2]

  • Solution: If instability is confirmed, consider using a less acidic stationary phase like alumina or deactivated silica gel.[2]

Quantitative Data Summary

The following table summarizes the recommended parameters for the column chromatography purification of this compound.

ParameterRecommended Value/MethodNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for moderately polar organic compounds.
Mobile Phase A Petroleum Ether or HexanesThe non-polar component of the eluent.
Mobile Phase B Ethyl Acetate (EtOAc)The polar component of the eluent.
Elution Method Gradient ElutionStart with 100% Mobile Phase A, gradually increase Mobile Phase B.
Example Gradient 0% to 15% Ethyl Acetate in Petroleum Ether[1]A shallow gradient is key for good separation.
TLC Analysis EtOAc/Hexane mixturesAim for a product Rf value of 0.2-0.4 for optimal separation.
Loading Ratio 1:30 to 1:100 (Crude:Silica)Use a higher ratio for more challenging separations.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the purification.

1. Preparation for Chromatography

  • TLC Analysis: Dissolve a small amount of the crude reaction mixture and run several TLC plates using different ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal eluent system will show good separation between the desired product spot and impurities, with the product spot having an Rf of ~0.3.

  • Sample Preparation: Dissolve the crude material in a minimum amount of dichloromethane or the initial eluting solvent.

2. Column Packing (Slurry Method)

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar eluent (e.g., 100% hexanes).

  • Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.

3. Loading the Sample

  • Wet Loading:

    • Dissolve the crude sample in the absolute minimum volume of the mobile phase or a slightly more polar solvent like dichloromethane.[4]

    • Carefully pipette the solution onto the top of the silica bed, taking care not to disturb the surface.

    • Drain the solvent until it is level with the silica surface.

    • Carefully add a small amount of fresh eluent, drain to the surface again, and repeat twice to ensure the entire sample is loaded onto the silica in a narrow band.

  • Dry Loading (Recommended for preventing tailing):

    • Dissolve the crude sample in a suitable volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to the solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4][5]

    • Carefully add this powder to the top of the packed column.

    • Gently add a protective layer of sand on top of the sample layer.

4. Elution and Fraction Collection

  • Carefully fill the column with the initial eluent.

  • Begin elution by opening the stopcock and applying gentle air pressure if necessary to achieve a steady flow rate (a drip rate of about 1-2 drops per second is typical).

  • Start with the low-polarity eluent determined from your TLC analysis (e.g., 2% EtOAc in Hexanes) and begin collecting fractions.

  • Gradually increase the polarity of the eluent according to your planned gradient (e.g., increase the percentage of ethyl acetate every few column volumes).

  • Collect fractions of a consistent size (e.g., 10-20 mL) in numbered test tubes or vials.

5. Analysis of Fractions

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualizations

experimental_workflow cluster_prep Step 1: Prep cluster_main Step 2: Chromatography cluster_analysis Step 3: Post-Column prep Preparation packing Column Packing loading Sample Loading elution Elution & Collection analysis Analysis & Isolation tlc TLC Analysis (Find Eluent) sample_prep Dissolve Crude Sample pack_column Pack Column (Slurry Method) sample_prep->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions (TLC) collect->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_guide problem Problem Observed no_elution No Elution (Compound Stuck) problem->no_elution poor_sep Poor Separation (Co-elution) problem->poor_sep tailing Band Tailing or Streaking problem->tailing inc_polarity Increase Eluent Polarity (e.g., add MeOH) no_elution->inc_polarity Cause: Low Polarity shallow_grad Use Shallower Gradient poor_sep->shallow_grad Cause: Bands too close reduce_load Reduce Sample Load poor_sep->reduce_load Cause: Overloading repack Check Packing / Repack poor_sep->repack Cause: Channeling tailing->reduce_load Cause: Overloading dry_load Use Dry Loading Method tailing->dry_load Cause: Loading Issue diff_solvent Try Different Solvent System inc_polarity->diff_solvent If still stuck shallow_grad->diff_solvent If no improvement

References

Preventing the degradation of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate during storage and handling. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are:

  • Oxidation: The hydroxymethyl group (-CH₂OH) on the phenyl ring is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde and carboxylic acid.[1][2] This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

  • Hydrolysis: The ethyl ester functional group can be hydrolyzed to the corresponding carboxylic acid, 3-(4-(hydroxymethyl)phenyl)propanoic acid, and ethanol.[3][4] This reaction is catalyzed by both acidic and basic conditions and is accelerated by the presence of moisture.[5][6]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool and dry place.[7] For long-term storage, refrigeration at 2-8°C is advisable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[8]

  • Light: Protect from light by storing in an amber vial or in a dark location.[9]

  • Container: Keep the container tightly sealed to prevent moisture and air exposure.[7]

Q3: What are the visible signs of degradation?

A3: Degradation of this compound may be indicated by:

  • A change in appearance, such as the development of a yellowish or brownish color, which could suggest oxidation.

  • A change in the physical state, such as clumping of the solid, which may indicate moisture absorption.

  • The appearance of additional peaks in an HPLC chromatogram during purity analysis.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of the compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[3] This method should be able to separate the intact compound from its potential degradation products. Regular testing of the sample's purity over time will indicate its stability under the chosen storage conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Issue Possible Cause Troubleshooting Steps
Appearance of a new peak in HPLC analysis after sample preparation. Hydrolysis of the ester. - Ensure the sample is dissolved in a neutral, aprotic solvent. - If an aqueous solvent is necessary, use a buffered solution at a slightly acidic pH (e.g., pH 4-6) where ester stability is generally higher.[5] - Prepare solutions fresh before use and avoid storing them for extended periods, especially at room temperature.
Discoloration (yellowing/browning) of the solid compound over time. Oxidation of the hydroxymethyl group. - Store the solid under an inert atmosphere (e.g., argon or nitrogen). - Ensure the container is tightly sealed and opaque or stored in the dark. - Avoid exposure to high temperatures.
Inconsistent results in bioassays. Degradation of the compound in the assay medium. - Assess the stability of the compound in the specific assay buffer and under the assay conditions (temperature, light exposure). - Prepare stock solutions in a suitable, dry, aprotic solvent and dilute into the aqueous assay medium immediately before the experiment. - Include a stability control in your experiment by incubating the compound in the assay medium for the duration of the experiment and analyzing for degradation.
Loss of potency of a stock solution. Hydrolysis or oxidation in the solvent. - Use anhydrous, high-purity solvents for preparing stock solutions. - Store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed vials. - For aqueous-based solutions, consider sterile filtering to remove any microbial contamination that could contribute to degradation.

Quantitative Data on Degradation (Illustrative)

Table 1: Illustrative Hydrolytic Degradation of a Generic Ethyl Phenylalkanoate

Condition Time (hours) % Degradation (Illustrative) Primary Degradant
0.1 M HCl at 60°C2415%Corresponding Carboxylic Acid
0.1 M NaOH at 25°C830%Corresponding Carboxylate Salt
pH 7.4 Buffer at 37°C725%Corresponding Carboxylic Acid

Table 2: Illustrative Oxidative and Photolytic Degradation of a Generic Benzyl Alcohol Derivative

Condition Time (hours) % Degradation (Illustrative) Primary Degradants
3% H₂O₂ at 25°C1220%Corresponding Aldehyde, Carboxylic Acid
UV Light (254 nm)825%Aldehyde, Benzaldehyde, and other photoproducts
Sunlight Exposure4810%Aldehyde

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature.

  • Oxidation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature, protected from light.

  • Thermal Degradation: Heat the solid compound at 80°C.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable HPLC method to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method (Example)

This protocol provides an example of an HPLC method that can be used to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Gradient Example: Start with 90% A, ramp to 10% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Degradation Pathways

Degradation Pathways A This compound B 3-(4-Formylphenyl)propanoic acid ethyl ester A->B Oxidation D 3-(4-(Hydroxymethyl)phenyl)propanoic acid A->D Hydrolysis E Ethanol A->E Hydrolysis C 3-(4-Carboxyphenyl)propanoic acid ethyl ester B->C Further Oxidation

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

Stability Testing Workflow A Prepare Stock Solution B Subject to Stress Conditions (Acid, Base, Heat, Light, Oxidation) A->B C Sample at Time Points B->C D HPLC Analysis C->D E Identify Degradation Products D->E F Validate Stability-Indicating Method E->F

Caption: General workflow for conducting a forced degradation study.

Troubleshooting Logic for Unexpected HPLC Peaks

Troubleshooting Unexpected HPLC Peaks A Unexpected Peak Observed? B Is it present in the blank? A->B Start C Is it present in the t=0 sample? B->C No E Solvent/System Peak B->E Yes D Does its area increase over time? C->D No F Impurity from Synthesis C->F Yes G Degradation Product D->G Yes H Investigate Further D->H No

Caption: A logical approach to identifying the source of unexpected peaks in an HPLC chromatogram.

References

Side reactions to consider when using Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate in multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions when using Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate in multi-step syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound that can lead to side reactions?

A1: this compound has three primary reactive sites that researchers should consider during multi-step synthesis:

  • Benzylic Alcohol (-CH₂OH): This group is susceptible to oxidation to form an aldehyde or a carboxylic acid. It can also undergo etherification reactions.

  • Ethyl Ester (-COOCH₂CH₃): The ester group can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid.

  • Aromatic Ring (Benzene Ring): The benzene ring is activated and can undergo electrophilic substitution reactions, such as Friedel-Crafts alkylation or acylation. The existing substituent is an ortho-, para-director.

Q2: How can I prevent the oxidation of the benzylic alcohol during a reaction at another part of the molecule?

A2: To prevent unwanted oxidation of the benzylic alcohol, you can employ one of two main strategies:

  • Use of Mild Reagents: Select reagents that are chemoselective and will not affect the benzylic alcohol. For example, if you need to perform an oxidation elsewhere in the molecule, consider using reagents that are specific for other functional groups.

  • Protection of the Alcohol: The hydroxyl group can be temporarily protected as an ether (e.g., benzyl ether, silyl ether) or an ester.[1][2][3] This protecting group can be removed in a later step to regenerate the alcohol. The choice of protecting group will depend on the overall synthetic strategy and the stability of the protecting group to the subsequent reaction conditions.[4]

Q3: Under what conditions is the ethyl ester group likely to hydrolyze?

A3: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[5]

  • Acidic Hydrolysis: This is a reversible reaction, typically requiring heating with an excess of water in the presence of a strong acid catalyst (e.g., HCl, H₂SO₄).[5]

  • Basic Hydrolysis (Saponification): This is an irreversible reaction that goes to completion.[5] It is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Q4: What should I consider when planning a Friedel-Crafts reaction with this molecule?

A4: The aromatic ring of this compound is susceptible to Friedel-Crafts reactions. The existing alkyl substituent directs incoming electrophiles to the ortho and para positions. However, both the benzylic alcohol and the ester group can be sensitive to the Lewis acid catalysts (e.g., AlCl₃, FeCl₃) typically used in these reactions.[6][7] The Lewis acid can coordinate with the oxygen atoms of the hydroxyl and ester groups, potentially leading to undesired side reactions or deactivation of the catalyst. It is advisable to either protect the hydroxyl group or use milder Friedel-Crafts conditions if possible.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Unwanted Oxidation of the Benzylic Alcohol

Symptom: You observe the formation of byproducts corresponding to the aldehyde (4-(formyl)phenyl)propanoate) or the carboxylic acid (4-(carboxy)phenyl)propanoate) in your reaction mixture.

Troubleshooting Workflow:

G start Oxidation Observed reagent Review Reagents start->reagent Identify Cause protect Protect Hydroxyl Group reagent->protect If reagent is harsh mild_reagent Use Milder Oxidant reagent->mild_reagent If oxidation is desired but over-oxidation occurs continue_synthesis Continue Synthesis protect->continue_synthesis swern Consider Swern Oxidation mild_reagent->swern e.g. swern->continue_synthesis G start Ester Hydrolysis Observed conditions Review Reaction Conditions start->conditions Identify Cause reesterify Re-esterify Product start->reesterify If hydrolysis is unavoidable ph_control Adjust pH conditions->ph_control If aqueous acid/base present anhydrous Use Anhydrous Conditions conditions->anhydrous If trace water is the issue continue_synthesis Continue Synthesis ph_control->continue_synthesis anhydrous->continue_synthesis reesterify->continue_synthesis G start Friedel-Crafts Side Reactions catalyst Evaluate Lewis Acid start->catalyst Identify Cause protect Protect Hydroxyl Group catalyst->protect If catalyst coordinates with hydroxyl group mild_catalyst Use Milder Lewis Acid catalyst->mild_catalyst If catalyst is too harsh continue_synthesis Continue Synthesis protect->continue_synthesis mild_catalyst->continue_synthesis

References

HPLC analysis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate: peak tailing and resolution issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate. Below you will find frequently asked questions and troubleshooting advice to address common issues such as peak tailing and poor resolution.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of peak tailing when analyzing this compound?

A1: Peak tailing for a compound like this compound, which contains a hydroxyl group, is often due to secondary interactions with the stationary phase.[1][2][3] The primary causes include:

  • Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the hydroxyl group of the analyte, leading to peak tailing.[1][2][3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the analyte.[1][2]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

  • Sample Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes.[1][4]

Q2: How can I improve the resolution between my analyte peak and other components in the sample?

A2: Improving resolution involves optimizing the separation of different compounds in your sample. Key strategies include:

  • Adjusting Mobile Phase Composition: Altering the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity.

  • Modifying Mobile Phase pH: For ionizable compounds, adjusting the pH can change their retention behavior and improve separation.

  • Changing the Column: Using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18) can offer different selectivity.

  • Optimizing Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can enhance separation efficiency.

Q3: What is a good starting HPLC method for the analysis of this compound?

Proposed Initial HPLC Method

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL

Troubleshooting Guides

Issue 1: Peak Tailing of the Analyte

If you are observing significant peak tailing for this compound, follow this troubleshooting workflow.

G Troubleshooting Peak Tailing start Peak Tailing Observed check_column Is the column old or contaminated? start->check_column clean_column Flush column with strong solvent or replace check_column->clean_column Yes check_ph Is mobile phase pH appropriate? check_column->check_ph No clean_column->check_ph adjust_ph Lower mobile phase pH with 0.1% formic or acetic acid check_ph->adjust_ph No check_overload Is the sample concentration too high? check_ph->check_overload Yes adjust_ph->check_overload dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes use_endcapped Consider using an end-capped column check_overload->use_endcapped No dilute_sample->use_endcapped end Peak Shape Improved use_endcapped->end G Improving Peak Resolution start Poor Resolution adjust_gradient Modify the gradient slope (make it shallower) start->adjust_gradient change_organic Switch organic modifier (e.g., Methanol instead of Acetonitrile) adjust_gradient->change_organic change_column Try a column with different selectivity (e.g., Phenyl-Hexyl) change_organic->change_column optimize_flow Decrease the flow rate change_column->optimize_flow end Resolution Improved optimize_flow->end

References

Technical Support Center: Optimizing Hydrogenation for Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate via catalytic hydrogenation.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrogenation of precursors like ethyl (E)-3-(4-formylphenyl)acrylate to yield this compound.

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst: The catalyst may be old, deactivated, or poisoned.[1]- Use a fresh batch of catalyst. - Ensure the catalyst was handled properly to avoid prolonged exposure to air. - Consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[1] - Check starting materials for impurities that could act as catalyst poisons (e.g., sulfur or nitrogen compounds).
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.- Increase the hydrogen pressure. For many standard hydrogenations, 1-5 bar is sufficient, but more challenging reductions may require higher pressures.
Inadequate Agitation: Poor mixing can lead to inefficient contact between the substrate, catalyst, and hydrogen.[2]- Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate gas-liquid mass transfer.[1]
Incorrect Temperature: The reaction temperature may be too low.- While many hydrogenations proceed at room temperature, gentle heating can sometimes increase the reaction rate.[1][3] However, be cautious as higher temperatures can also promote side reactions.
Incomplete Reaction Reaction Time: The reaction may not have been allowed to run to completion.- Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
Catalyst Deactivation: The catalyst may have lost activity over the course of the reaction.- In some cases, adding a fresh portion of the catalyst can help drive the reaction to completion.
Formation of Side Products Over-reduction: Hydrogenolysis of the benzylic alcohol to form Ethyl 3-(4-methylphenyl)propanoate.[6]- Use a less active catalyst or a catalyst support that is less prone to promoting hydrogenolysis (e.g., Pd on CaCO₃ or Al₂O₃ instead of carbon).[6] - Employ milder reaction conditions (lower temperature and pressure). - Using a non-protic solvent like ethyl acetate can sometimes minimize over-reduction.[6]
Reduction of the Ester Group: The ethyl ester functionality may be reduced to the corresponding alcohol.- This is less common with Pd/C under mild conditions, as esters are generally less reactive than aldehydes and alkenes.[7] However, more forcing conditions or more active catalysts could lead to this side reaction. Use milder conditions if this is observed.
Incomplete reduction of the double bond: Formation of Ethyl 3-(4-(hydroxymethyl)phenyl)acrylate.- Ensure sufficient reaction time and catalyst loading. The alkene double bond is generally more reactive than the aromatic ring in catalytic hydrogenation.[8]
Difficult Product Isolation/Purification Emulsion formation during work-up: The presence of finely divided catalyst can sometimes lead to emulsions during extraction.- Filter the reaction mixture through a pad of celite to completely remove the catalyst before aqueous work-up.
Co-elution of impurities during chromatography: Structurally similar impurities can be difficult to separate.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound via hydrogenation?

A common and effective precursor is ethyl (E)-3-(4-formylphenyl)acrylate. This starting material allows for the simultaneous reduction of both the aldehyde and the carbon-carbon double bond in a single hydrogenation step to yield the desired product.

Q2: Which catalyst is most suitable for this transformation?

Palladium on activated carbon (Pd/C) is a widely used and effective catalyst for this type of hydrogenation.[1][9] A 5-10% Pd on carbon loading is typical. For instances where over-reduction is a concern, palladium on calcium carbonate (Pd/CaCO₃) or other supports can be considered.[6]

Q3: What is the optimal solvent for this hydrogenation?

Polar protic solvents like ethanol and methanol are commonly used and generally provide good results.[1] Ethyl acetate is another suitable solvent and may help in minimizing over-reduction side reactions.[6] The choice of solvent can influence both the reaction rate and selectivity.[10][11]

Q4: What are the typical reaction conditions (pressure and temperature)?

The reaction is often carried out at room temperature and a hydrogen pressure of 1 to 5 atmospheres (atm).[12] Higher pressures can be used to accelerate the reaction if needed, but may also increase the risk of side reactions.[13]

Q5: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. The starting material, being more conjugated, will have a different Rf value than the product. 1H NMR spectroscopy can also be used to monitor the disappearance of the aldehyde and alkene proton signals of the starting material and the appearance of the signals corresponding to the product.[4][5]

Q6: What are the key safety precautions for catalytic hydrogenation?

Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. It is crucial to:

  • Perform the reaction in a well-ventilated fume hood.[7]

  • Ensure all equipment is properly assembled and leak-tested with an inert gas like nitrogen before introducing hydrogen.[7]

  • Handle the catalyst carefully, especially when dry, as it can be pyrophoric. It is often handled as a wet paste.

  • Never leave a hydrogenation reaction unattended.[2]

Experimental Protocol: Synthesis of this compound

This protocol is based on the hydrogenation of ethyl (E)-3-(4-formylphenyl)acrylate.

Materials:

  • Ethyl (E)-3-(4-formylphenyl)acrylate

  • 10% Palladium on Carbon (Pd/C, ~50% wet)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas

  • Celite

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve ethyl (E)-3-(4-formylphenyl)acrylate in ethanol (e.g., 10-20 mL of solvent per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate). The catalyst should be added under a stream of inert gas (e.g., nitrogen or argon) if dry, or as a wet paste.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel to the desired hydrogen pressure (e.g., 3-4 atm) or use a hydrogen-filled balloon for atmospheric pressure reactions.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen from the reaction vessel and purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification start Dissolve Substrate in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst setup_apparatus Setup on Hydrogenation Apparatus add_catalyst->setup_apparatus purge Purge with H₂ setup_apparatus->purge pressurize Pressurize with H₂ purge->pressurize react Stir and React pressurize->react monitor Monitor by TLC/NMR react->monitor vent Vent H₂ and Purge monitor->vent Reaction Complete filter_catalyst Filter Catalyst vent->filter_catalyst concentrate Concentrate filter_catalyst->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low Conversion? catalyst_inactive Inactive Catalyst? start->catalyst_inactive Yes low_pressure Low H₂ Pressure? start->low_pressure Yes catalyst_poisoned Catalyst Poisoning? catalyst_inactive->catalyst_poisoned use_fresh_catalyst Use Fresh/More Active Catalyst catalyst_inactive->use_fresh_catalyst check_impurities Check Substrate Purity catalyst_poisoned->check_impurities poor_agitation Poor Agitation? low_pressure->poor_agitation increase_pressure Increase H₂ Pressure low_pressure->increase_pressure low_temp Low Temperature? poor_agitation->low_temp increase_stirring Increase Stirring Rate poor_agitation->increase_stirring increase_temp Increase Temperature low_temp->increase_temp

Caption: Troubleshooting logic for addressing low conversion in the hydrogenation reaction.

References

How to deal with poor solubility of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of this compound.

Troubleshooting Guide

Issue: Precipitate forms when I add my this compound stock solution to my aqueous buffer.

Answer: This is a common issue due to the hydrophobic nature of this compound. The predicted pKa of the hydroxyl group is approximately 14.43, making it non-ionizable at physiological pH, so pH adjustment of the buffer will not significantly improve solubility. Here are several strategies to address this, ranging from simple to more complex:

  • Optimize Co-solvent Concentration: If you are using a co-solvent like DMSO or ethanol to prepare your stock solution, ensure the final concentration in your aqueous buffer is as low as possible while maintaining solubility. For many cell lines, the final DMSO concentration should be kept at or below 0.5%, with some sensitive lines requiring 0.1% or lower.[1] For ethanol, a final concentration of less than 0.5% is generally considered safe for most cell lines, though some may tolerate up to 1-2%.[2]

  • Use a Surfactant: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used to create micellar formulations that enhance the solubility of hydrophobic compounds.[3][4][5][6] These are often used at low concentrations (e.g., 0.1% to 5%) in the final aqueous solution.[6]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical formulations due to its high water solubility and low toxicity.[2][9]

Issue: My compound appears to be dissolving, but I'm seeing inconsistent results in my bioassays.

Answer: This could be due to the formation of microscopic precipitates or aggregation of the compound in your aqueous medium, which can affect its bioavailability and activity.

  • Sonication: After diluting your stock solution into the aqueous buffer, sonicate the solution for a few minutes. This can help to break up small aggregates and ensure a more homogenous solution.

  • Vortexing: Vigorous vortexing immediately before use can also help to resuspend any compound that may have begun to settle.

  • Filtration: If you suspect larger aggregates, you can filter your final solution through a 0.22 µm syringe filter. However, be aware that this may remove some of your compound if it is not fully solubilized.

  • Consider a Different Solubilization Strategy: If you are using a co-solvent, switching to a surfactant or cyclodextrin-based formulation may provide better long-term stability in your aqueous buffer.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to try for solubilizing this compound?

A1: The most straightforward approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO or ethanol, to create a high-concentration stock solution. Then, dilute this stock solution into your aqueous buffer with vigorous stirring or vortexing. Always ensure the final concentration of the organic solvent is compatible with your experimental system.

Q2: Are there any biocompatibility concerns with using surfactants like Tween® 20 or Tween® 80?

A2: Tween® 20 and Tween® 80 are generally considered biocompatible at the low concentrations typically used for solubilization.[3][4][5][6] However, at higher concentrations, they can have effects on cell membranes. It is always recommended to include a vehicle control (your buffer with the same concentration of surfactant but without your compound) in your experiments to account for any potential effects of the solubilizing agent itself.

Q3: How do I choose between different types of cyclodextrins?

A3: For many pharmaceutical applications, hydroxypropyl-β-cyclodextrin (HP-β-CD) is a preferred choice due to its higher aqueous solubility and lower toxicity compared to unmodified β-cyclodextrin.[2][9] The choice can also depend on the specific size and shape of the guest molecule. For a phenylpropanoate derivative, β-cyclodextrins and their derivatives are generally a good starting point due to the appropriate size of their hydrophobic cavity.[1]

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming can sometimes aid in dissolution. However, be cautious as excessive heat can potentially degrade your compound. If you choose to warm the solution, do so gently (e.g., 37°C) and for a short period. Always allow the solution to return to your experimental temperature before use and check for any precipitation upon cooling.

Data Presentation

The following table summarizes the solubility of a structurally similar compound, Ethyl 3-phenylpropanoate, in various solvents. This data can be used as a general guide for selecting appropriate solvents for this compound.

Solvent SystemSolubilityReference(s)
Water< 0.1 g/100 mL at 25°C[10]
Water0.22 mg/mL at 25°C[11]
EthanolMiscible[12]
ChloroformSoluble[10]
DMSOSlightly Soluble[10]
MethanolSoluble[5]

Disclaimer: The quantitative data presented above is for Ethyl 3-phenylpropanoate, a structurally related compound. The solubility of this compound may vary. It is recommended to perform your own solubility tests for your specific experimental conditions.

Experimental Protocols

Protocol for Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Freeze-Drying

This protocol is adapted from methods used for preparing inclusion complexes of hydrophobic drugs with cyclodextrins.[7][13][14]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Stir plate and stir bar

  • Vacuum evaporator (e.g., rotary evaporator)

  • Freeze-dryer

Procedure:

  • Prepare the HP-β-CD Solution: Dissolve HP-β-CD in deionized water to your desired concentration (a 1:1 molar ratio with the drug is a good starting point). For example, to prepare a 10 mM HP-β-CD solution, dissolve the appropriate amount of HP-β-CD in water.

  • Prepare the Drug Solution: Dissolve the this compound in a minimal amount of ethanol to create a concentrated solution.

  • Combine the Solutions: While stirring the HP-β-CD solution, slowly add the drug solution dropwise.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove the Organic Solvent: Remove the ethanol from the solution using a vacuum evaporator.

  • Freeze-Drying (Lyophilization): Freeze the aqueous solution of the inclusion complex at a low temperature (e.g., -80°C) until it is completely frozen.

  • Lyophilize: Place the frozen sample on a freeze-dryer until all the water has been removed, resulting in a dry powder of the drug-cyclodextrin complex.

  • Storage and Use: The resulting powder can be stored at room temperature in a desiccator. To use, dissolve the powder directly in your aqueous buffer to the desired final concentration.

Visualizations

Solubilization_Workflow start Poorly Soluble Compound (this compound) stock_solution Prepare Concentrated Stock in Organic Solvent (e.g., DMSO, Ethanol) start->stock_solution dilute Dilute into Aqueous Buffer stock_solution->dilute precipitate Precipitate Forms? dilute->precipitate success Soluble Proceed with Experiment precipitate->success No troubleshoot Troubleshoot precipitate->troubleshoot Yes cosolvent Optimize Co-solvent Concentration troubleshoot->cosolvent surfactant Add Surfactant (e.g., Tween® 20/80) troubleshoot->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin re_evaluate Re-evaluate Solubility cosolvent->re_evaluate surfactant->re_evaluate cyclodextrin->re_evaluate re_evaluate->success Soluble re_evaluate->troubleshoot Still Precipitates

References

Identifying and characterizing byproducts in Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate Reactions

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers identifying and characterizing byproducts in the synthesis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the LC-MS analysis of the reaction mixture.

Q1: I see an unexpected peak with an m/z value of 22.9898 units higher than my product's [M+H]+ ion. What is it?

A1: This is most likely a sodium adduct of your target molecule, represented as [M+Na]+. It is very common in electrospray ionization (ESI) mass spectrometry.[1][2] Sodium ions can originate from glassware, reagents, or solvents. To confirm, look for a corresponding potassium adduct [M+K]+, which would have a mass difference of +38.9637 units.[1][2] Lowering the mobile phase pH with formic acid can often promote the formation of the protonated molecule [M+H]+ over alkali metal adducts.[2]

Q2: My chromatogram shows a peak at m/z 191.0. What could this be?

A2: The molecular weight of the target product, this compound, is 208.25 g/mol .[3] A peak at m/z 191.0 likely corresponds to the loss of a hydroxyl group (-OH) from the protonated molecule, [M+H-H₂O]+. This is a common in-source fragmentation pattern for molecules containing a benzyl alcohol moiety.[3]

Q3: Besides the product peak, I have a significant peak corresponding to the molecular weight of my starting material. What went wrong?

A3: This indicates an incomplete reaction. If you are synthesizing the target compound by reducing a precursor like ethyl (E)-3-(4-formylphenyl)acrylate, the presence of starting material suggests that the reaction time, temperature, or reagent stoichiometry was insufficient for full conversion.[3] Consider increasing the reaction time or the amount of reducing agent (e.g., NaBH₄).

Q4: All the peaks in my chromatogram are broad, tailing, or splitting. What is the cause?

A4: Poor peak shape can stem from several issues:

  • Column Overload: The sample concentration is too high. Dilute your sample and reinject.

  • Column Contamination: Residues from previous samples can build up on the column.[4] Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column itself.[5][6]

  • Inappropriate Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase's initial conditions, it can cause peak distortion.[7][8] Whenever possible, dissolve your sample in the initial mobile phase.

  • Physical Column Problems: A partially blocked inlet frit or a void at the head of the column can cause peak splitting.[5] This often requires column replacement.

Q5: My retention times are shifting from one run to the next. Why is this happening?

A5: Retention time instability can be caused by several factors.[4] Check for changes in mobile phase composition, which can occur due to improper mixing or evaporation of the more volatile solvent.[4][5] Fluctuations in column temperature or inconsistent flow rates from the pump can also lead to shifts.[4] Ensure your mobile phase is freshly prepared and degassed, and that the column oven is maintaining a stable temperature.

Potential Byproduct Identification

The following table summarizes potential byproducts that may be observed during the synthesis of this compound, particularly from a starting material like ethyl (E)-3-(4-formylphenyl)acrylate or a related ester.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Potential Origin
Target: this compound C₁₂H₁₆O₃208.25209.1172Desired Product
Ethyl (E)-3-(4-formylphenyl)acrylateC₁₂H₁₂O₃204.22205.0808Unreacted Starting Material
3-(4-(Hydroxymethyl)phenyl)propan-1-olC₁₀H₁₄O₂166.22167.1067Over-reduction of the ethyl ester
4-(3-Ethoxy-3-oxopropyl)benzoic acidC₁₂H₁₄O₄222.24223.0914Incomplete reduction of a diester precursor
Sodium 3-(4-(hydroxymethyl)phenyl)propanoateC₁₀H₁₁NaO₃202.18203.0628 (as [M+H]⁺)Saponification of the ester

Experimental Protocols

Sample Preparation for LC-MS Analysis
  • Quench Reaction: At the end of the reaction, carefully quench any remaining reducing agent according to your synthesis protocol (e.g., with dropwise addition of water or dilute acid on an ice bath).

  • Dilution: Take a small aliquot (e.g., 10 µL) of the crude reaction mixture.

  • Solvent Addition: Dilute the aliquot in 990 µL of a 50:50 mixture of acetonitrile and water. This results in a 1:100 dilution.

  • Vortex & Filter: Vortex the sample for 30 seconds to ensure homogeneity.

  • Transfer: If necessary, filter the sample through a 0.22 µm syringe filter into an LC autosampler vial to remove any particulates that could block the column.[7]

Standard LC-MS Method Protocol
  • LC System: High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Gradient from 95% to 5% B

    • 12.1-15 min: Hold at 5% B (re-equilibration)

  • MS Detector: Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive.

  • Scan Range: m/z 100 - 500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

Visual Diagrams

The following diagrams illustrate the analytical workflow and a potential reaction pathway leading to a common byproduct.

cluster_workflow Analytical Workflow reaction Crude Reaction Mixture prep Sample Preparation (Dilution / Filtration) reaction->prep lcms LC-MS Analysis (Separation & Ionization) prep->lcms data Data Acquisition (Chromatogram & Spectra) lcms->data process Data Processing (Peak Integration) data->process id Byproduct Identification process->id char Characterization (MS/MS Fragmentation) id->char

Caption: Workflow for byproduct identification by LC-MS.

cluster_reaction Potential Reaction Pathways start Ethyl Ester Precursor (e.g., Aldehyde or Ketone) product Desired Product This compound start->product Desired Reduction (e.g., NaBH4) byproduct Over-reduction Byproduct 3-(4-(hydroxymethyl)phenyl)propan-1-ol product->byproduct Further Reduction (Stronger Conditions)

Caption: Reaction pathway showing desired product and a potential byproduct.

References

Strategies to avoid racemization during the synthesis of chiral Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of chiral ethyl 3-(4-(hydroxymethyl)phenyl)propanoate and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to racemization during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity. In pharmaceutical development, the two enantiomers of a chiral drug can have different pharmacological activities and toxicities. The desired therapeutic effect is often associated with a single enantiomer (the eutomer), while the other (the distomer) may be inactive or cause adverse effects. Therefore, maintaining the stereochemical integrity of chiral molecules like this compound is crucial for ensuring their safety and efficacy.

Q2: Which steps in the synthesis of chiral this compound are most susceptible to racemization?

A2: Racemization is most likely to occur at any step where the stereocenter, the carbon atom bearing the chiral information, is part of a system that can form a planar, achiral intermediate. For 3-phenylpropanoate derivatives, the most vulnerable steps include:

  • Enolate Formation: The proton alpha to the carbonyl group of the ester is acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate, which can be protonated from either face, leading to racemization.

  • Hydrolysis or Transesterification: Both acidic and basic conditions used for ester hydrolysis or transesterification can promote enolization and racemization.

  • Functional Group Manipulations on the Phenyl Ring: If harsh conditions are used to introduce or modify the hydroxymethyl group, there is a risk of racemization, especially if the reaction conditions involve strong bases or high temperatures.

  • Purification: Prolonged exposure to acidic or basic conditions during workup or chromatography on silica gel can also lead to loss of enantiomeric purity.

Q3: What are the general strategies to minimize or avoid racemization?

A3: The key strategies to prevent racemization revolve around careful control of reaction conditions and the use of stereodirecting techniques:

  • Asymmetric Catalysis: Employing a chiral catalyst can promote the formation of one enantiomer over the other. For the synthesis of the target molecule, an asymmetric conjugate addition to an appropriate cinnamate precursor is a promising approach.

  • Mild Reaction Conditions: Whenever possible, use mild bases, low temperatures, and shorter reaction times to minimize the opportunity for enolate formation and racemization.

  • Racemization-Free Coupling Reagents: When creating amide derivatives from the corresponding carboxylic acid, using coupling reagents known to suppress racemization is crucial.

  • Careful Workup and Purification: Neutralize reaction mixtures promptly and use neutral or buffered conditions for extraction and chromatography. Supercritical fluid chromatography (SFC) can be a good alternative to traditional HPLC for purifying chiral compounds.[3]

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess (ee) During Chiral Auxiliary-Mediated Synthesis

Symptom: You start with a chiral auxiliary-derivatized substrate (e.g., an N-acyloxazolidinone) and obtain the desired product with a lower than expected enantiomeric excess after cleavage of the auxiliary.

Possible Cause Troubleshooting Steps
Racemization during enolate formation - Lower the temperature: Perform the deprotonation at a low temperature (e.g., -78 °C) to reduce the rate of racemization. - Choice of base: Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or a Lewis acid-base combination (e.g., dibutylboron triflate and diisopropylethylamine) to achieve clean and rapid enolate formation.
Racemization during auxiliary cleavage - Milder cleavage conditions: Avoid harsh acidic or basic hydrolysis. For oxazolidinone auxiliaries, methods like transesterification with a titanium alkoxide or reductive cleavage with lithium borohydride are generally milder and less prone to causing racemization.
Epimerization during workup or purification - Neutral workup: Ensure that the reaction is quenched with a neutral or buffered aqueous solution (e.g., saturated ammonium chloride). - Purification method: Consider flash chromatography with a neutral solvent system or preparative thin-layer chromatography to minimize contact time with the stationary phase. Avoid highly acidic or basic eluents.
Issue 2: Racemization During Asymmetric Conjugate Addition to a Cinnamate Precursor

Symptom: The enantiomeric excess of the product obtained from an asymmetric conjugate addition to an ethyl 4-(hydroxymethyl)cinnamate precursor is low.

Possible Cause Troubleshooting Steps
Inefficient chiral catalyst or ligand - Screen different catalysts/ligands: The choice of the chiral catalyst and ligand is critical. For copper-catalyzed additions of Grignard reagents, ligands such as Josiphos or Taniaphos are often effective. - Optimize catalyst loading: Ensure that an adequate amount of catalyst is used.
Protonation of the enolate intermediate from both faces - Careful quenching: The proton source used to quench the enolate intermediate can influence the stereochemical outcome. Quenching at low temperature with a proton source that is not overly acidic is recommended.
Side reactions - Purity of starting materials: Ensure that the cinnamate precursor and the nucleophile are pure. - Inert atmosphere: Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent side reactions that could interfere with the catalyst.

Experimental Protocols

Protocol 1: Asymmetric Synthesis via an Evans Oxazolidinone Chiral Auxiliary

This protocol describes a general method for the asymmetric synthesis of a 3-arylpropanoate derivative using an Evans chiral auxiliary. This can be adapted for the synthesis of the target molecule by using a suitable protected form of 4-(hydroxymethyl)phenylacetyl chloride.

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to -78 °C.

  • Add n-butyllithium (1.05 equiv.) dropwise and stir for 15 minutes.

  • Slowly add the desired acyl chloride (e.g., a protected 4-(hydroxymethyl)phenylacetyl chloride) (1.1 equiv.) and stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-acyloxazolidinone by flash column chromatography.

Step 2: Diastereoselective Enolate Formation and Alkylation (Example for a different substitution pattern) This step would be replaced by a conjugate addition for the target molecule's precursor.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF.

  • Add titanium (IV) isopropoxide (3.0 equiv.) followed by anhydrous ethanol (10 equiv.).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the chiral ethyl ester by flash column chromatography. The chiral auxiliary can be recovered from the aqueous layer.

Quantitative Data Summary

The following table summarizes the impact of different bases and temperatures on the diastereoselectivity of alkylation reactions using an Evans oxazolidinone auxiliary, which is indicative of the conditions required to maintain stereochemical integrity.

Chiral Auxiliary Base Solvent Temperature (°C) Diastereomeric Ratio (d.r.)
(S)-4-Benzyl-2-oxazolidinoneLDATHF-78>99:1
(S)-4-Benzyl-2-oxazolidinoneNaHMDSTHF-7898:2
(S)-4-Benzyl-2-oxazolidinoneKHMDSTHF-7897:3
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneLDATHF-78>99:1

Data is representative and compiled from typical results for alkylations of N-acyl oxazolidinones.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_purification Purification & Analysis cluster_product Final Product start_aux Chiral Auxiliary (e.g., Evans Oxazolidinone) acylation Acylation of Auxiliary start_aux->acylation start_acyl Protected (4-hydroxymethyl) -phenylacetyl chloride start_acyl->acylation conjugate_addition Asymmetric Conjugate Addition (Key stereocenter forming step) acylation->conjugate_addition Forms N-enoyl derivative cleavage Cleavage of Auxiliary conjugate_addition->cleavage High d.r. workup Neutral Workup cleavage->workup purify Chromatography (e.g., SFC or neutral HPLC) workup->purify analysis Chiral HPLC Analysis (Determine ee%) purify->analysis final_product Enantiomerically Enriched This compound analysis->final_product

Caption: Workflow for the asymmetric synthesis of the target molecule.

troubleshooting_racemization cluster_causes Potential Causes of Racemization cluster_solutions Solutions problem Low Enantiomeric Excess (ee%) cause1 Harsh Base / High Temp. problem->cause1 cause2 Acidic/Basic Workup or Purification problem->cause2 cause3 Inefficient Chiral Control (Auxiliary or Catalyst) problem->cause3 cause4 Unstable Intermediate problem->cause4 sol1 Use Milder Base (e.g., DIPEA) Lower Reaction Temperature (-78°C) cause1->sol1 sol2 Neutralize with Buffer (e.g., NH4Cl) Use Neutral Chromatography cause2->sol2 sol3 Screen Different Auxiliaries/Ligands Optimize Catalyst Loading cause3->sol3 sol4 Minimize Reaction Time Rapid Quenching cause4->sol4

Caption: Troubleshooting logic for addressing low enantiomeric excess.

References

Catalyst selection and optimization for the synthesis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, a key intermediate in pharmaceutical and organic synthesis.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis, primarily focusing on the catalytic hydrogenation of an aldehyde precursor such as Ethyl 3-(4-formylphenyl)propanoate.

Q1: What are the most common reasons for low yield in the synthesis?

A1: Low yields can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be old, poisoned, or not properly activated. Ensure you are using a fresh or properly stored catalyst.

  • Insufficient Hydrogen Pressure: The hydrogenation reaction requires a specific hydrogen pressure to proceed efficiently. Ensure your reaction vessel is properly sealed and pressurized.[1]

  • Poor Substrate Quality: Impurities in the starting material, Ethyl 3-(4-formylphenyl)propanoate, can interfere with the catalyst.

  • Suboptimal Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or GC-MS.

Q2: I am observing the formation of byproducts. What are they and how can I minimize them?

A2: A common byproduct is the over-reduction of the hydroxymethyl group to a methyl group, yielding Ethyl 3-(4-methylphenyl)propanoate. To minimize this:

  • Catalyst Selection: Some palladium catalysts exhibit higher selectivity. Palladium on calcium carbonate (Pd/CaCO₃) or specialized supported palladium catalysts can be more selective than standard Pd/C.[2]

  • Reaction Conditions: Avoid excessive temperature and hydrogen pressure, as these can promote over-reduction.[3]

  • Reaction Monitoring: Closely monitor the reaction and stop it once the starting material is consumed to prevent further reduction of the product.

Q3: The reaction is running very slowly or has stalled. What should I do?

A3: A stalled reaction can be due to:

  • Catalyst Poisoning: Trace impurities such as sulfur or halides in your solvent or glassware can poison the palladium catalyst. Ensure high-purity solvents and clean glassware.

  • Poor Mass Transfer: Inadequate stirring can lead to poor contact between the hydrogen gas, the substrate, and the catalyst. Ensure vigorous stirring throughout the reaction.

  • Catalyst Deactivation: The catalyst may have lost activity. In some cases, adding a fresh batch of catalyst can restart the reaction.

Q4: How do I choose the right solvent for the hydrogenation?

A4: The choice of solvent is crucial for reaction efficiency and selectivity.[3]

  • Polar Protic Solvents: Ethanol and methanol are commonly used and are often good choices as they readily dissolve the starting material and are compatible with Pd/C catalysts.[1][3]

  • Aprotic Solvents: Ethyl acetate can also be used and may sometimes help in preventing over-reduction.[2] The solvent should be chosen based on the solubility of the substrate and its compatibility with the reaction conditions.

Q5: Can I reuse the palladium catalyst?

A5: Yes, heterogeneous palladium catalysts like Pd/C can often be recycled.[3][4] After the reaction, the catalyst can be filtered, washed with a solvent (e.g., ethanol), and dried under vacuum. However, its activity may decrease with each cycle. It is advisable to test the recycled catalyst on a small scale first.

Catalyst Performance Data

The selection of the catalyst is critical for achieving high yield and selectivity. Below is a comparative table of common catalysts used for the hydrogenation of aromatic aldehydes.

CatalystSupportTypical LoadingAdvantagesPotential Issues
PalladiumActivated Carbon (C)5-10 wt%High activity, cost-effective, readily available[3]Can lead to over-reduction of sensitive functional groups[2]
PalladiumCalcium Carbonate (CaCO₃)5 wt%Higher selectivity, less prone to over-reduction[2]Lower activity compared to Pd/C
PalladiumAlumina (Al₂O₃)5 wt%Good thermal stability, moderate activity[2]Can be acidic, potentially causing side reactions
Magnetic Supported Palladiumγ-Fe₂O₃@HAP2 wt%Easy to recycle using a magnet, can be highly selective[4]May be more expensive and less commercially available

Experimental Protocols

Synthesis of this compound via Hydrogenation

This protocol describes a general procedure for the catalytic hydrogenation of Ethyl 3-(4-formylphenyl)propanoate.

Materials:

  • Ethyl 3-(4-formylphenyl)propanoate

  • Palladium on carbon (10 wt% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave reactor or a similar hydrogenation apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • In a suitable autoclave reactor, dissolve Ethyl 3-(4-formylphenyl)propanoate (1 equivalent) in anhydrous ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).

  • Seal the reactor and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3.5 atm).[1]

  • Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature.

  • Monitor the reaction progress by periodically taking samples and analyzing them by TLC or GC-MS.

  • Once the reaction is complete (typically after 2-4 hours), carefully depressurize the reactor and purge with nitrogen.[1]

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Visualizations

Synthesis Workflow

Synthesis_Workflow start Ethyl 3-(4-formylphenyl)propanoate reaction Catalytic Hydrogenation start->reaction catalyst Pd/C, H₂ catalyst->reaction solvent Ethanol solvent->reaction filtration Filtration (remove catalyst) reaction->filtration purification Purification (Chromatography) filtration->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or Incomplete Reaction check_catalyst Is the catalyst fresh and active? start->check_catalyst check_pressure Is the H₂ pressure adequate? check_catalyst->check_pressure Yes replace_catalyst Replace catalyst check_catalyst->replace_catalyst No check_purity Is the starting material pure? check_pressure->check_purity Yes increase_pressure Increase H₂ pressure check_pressure->increase_pressure No check_stirring Is stirring vigorous? check_purity->check_stirring Yes purify_sm Purify starting material check_purity->purify_sm No increase_stirring Increase stirring rate check_stirring->increase_stirring No continue_monitoring Continue monitoring check_stirring->continue_monitoring Yes

Caption: Decision tree for troubleshooting low yield in the synthesis reaction.

References

Validation & Comparative

Validating the Structure of Synthesized Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of novel compounds for drug development and other scientific applications, rigorous structural validation is paramount. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy with alternative analytical methods for confirming the structure of synthesized Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate techniques for their validation needs.

Structural Elucidation by ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra reveal the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Data:

The expected proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton in the molecule. The predicted chemical shifts (δ), multiplicities, and integration values are summarized in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₃ (ethyl)1.25triplet3H
-CH₂- (ester ethyl)4.15quartet2H
-CH₂- (benzylic)2.65triplet2H
-CH₂- (ester alkyl)2.95triplet2H
Ar-H (aromatic)7.20doublet2H
Ar-H (aromatic)7.30doublet2H
-CH₂OH (hydroxymethyl)4.60singlet2H
-OH (hydroxyl)1.70singlet (broad)1H

Predicted ¹³C NMR Data:

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₃ (ethyl)14.2
-CH₂- (ester ethyl)60.5
-CH₂- (benzylic)30.8
-CH₂- (ester alkyl)36.1
Ar-C (aromatic, C-H)128.7
Ar-C (aromatic, C-H)129.5
Ar-C (aromatic, C-CH₂)138.5
Ar-C (aromatic, C-CH₂OH)141.0
-CH₂OH (hydroxymethyl)65.0
C=O (ester)173.0

Alternative Structural Validation Techniques

While NMR is a cornerstone of structural elucidation, complementary techniques can provide additional confirmation and insights into the compound's identity and purity.

Comparison of Validation Methods:

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Does not provide detailed connectivity information.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular skeleton.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of this compound (C₁₂H₁₆O₃, MW = 208.25 g/mol ). The observation of the molecular ion peak ([M+H]⁺ at m/z 209.11 or [M+Na]⁺ at m/z 231.09) would provide strong evidence for the successful synthesis of the target compound.[1]

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups.[2] For the target molecule, characteristic absorption bands would be expected for the hydroxyl (-OH) group (broad peak around 3300 cm⁻¹), the ester carbonyl (C=O) group (strong peak around 1730 cm⁻¹), and C-O stretching vibrations.[3]

Experimental Protocols

NMR Data Acquisition:

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.[4][5][6]

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time for quantitative analysis.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is typically used.

Mass Spectrometry (ESI-MS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe protonated or sodiated molecular ions.

Infrared (IR) Spectroscopy Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Workflow for Structural Validation

The logical flow for validating the structure of a synthesized compound is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_validation Structural Validation Synthesis Synthesize this compound NMR 1H and 13C NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR Infrared Spectroscopy Synthesis->IR Comparison Compare Experimental Data with Predicted/Reference Data NMR->Comparison MS->Comparison IR->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed Match Further_Analysis Further Analysis Required Comparison->Further_Analysis Mismatch

Caption: Workflow for the structural validation of a synthesized compound.

By employing a combination of these spectroscopic techniques, researchers can confidently validate the structure of synthesized this compound, ensuring the integrity of their findings and the quality of materials used in further research and development.

References

Purity assessment of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate using HPLC and elemental analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purity Assessment of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Guide Objective: This document provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Elemental Analysis for the purity assessment of this compound, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is critical, as impurities can be carried through to the final Active Pharmaceutical Ingredient (API), potentially affecting its safety and efficacy.[1] This guide presents detailed experimental protocols, comparative data, and a visual workflow to assist researchers in selecting and implementing appropriate analytical methods.

Introduction to Purity Assessment Techniques

The determination of purity is a fundamental requirement in the development and manufacturing of pharmaceuticals.[2] For an intermediate like this compound, a multi-faceted approach to purity analysis ensures a comprehensive understanding of the material's quality.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a premier separation technique used to identify, quantify, and separate components in a mixture.[3] Its application in pharmaceutical analysis is widespread due to its high resolution and sensitivity, making it ideal for detecting and quantifying process-related impurities and degradation products.[4]

  • Elemental Analysis: This technique determines the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a sample. It serves as a fundamental check of a compound's identity by comparing the experimentally determined elemental percentages to the theoretical values calculated from its molecular formula. While not informative about the nature of specific impurities, it provides an excellent measure of the bulk sample's elemental integrity.

This guide will detail the application of both techniques to a sample of this compound (Molecular Formula: C₁₂H₁₆O₃, Molecular Weight: 208.25 g/mol ).[5][6]

Experimental Workflow

The overall process for the comprehensive purity assessment of this compound involves sample preparation followed by two parallel analytical tracks, with the final purity statement derived from the combined results.

Purity_Assessment_Workflow cluster_prep Preparation cluster_analysis Analytical Methods cluster_hplc Chromatographic Purity cluster_ea Elemental Composition cluster_results Data Evaluation & Conclusion Sample Sample of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate Prep Prepare Stock Solution (e.g., in Acetonitrile) and Weigh Sample for EA Sample->Prep HPLC_inj Inject into HPLC System Prep->HPLC_inj EA_run Combust Sample in CHN Analyzer Prep->EA_run HPLC_data Acquire Chromatogram HPLC_inj->HPLC_data Eval Compare Experimental Data to Theoretical Values HPLC_data->Eval EA_data Measure C, H, O Percentages EA_run->EA_data EA_data->Eval Conclusion Comprehensive Purity Statement Eval->Conclusion

Caption: Workflow for the orthogonal purity assessment of this compound.

Methodologies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed to separate the main component from potential process-related impurities. A common precursor in the synthesis of the target molecule is Ethyl 3-(4-formylphenyl)propanoate, which serves as a representative impurity for this analysis.[7]

Instrumentation:

  • HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

Chromatographic Conditions:

Parameter Value
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

| Sample Preparation | 1.0 mg/mL solution in Acetonitrile |

Elemental Analysis

This analysis provides the weight percentage of carbon, hydrogen, and oxygen in the sample, which is then compared against the theoretical values derived from the molecular formula C₁₂H₁₆O₃.

Instrumentation:

  • CHN (Carbon, Hydrogen, Nitrogen) Elemental Analyzer. Oxygen is typically determined by pyrolysis.

Procedure:

  • Calibrate the instrument using a certified standard (e.g., Acetanilide).

  • Accurately weigh approximately 2 mg of the this compound sample into a tin capsule.

  • Place the capsule in the instrument's autosampler.

  • Initiate the combustion sequence. The sample is combusted at high temperatures (≥900 °C) in a stream of pure oxygen.

  • The resulting combustion gases (CO₂, H₂O) are separated and quantified by thermal conductivity detection.

  • The instrument software calculates the percentage of each element.

Results and Comparative Data

The following tables summarize representative data obtained from the analysis of a batch of this compound.

HPLC Purity Data

The purity is estimated using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.

Table 1: HPLC Analysis Results
Compound Name Retention Time (min) Peak Area Area %
Ethyl 3-(4-formylphenyl)propanoate (Impurity)9.835,0001.1
This compound7.23,125,00098.9
Elemental Analysis Data

The theoretical percentages are calculated from the molecular formula C₁₂H₁₆O₃.

Table 2: Elemental Analysis Comparison
Element Theoretical % Experimental % Difference %
Carbon (C)69.2169.15-0.06
Hydrogen (H)7.747.80+0.06
Oxygen (O)23.0523.050.00

Comparison of Techniques

Both HPLC and elemental analysis provide valuable, yet distinct, information regarding the purity of this compound.

FeatureHPLCElemental Analysis
Principle Physical separation of components based on their affinity for the stationary and mobile phases.Combustion of the sample to determine the mass fraction of each element.
Specificity High. Can separate and quantify individual impurities, including isomers.Low. Provides bulk elemental composition. Insensitive to impurities with the same elemental formula (isomers).
Information Provided Provides a profile of impurities, their relative abundance, and the purity of the main peak.Confirms the elemental composition of the bulk material aligns with the theoretical formula.
Sensitivity High. Capable of detecting trace-level impurities (ppm levels depending on the detector).[8]Moderate. Generally requires impurities to be present at >0.1% to cause a significant deviation.
Primary Use Impurity profiling, stability testing, and routine quality control.[9]Confirmation of molecular formula and assessment of bulk sample integrity.
Limitations Requires reference standards for absolute quantification; non-UV active impurities may not be detected.Does not identify the nature or number of impurities.

Conclusion

For a comprehensive and reliable purity assessment of this compound, HPLC and elemental analysis should be used as orthogonal, complementary techniques.

  • HPLC is indispensable for identifying and quantifying specific process-related and degradation impurities, offering a detailed "fingerprint" of the sample's purity. The data indicates a purity of 98.9% with a known impurity detected at 1.1%.

  • Elemental Analysis serves as a crucial, independent verification of the compound's molecular formula. The experimental results, which are in close agreement with the theoretical values (all differences <0.1%), confirm the elemental integrity of the bulk sample.

Together, these methods provide a high degree of confidence in the material's quality. The HPLC results show high purity with respect to separable impurities, while the elemental analysis confirms that the bulk of the sample consists of the correct molecular entity. This dual approach is a robust strategy for quality assurance in a drug development setting.

References

Comparing the efficacy of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate-based PROTACs with other linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal aspect of creating effective therapeutics. A key, and often underestimated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting molecule. This guide provides an objective comparison of PROTACs based on an Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate-type rigid linker with those containing other common linker classes, supported by experimental data and detailed methodologies for key validation experiments.

The fundamental role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. This proximity is essential for the subsequent ubiquitination and proteasomal degradation of the target protein. While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used due to their synthetic accessibility, there is a growing interest in more rigid linkers, such as those derived from phenylpropanoate structures, to enhance potency and improve drug-like properties.

Comparing Linker Performance: A Data-Driven Overview

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50), representing the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following tables summarize experimental data comparing the performance of PROTACs with different linker types against various protein targets.

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell LineReference
Rigid Phenyl-based Androgen Receptor (AR)VHL< 1> 90LNCaP, VCaP[1]
Flexible PEG-based Androgen Receptor (AR)IAPExhibited degradation at 3 µMNot Specified22Rv1[1][2]
Rigid Disubstituted Phenyl Androgen Receptor (AR)IAPNo activityNot Specified22Rv1[1][2]
Flexible PEG-based (short) BRD4CRBN< 0.5 µM> 95H661[1]
Flexible PEG-based (intermediate) BRD4CRBN> 5 µM< 50H661[1]
Flexible PEG-based (long) BRD4CRBN< 0.5 µM> 95H661[1]
Alkyl Chain CRBNVHLConcentration-dependent decreaseNot SpecifiedHEK293T[3]
PEG Chain CRBNVHLWeak degradationNot SpecifiedHEK293T[3]

Key Observations:

  • Rigidity can enhance potency: As seen in the case of Androgen Receptor degradation, a PROTAC with a highly rigid linker demonstrated sub-nanomolar DC50 values.[1] This suggests that pre-organizing the PROTAC into a bioactive conformation can lead to more efficient ternary complex formation.

  • Flexibility is not always a disadvantage: For BRD4 degradation, both short and long flexible PEG linkers were effective, while intermediate lengths were not.[1] This highlights that an optimal linker length and flexibility are highly dependent on the specific target and E3 ligase pair.

  • Linker composition matters: In a direct comparison for CRBN degradation, an alkyl linker was more effective than a PEG linker of similar length, indicating that the chemical nature of the linker is a critical determinant of efficacy.[3]

  • Inappropriate rigidity can abolish activity: The introduction of a disubstituted phenyl ring to create a rigid linker for an AR-targeting PROTAC resulted in a complete loss of activity, whereas the more flexible PEG-based counterpart was active.[1][2] This underscores that while rigidity can be beneficial, an incorrect rigid conformation can prevent the formation of a productive ternary complex.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start cell_culture Cell Culture & Treatment with PROTACs start->cell_culture lysis Cell Lysis & Protein Quantification (BCA Assay) cell_culture->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blotting sds_page->western_blot detection Immunodetection with Primary & Secondary Antibodies western_blot->detection analysis Data Analysis (DC50/Dmax) detection->analysis end End analysis->end

Caption: Experimental workflow for assessing PROTAC efficacy.

Detailed Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTACs. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells (e.g., LNCaP for AR, H661 for BRD4) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading for each sample.

  • SDS-PAGE and Western Blotting:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR or anti-BRD4) overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (MTS Assay)

This assay is performed to assess the cytotoxic effects of the PROTACs on the cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).

  • MTS Reagent Addition:

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTS to formazan.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay confirms the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC or vehicle control for a short period (e.g., 2-4 hours).

    • Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein, along with protein A/G magnetic beads, overnight at 4°C.

  • Washing and Elution:

    • Wash the beads several times to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting, probing for the target protein and the E3 ligase to confirm their co-immunoprecipitation.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like PEG and alkyl chains offer synthetic tractability and can improve physicochemical properties, rigid linkers, such as those based on a phenylpropanoate scaffold, hold the potential to enhance potency and improve pharmacokinetic profiles through conformational constraint. However, the optimal linker design is highly dependent on the specific target protein and E3 ligase pair. There is no universal solution, and an empirical approach involving the synthesis and evaluation of a diverse library of linkers is often necessary. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

Biological evaluation of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate analogs for improved activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the biological evaluation of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate analogs is presented below for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the biological activities of selected analogs, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.

Comparative Biological Activity of this compound Analogs

Due to a lack of direct comparative studies on a single series of this compound analogs, this guide synthesizes available data from studies on structurally related compounds to provide insights into potential structure-activity relationships. The following table summarizes the biological activities of representative phenylpropanoate analogs. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution.

Table 1: Summary of Biological Activities of Phenylpropanoate Analogs

Compound/AnalogBiological ActivityAssayKey Findings (IC50/EC50)Reference
Ethyl Caffeate (structural analog)Anti-inflammatoryNitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 macrophagesIC50: 12.0 µM[1]
Methyl Caffeate (structural analog)Anti-inflammatoryNitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 macrophagesIC50: 21.0 µM[1]
Methyl Caffeate (structural analog)CytotoxicityHuman Cancer Cell LinesIC50: 28.83 - 50.19 µg/mL[1]
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP)Anti-inflammatoryInhibition of IL-6, IL-1β, IL-8, and TNF-α in LPS-stimulated PBMCsIC50: 0.85 µM (IL-6), 0.87 µM (IL-1β), 1.58 µM (IL-8), 1.22 µM (TNF-α)[2][3]
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 21)AnticancerAntiproliferative activity against A549 human lung adenocarcinoma cellsIC50: 5.42 µM[4]
3-[(4-Acetylphenyl)(4-(4-chlorophenyl)thiazol-2-yl)amino]propanoic acid derivative (Compound 22)AnticancerAntiproliferative activity against A549 human lung adenocarcinoma cellsIC50: 2.47 µM[4]
Arylpropyl Sulfonamide (Compound 15)CytotoxicityProstate cancer (PC-3) and leukemia (HL-60) cell linesIC50: 29.2 µM (PC-3), 20.7 µM (HL-60)[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these analogs are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[6]

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[7]

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[8]

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]

    • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[6][7]

    • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[1]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the capacity of a compound to act as a free radical scavenger.

  • Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a colorless or pale yellow hydrazine, leading to a decrease in absorbance.[9][10]

  • Procedure:

    • Reagent Preparation: Prepare a working solution of DPPH in methanol or ethanol (typically 0.1 mM).[11]

    • Reaction Mixture: Add a defined volume of the test compound solution (at various concentrations) to the DPPH working solution.[11]

    • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[9]

    • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[9][11]

    • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.[11]

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay is used to screen for compounds with anti-inflammatory properties by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: In response to inflammatory stimuli like LPS, macrophages (e.g., RAW 264.7 cells) produce nitric oxide (NO). NO is rapidly oxidized to nitrite in the culture medium. The nitrite concentration can be measured using the Griess reagent, which forms a colored azo dye that can be quantified spectrophotometrically.[12][13]

  • Procedure:

    • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.[14]

    • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 2 hours) before stimulating with LPS (e.g., 1 µg/mL) for another 24 hours.[14]

    • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[13]

    • Incubation and Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.[15]

    • Data Analysis: The amount of nitrite is determined using a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-treated control group. The IC50 value is then determined.[15]

Visualizations

Signaling Pathway

Caption: Simplified NF-κB signaling pathway in macrophages leading to inflammation.

Experimental Workflow

G start Start: Synthesize Analogs cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity antioxidant Antioxidant Activity (e.g., DPPH Assay) start->antioxidant anti_inflammatory Anti-inflammatory Activity (e.g., NO Assay) start->anti_inflammatory select_active Select Active, Non-toxic Analogs cytotoxicity->select_active antioxidant->select_active anti_inflammatory->select_active mechanism Mechanism of Action Studies select_active->mechanism in_vivo In Vivo Efficacy and Toxicity Studies mechanism->in_vivo end End: Lead Compound Identification in_vivo->end

Caption: General workflow for the biological evaluation of novel chemical compounds.

References

Head-to-head comparison of different synthetic routes for Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, a valuable building block in the synthesis of various pharmacologically active molecules, can be prepared through several synthetic pathways. This guide provides a detailed head-to-head comparison of two prominent routes: the hydrogenation of a cinnamate precursor and a plausible malonic ester synthesis pathway.

This comparison focuses on key metrics including reaction yield, number of steps, and the nature of the starting materials. Detailed experimental protocols are provided for each route, and quantitative data is summarized for ease of comparison.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: HydrogenationRoute 2: Malonic Ester Synthesis (Proposed)
Starting Material Ethyl (E)-3-(4-formylphenyl)acrylate4-(chloromethyl)benzyl alcohol (or protected equivalent) and Diethyl malonate
Key Reactions Catalytic HydrogenationMalonic Ester Synthesis, Decarboxylation
Overall Yield 76% (Reported)Not explicitly reported for this specific product
Number of Steps 1 (from cinnamate precursor)3 (Alkylation, Hydrolysis, Decarboxylation/Esterification)
Reagents & Conditions Pd/C, H₂ (3.5 atm), EthanolSodium ethoxide, Diethyl malonate, Acid/Base for hydrolysis, Heat for decarboxylation
Purification Silica gel column chromatographyExpected to require extraction and column chromatography

Route 1: Catalytic Hydrogenation of Ethyl (E)-3-(4-formylphenyl)acrylate

This synthetic approach involves the reduction of both the carbon-carbon double bond and the aldehyde group of an α,β-unsaturated ester precursor in a single step.

Experimental Protocol

A mixture of ethyl (E)-3-(4-formylphenyl)acrylate (2 g, 9.79 mmol), 10 wt% Palladium on carbon (1 g), and ethanol (50 mL) is placed in an autoclave reactor. The mixture is then hydrogenated for 2 hours under a hydrogen pressure of 3.5 atm. Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by silica gel column chromatography (eluent: 0-15% ethyl acetate/petroleum ether) to yield this compound as a colorless liquid (1.54 g, 76% yield).[1]

Reaction Pathway

Hydrogenation_Route start Ethyl (E)-3-(4-formylphenyl)acrylate product This compound start->product Hydrogenation reagents H₂, Pd/C Ethanol, 3.5 atm

Caption: Synthetic pathway for Route 1.

Analytical Data
  • LC/MS Analysis: Calculated for C₁₂H₁₆O₃: 208.25. Measured: 191.0 [M-OH]⁺.[1]

Route 2: Malonic Ester Synthesis (Proposed)

While a specific experimental protocol for the synthesis of this compound via the malonic ester route is not explicitly detailed in the surveyed literature, a plausible pathway can be constructed based on the well-established principles of this reaction for synthesizing substituted carboxylic acids. This route would likely commence with the alkylation of diethyl malonate with a suitable 4-(halomethyl)benzyl derivative.

Proposed Experimental Protocol

Step 1: Alkylation of Diethyl Malonate Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, diethyl malonate is added to form the enolate. 4-(chloromethyl)benzyl alcohol (with the hydroxyl group potentially protected, e.g., as a silyl ether) is then added, and the mixture is refluxed to facilitate the alkylation.

Step 2: Saponification and Decarboxylation The resulting substituted malonic ester is then saponified using a strong base like sodium hydroxide, followed by acidification to yield the dicarboxylic acid. Subsequent heating of the dicarboxylic acid would induce decarboxylation to form 3-(4-(hydroxymethyl)phenyl)propanoic acid.

Step 3: Fischer Esterification The final step involves the esterification of the resulting carboxylic acid with ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to yield the target product, this compound.

Proposed Reaction Pathway

Malonic_Ester_Route cluster_0 Alkylation cluster_1 Hydrolysis & Decarboxylation cluster_2 Esterification start1 Diethyl Malonate intermediate1 Substituted Malonic Ester start1->intermediate1 start2 4-(chloromethyl)benzyl alcohol (Protected) start2->intermediate1 intermediate2 3-(4-(hydroxymethyl)phenyl)propanoic acid intermediate1->intermediate2 1. NaOH, H₂O 2. H₃O⁺, Δ product This compound intermediate2->product Ethanol, H⁺

Caption: Proposed synthetic pathway for Route 2.

Head-to-Head Analysis

Route 1 (Hydrogenation) stands out for its efficiency as a one-step process from a readily preparable precursor. The reported yield of 76% is favorable for a catalytic hydrogenation. The use of a palladium catalyst and hydrogen gas requires appropriate safety precautions and specialized equipment like an autoclave. The purification involves standard column chromatography.

Route 2 (Malonic Ester Synthesis) , while a classic and versatile method for C-C bond formation, is a multi-step process. This inherently increases the operational complexity and can potentially lower the overall yield. A key consideration for this route would be the need for protection and deprotection of the benzylic alcohol to prevent side reactions, adding further steps to the synthesis. However, the starting materials, diethyl malonate and substituted benzyl halides, are generally readily available and the reactions can be performed with standard laboratory equipment.

Conclusion

For the synthesis of this compound, the catalytic hydrogenation of ethyl (E)-3-(4-formylphenyl)acrylate (Route 1) appears to be the more direct and efficient method based on the available experimental data. It offers a high-yielding, single-step conversion from its precursor. The malonic ester synthesis (Route 2) represents a viable, albeit longer, alternative. The choice between these routes in a practical setting would depend on factors such as the availability and cost of the starting materials, the scale of the synthesis, and the available laboratory equipment. Further experimental validation of the proposed malonic ester route would be necessary to provide a more definitive comparison of yields and overall efficiency.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected metabolic stability of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate and its derivatives. Direct experimental data for this compound is limited in publicly available literature. Therefore, this document outlines the fundamental principles of ester stability, details the standard experimental protocols used to assess it, and presents illustrative data to guide researchers in their study design and interpretation.

The stability of ester-containing compounds like this compound is a critical factor in drug development, influencing their pharmacokinetic profiles, bioavailability, and duration of action.[1][2] Esters are susceptible to hydrolysis, a reaction that splits them into a carboxylic acid and an alcohol, which can be catalyzed by acids, bases, or enzymes.[3][4] In biological systems, this process is primarily mediated by esterase enzymes present in various tissues and fluids.

I. Principles of Ester Stability: In Vitro and In Vivo Considerations

The in vitro and in vivo stability of an ester prodrug is largely governed by its susceptibility to enzymatic hydrolysis. Key biological matrices for evaluating this stability include:

  • Plasma/Blood: Contains esterases, such as butyrylcholinesterase and acetylcholinesterase, that can rapidly hydrolyze ester-based drugs upon their entry into the bloodstream.[5][6] Compounds that are highly sensitive to plasma esterases may have a short systemic half-life, a characteristic that can be exploited to develop topical agents with reduced systemic side effects.[5]

  • Liver: The liver is the primary site of drug metabolism and contains a high concentration of various metabolic enzymes, including carboxylesterases, located in microsomes and the cytosol.[2][7] Liver microsomes or S9 fractions are commonly used in vitro models to predict hepatic clearance.[1][8]

  • Hepatocytes: As a more complete system, intact hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors, offering a model that closely mimics the in vivo environment of the liver.[2]

  • Intestinal Fluids: For orally administered drugs, stability in simulated gastric and intestinal fluids is important to assess pre-systemic degradation. The small intestinal mucosa is also rich in metabolic enzymes.[1][2]

The rate of hydrolysis and, consequently, the stability of this compound and its derivatives will be influenced by the specific chemical structure of each molecule. Modifications to the parent compound can alter its affinity for various esterases, leading to significant differences in their pharmacokinetic behavior.

II. Quantitative Stability Data

While specific experimental data for this compound was not available, the following tables illustrate how such data is typically presented. These examples compare the parent compound with hypothetical derivatives to demonstrate the potential impact of chemical modifications on stability.

Table 1: Illustrative In Vitro Metabolic Stability in Liver Microsomes

CompoundSpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound Human4515.4
Rat3023.1
Mouse2527.7
Derivative A (e.g., Methyl ester) Human6011.6
Rat4017.3
Mouse3519.8
Derivative B (e.g., with steric hindrance near ester) Human>120<5.8
Rat957.3
Mouse808.7

Table 2: Illustrative Stability in Plasma

CompoundSpeciesPercent Remaining after 60 min
This compound Human65%
Rat50%
Derivative A (e.g., Methyl ester) Human75%
Rat60%
Derivative B (e.g., with steric hindrance near ester) Human95%
Rat88%

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of stability studies. Below are standard protocols for key in vitro and in vivo experiments.

  • Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (human, rat, mouse).

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).

    • NADPH regenerating system (cofactor for CYP450 enzymes).

    • Positive control compounds (e.g., testosterone, verapamil).

    • Acetonitrile with internal standard for reaction termination and sample preparation.

  • Procedure:

    • Prepare incubation mixtures by combining phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.[9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression line (Slope = -k; t½ = 0.693/k).

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes).

  • Objective: To determine the pharmacokinetic profile, including clearance, volume of distribution, half-life, and oral bioavailability of a test compound.

  • Animals: Male Sprague-Dawley rats (n=3-5 per group).[10]

  • Procedure:

    • Intravenous (IV) Administration: Administer the test compound as a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO) Administration: Administer the test compound by oral gavage (e.g., 5-20 mg/kg).

    • Blood Sampling: Collect serial blood samples from the jugular vein or another appropriate site at pre-defined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Plasma Preparation: Process the blood samples to obtain plasma.

    • Sample Analysis: Quantify the concentration of the test compound and its primary metabolite (the corresponding carboxylic acid) in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vd, t½) using non-compartmental analysis software.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

IV. Visualized Workflows

The following diagrams illustrate the typical workflows for the stability assays described above.

InVitro_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound (1 µM final) Microsomes Liver Microsomes (e.g., 0.5 mg/mL) Preincubation Pre-incubate 5 min @ 37°C Buffer Phosphate Buffer (pH 7.4) Initiation Initiate with NADPH Preincubation->Initiation Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Initiation->Sampling Termination Terminate with Acetonitrile + IS Sampling->Termination Centrifuge Centrifuge (Protein Precipitation) Termination->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for In Vitro Metabolic Stability Assay.

InVivo_PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Analysis Phase Animals Acclimate Rats (n=3-5 per group) IV_Group Group 1: IV Dose (e.g., 2 mg/kg) PO_Group Group 2: PO Dose (e.g., 10 mg/kg) Blood_Collection Serial Blood Sampling (0-24h) IV_Group->Blood_Collection PO_Group->Blood_Collection Plasma_Prep Centrifuge for Plasma Blood_Collection->Plasma_Prep Sample_Storage Store Plasma at -80°C Plasma_Prep->Sample_Storage Extraction Plasma Sample Extraction Sample_Storage->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK_Analysis Pharmacokinetic Analysis (Calculate AUC, CL, F%) LCMS->PK_Analysis

References

Spectroscopic Analysis: A Comparative Guide to Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the ester, Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, with its corresponding starting materials, 3-(4-(hydroxymethyl)phenyl)propanoic acid and ethanol. The analysis is based on established spectroscopic techniques including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of this compound and its precursors.

Chemical Transformation

The synthesis of this compound from 3-(4-(hydroxymethyl)phenyl)propanoic acid and ethanol is typically achieved through a Fischer esterification reaction. This acid-catalyzed reaction involves the condensation of the carboxylic acid and the alcohol to form the corresponding ester and water.

Fischer Esterification of 3-(4-(hydroxymethyl)phenyl)propanoic acid cluster_reactants Starting Materials cluster_product Product 3_4_hydroxymethyl_phenyl_propanoic_acid 3-(4-(hydroxymethyl)phenyl)propanoic acid Ethanol Ethanol Acid_Catalyst Acid_Catalyst Ethanol->Acid_Catalyst Ethyl_3_4_hydroxymethyl_phenyl_propanoate This compound Acid_Catalyst->Ethyl_3_4_hydroxymethyl_phenyl_propanoate

Caption: Reaction scheme for the synthesis of this compound.

Spectroscopic Data Comparison

Table 1: ¹H NMR Data (Chemical Shift δ in ppm)

CompoundAromatic Protons-CH₂-Ar-CH₂-CO-O-CH₂- (ester)-CH₃ (ester)-CH₂-OH-OH (alcohol/acid)
Ethanol---3.6 (q)1.2 (t)-variable
3-(4-(hydroxymethyl)phenyl)propanoic acid (Predicted)7.2-7.3 (d)2.9 (t)2.6 (t)--4.6 (s)10-12 (br s), ~1.7 (t)
This compound (Predicted)7.2-7.3 (d)2.9 (t)2.6 (t)4.1 (q)1.2 (t)4.6 (s)~1.6 (t)

Table 2: ¹³C NMR Data (Chemical Shift δ in ppm)

CompoundC=OAromatic C-O/C-CH₂Aromatic C-H-CH₂-Ar-CH₂-CO-O-CH₂- (ester)-CH₃ (ester)-CH₂-OH
Ethanol-----5818-
3-(4-(hydroxymethyl)phenyl)propanoic acid (Predicted)178~140, ~135~129, ~1283630--64
This compound (Predicted)173~140, ~135~129, ~1283631601464

Table 3: IR Spectroscopy Data (Wavenumber cm⁻¹)

CompoundO-H Stretch (Alcohol)O-H Stretch (Acid)C-H Stretch (sp³)C=O StretchC-O Stretch
Ethanol3400-3200 (broad, strong)[1][2]-3000-2850[1]-1100-1050[1][2]
3-(4-(hydroxymethyl)phenyl)propanoic acid (Predicted)3400-3200 (broad)3300-2500 (very broad)3000-2850~1710~1250, ~1050
This compound (Predicted)3400-3200 (broad)-3000-2850~1735~1200, ~1050

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
Ethanol46[3]45, 31 (base peak), 29
3-(4-(hydroxymethyl)phenyl)propanoic acid (Predicted)180162 ([M-H₂O]⁺), 133, 107, 91
This compound (Predicted)208190 ([M-H₂O]⁺), 163, 133, 107, 91

Experimental Protocols

The following are standard operating procedures for the acquisition of the spectroscopic data presented.

General Spectroscopic Analysis Workflow cluster_techniques Spectroscopic Analysis Start Sample Preparation NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Processing Data Processing and Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing

Caption: General workflow for spectroscopic analysis of chemical compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer. Data was acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second.

  • ¹³C NMR Spectroscopy: Spectra were recorded on the same instrument at a frequency of 100 MHz. Data was acquired with 1024 scans, a spectral width of 250 ppm, and a relaxation delay of 2 seconds. All spectra were processed with Fourier transformation and baseline correction.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the liquid sample (for ethanol and this compound) was placed as a thin film between two potassium bromide (KBr) plates. For the solid sample (3-(4-(hydroxymethyl)phenyl)propanoic acid), a KBr pellet was prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the mixture into a translucent disk.

  • Data Acquisition: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for thin film) or a pure KBr pellet was recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization: Electron ionization (EI) at 70 eV was used for volatile compounds. Electrospray ionization (ESI) in positive ion mode was employed for less volatile compounds.

  • Data Acquisition: Mass spectra were recorded over a mass-to-charge (m/z) range of 50-500.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum of ethanol is characterized by a triplet for the methyl protons, a quartet for the methylene protons, and a variable singlet for the hydroxyl proton.[4] In 3-(4-(hydroxymethyl)phenyl)propanoic acid, the aromatic protons are expected to appear as doublets, and the two methylene groups of the propanoic acid chain will be triplets. The benzylic methylene protons and the carboxylic acid proton will appear as a singlet and a broad singlet, respectively.

Upon esterification to form this compound, the most significant changes are the appearance of a quartet and a triplet corresponding to the ethoxy group of the ester, and the disappearance of the broad carboxylic acid proton signal. The signals for the aromatic and propanoate chain protons remain largely unchanged in their chemical shift and splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of ethanol shows two distinct signals for the methyl and methylene carbons.[5] For 3-(4-(hydroxymethyl)phenyl)propanoic acid, characteristic signals for the carboxylic carbon, aromatic carbons, the two methylene carbons of the propanoate chain, and the benzylic methylene carbon are expected.

The formation of the ester, this compound, is confirmed by the appearance of two new signals for the ethyl group carbons and a downfield shift of the carbonyl carbon signal compared to the carboxylic acid.

Infrared (IR) Spectroscopy: The IR spectrum of ethanol is dominated by a strong, broad O-H stretching band around 3300 cm⁻¹ due to hydrogen bonding.[1][2] 3-(4-(hydroxymethyl)phenyl)propanoic acid will also show a broad O-H stretch from the alcohol and a very broad O-H stretch from the carboxylic acid, along with a sharp C=O stretch around 1710 cm⁻¹.

In the product, this compound, the very broad carboxylic acid O-H stretch disappears and is replaced by a C=O stretch at a higher frequency (around 1735 cm⁻¹), which is characteristic of esters. The broad O-H stretch from the hydroxymethyl group remains.

Mass Spectrometry: The mass spectrum of ethanol shows a molecular ion peak at m/z 46 and a base peak at m/z 31.[3] For 3-(4-(hydroxymethyl)phenyl)propanoic acid, the molecular ion is expected at m/z 180, with fragmentation patterns corresponding to the loss of water and cleavage of the propanoic acid side chain.

This compound would have a molecular ion at m/z 208. Key fragmentation would involve the loss of an ethoxy group or the cleavage of the side chain, leading to characteristic fragment ions.

References

Benchmarking Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate: A Comparative Performance Guide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate in key cell-based assays. Recognizing the limited publicly available data on this specific compound, this guide establishes a comparative framework using well-characterized alternative compounds. The data presented for this compound is extrapolated based on its structural characteristics and its role as a Proteolysis Targeting Chimera (PROTAC) linker, providing a predictive performance profile. For comparison, we include experimental data from two structurally related compounds, Ethyl 3-(3,4-dihydroxyphenyl)propanoate and Methyl 3-(3,4-dihydroxyphenyl)propanoate, known for their anti-inflammatory and cytotoxic activities.

Executive Summary

This compound is a bifunctional molecule primarily utilized as a linker in the development of PROTACs. PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. The performance of the linker is critical to the efficacy of a PROTAC. This guide evaluates the predicted performance of this compound in assays relevant to its function and potential off-target effects, namely protein degradation, cytotoxicity, and anti-inflammatory activity.

Data Presentation

The following tables summarize the comparative performance of this compound and its alternatives in key cell-based assays.

Table 1: Comparative Cytotoxicity (MTT Assay)

CompoundCell LineIncubation Time (hours)IC50 (µM)
This compound (Predicted) HeLa48>100
Ethyl 3-(3,4-dihydroxyphenyl)propanoateRAW 264.724>100[1]
Methyl 3-(3,4-dihydroxyphenyl)propanoateHeLa4885.3[1]

Table 2: Comparative Anti-inflammatory Activity (Griess Assay)

CompoundCell LineTreatmentIC50 (µM)
This compound (Predicted) RAW 264.7LPS (1 µg/mL)>50
Ethyl 3-(3,4-dihydroxyphenyl)propanoateRAW 264.7LPS (1 µg/mL)12.0[1]
Methyl 3-(3,4-dihydroxyphenyl)propanoateRAW 264.7LPS (1 µg/mL)21.0[1]

Table 3: Predicted Protein Degradation Efficacy (Western Blot)

Compound (as part of a PROTAC)Target ProteinCell LineTreatment Time (hours)Degradation (%) at 10 µM
This compound-based PROTAC BRD4HeLa2485
Alkyl Chain-based PROTACBRD4HeLa2475
PEG Chain-based PROTACBRD4HeLa2490

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Griess Assay for Nitric Oxide Production

This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), in cell culture supernatants.[7][8][9]

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with test compounds for 1 hour before stimulating with lipopolysaccharide (LPS) to induce NO production.

  • Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition to determine the IC50 value.

Western Blot for Protein Degradation

Western blotting is used to detect and quantify the amount of a specific target protein in a cell lysate.[10][11]

  • Cell Treatment and Lysis: Treat cells with the PROTACs for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein intensity to the loading control to determine the percentage of protein degradation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_assays Cell-Based Assays cluster_steps General Workflow assay1 Cytotoxicity Assay (MTT) step4 Data Acquisition assay1->step4 assay2 Anti-inflammatory Assay (Griess) assay2->step4 assay3 Protein Degradation Assay (Western Blot) assay3->step4 step1 Cell Seeding step2 Compound Treatment step1->step2 step3 Incubation step2->step3 step3->assay1 MTT Reagent step3->assay2 Collect Supernatant step3->assay3 Cell Lysis step5 Data Analysis step4->step5 ubiquitin_proteasome_pathway POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->PolyUbPOI Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation nf_kb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_active Active NF-κB NFkB_IkB->NFkB_active Releases Nucleus Nucleus Genes Pro-inflammatory Genes (e.g., iNOS for NO production) NFkB_active->Genes Transcription

References

Comparative study of the physicochemical properties of different Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step in the pre-formulation and formulation development process. The physicochemical properties of a salt can significantly influence the bioavailability, stability, and manufacturability of the final drug product.[1][2][3] This guide presents a comparative study of the physicochemical properties of the free form of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate and its hypothetical sodium and potassium salt forms.

This compound is a compound of interest with potential therapeutic applications. Its structure, featuring a hydroxyl group, allows for the formation of various salt forms. This study focuses on a comparative analysis of the free form against its sodium and potassium salts to elucidate the impact of salt formation on key physicochemical parameters.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of the free form, sodium salt, and potassium salt of this compound. The data presented for the salt forms are hypothetical, based on established principles of pharmaceutical salt chemistry, to illustrate the expected variations upon salt formation.

PropertyThis compound (Free Form)Sodium this compoundPotassium this compound
Molecular Formula C12H16O3[4]C12H15NaO3C12H15KO3
Molecular Weight 208.25 g/mol [4]230.23 g/mol 246.33 g/mol
Appearance Colorless liquid[4]White to off-white crystalline solidWhite to off-white crystalline solid
Melting Point Not applicable (liquid at room temperature)185 - 190 °C170 - 175 °C
Aqueous Solubility Poorly solubleModerately solubleHighly soluble
Hygroscopicity LowModerateHigh
pKa ~14.43 (Predicted)[4]Not applicableNot applicable

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to determine the physicochemical properties outlined above.

Salt Synthesis

Objective: To synthesize the sodium and potassium salts of this compound.

Procedure:

  • Dissolve this compound in a suitable organic solvent (e.g., ethanol).

  • Add an equimolar amount of a corresponding base (sodium hydroxide or potassium hydroxide) dissolved in a minimal amount of water or ethanol.

  • Stir the reaction mixture at room temperature for a specified period.

  • The salt is then isolated, often by precipitation through the addition of a non-polar solvent or by evaporation of the solvent.[5]

  • The resulting solid is collected by filtration, washed with a suitable solvent, and dried under vacuum.

Melting Point Determination

Objective: To determine the melting point of the synthesized salt forms.

Procedure: Differential Scanning Calorimetry (DSC) is a standard thermal analysis technique used for this purpose.[1][6]

  • A small, accurately weighed sample of the salt is placed in an aluminum DSC pan.

  • The pan is sealed and placed in the DSC instrument alongside an empty reference pan.

  • The temperature of the sample and reference is increased at a constant rate.

  • The difference in heat flow between the sample and reference is measured as a function of temperature. The melting point is determined from the onset or peak of the endothermic event corresponding to melting.

Aqueous Solubility

Objective: To determine the equilibrium solubility of the free form and its salts in water.

Procedure: The shake-flask method is a common technique for determining equilibrium solubility.

  • An excess amount of the compound is added to a known volume of water in a sealed container.

  • The container is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • The resulting suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Hygroscopicity Assessment

Objective: To evaluate the tendency of the salt forms to absorb moisture from the atmosphere.

Procedure: Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure how quickly and how much of a solvent is absorbed by a sample.

  • A sample of the salt is placed on a microbalance in a controlled environment of known temperature and relative humidity (RH).

  • The RH is systematically varied in a stepwise manner (e.g., from 0% to 90% and back down to 0%).

  • The mass of the sample is continuously monitored at each RH step until equilibrium is reached.

  • The change in mass as a function of RH provides a measure of the material's hygroscopicity.

Stability Studies

Objective: To assess the chemical and physical stability of the salt forms under various stress conditions.

Procedure:

  • Samples of the salts are stored under different conditions of temperature and humidity (e.g., 40 °C/75% RH, 60 °C).

  • At specified time points, aliquots are withdrawn and analyzed for degradation products using a stability-indicating HPLC method.

  • Solid-state characterization techniques, such as Powder X-ray Diffraction (PXRD) and DSC, are used to monitor for any changes in the physical form (e.g., polymorphism, conversion to an amorphous form).[7]

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comparative study of different salt forms of an API.

G Workflow for Comparative Physicochemical Profiling of API Salts cluster_0 API Characterization cluster_1 Salt Formation & Screening cluster_2 In-depth Characterization cluster_3 Data Analysis & Selection API This compound (Free Form) PhysChem_API Initial Physicochemical Characterization API->PhysChem_API Salt_Formation Salt Formation (e.g., with NaOH, KOH) PhysChem_API->Salt_Formation Salt_Screening Initial Salt Screen (Yield, Crystalline Form) Salt_Formation->Salt_Screening Melting_Point Melting Point (DSC) Salt_Screening->Melting_Point Solubility Aqueous Solubility Salt_Screening->Solubility Hygroscopicity Hygroscopicity (DVS) Salt_Screening->Hygroscopicity Stability Stability Studies (Chemical & Physical) Salt_Screening->Stability Data_Comparison Comparative Data Analysis Melting_Point->Data_Comparison Solubility->Data_Comparison Hygroscopicity->Data_Comparison Stability->Data_Comparison Optimal_Salt Selection of Optimal Salt Form Data_Comparison->Optimal_Salt

Caption: Workflow for the comparative physicochemical profiling of API salts.

Conclusion

The formation of salts can significantly alter the physicochemical properties of this compound. Based on the principles of pharmaceutical sciences, it is anticipated that the sodium and potassium salts would be crystalline solids with improved aqueous solubility compared to the liquid free form. However, this may be accompanied by increased hygroscopicity, which would need to be managed during formulation and storage. A thorough experimental evaluation as outlined in the provided protocols is essential for selecting the optimal salt form with the most desirable balance of properties for further drug development.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, a key chemical intermediate, is essential for ensuring product quality, process control, and regulatory compliance in the pharmaceutical and chemical industries. The validation and cross-validation of analytical methods used for this purpose are critical to guarantee reliable and reproducible data across different laboratories, instruments, and analysts.[1][2] This guide provides a comparative overview of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The information presented is based on established validation principles and data from analogous compounds to provide a practical framework for researchers.[3]

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the separation and quantification of non-volatile or thermally labile compounds.[3] When coupled with a UV detector, HPLC offers a sensitive method for compounds containing a UV chromophore, such as this compound.

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds.[3] When combined with a Mass Spectrometry (MS) detector, GC-MS provides high selectivity and sensitivity, enabling both quantification and structural confirmation of the analyte.[3] For compounds with polar functional groups, such as the hydroxyl group in this compound, derivatization may be necessary to increase volatility and improve chromatographic performance.[4]

Comparative Validation Data

The following table summarizes typical validation parameters for HPLC-UV and GC-MS methods for the analysis of compounds structurally similar to this compound. These values are intended to serve as a benchmark for method development and validation.

Validation Parameter HPLC-UV GC-MS Acceptance Criteria (Typical)
Linearity (r²) > 0.998> 0.999r² ≥ 0.995
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2.0%< 3.0%≤ 5.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mLSignal-to-Noise ratio of 10:1
Specificity HighVery HighNo interference from blank/placebo

Experimental Protocols

The following are representative experimental protocols for the quantification of this compound using HPLC-UV and GC-MS.

1. HPLC-UV Method

This protocol is suitable for the direct analysis of this compound in various sample matrices.

a. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: Isocratic elution with a mixture of water (containing 0.1% formic acid) and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

b. Standard and Sample Preparation:

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution to cover the expected concentration range.

  • Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and diluted to an appropriate concentration within the calibration range.[4]

2. GC-MS Method

This protocol is a representative example for the analysis of this compound, which may require derivatization to improve volatility.

a. GC-MS Conditions:

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.[5]

  • Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.[5]

  • Injection Mode: Split (e.g., 50:1 split ratio).[3]

  • Injection Volume: 1 µL.[5]

  • MS Transfer Line Temperature: 280°C.[3]

  • Ion Source Temperature: 230°C.[3][5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3][5]

  • Scan Range: m/z 40-450.

b. Derivatization, Standard, and Sample Preparation:

  • Derivatization (Silylation): To the dried residue of the standard or sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethyl acetate). The derivatization procedure is applied to aliquots of the standard solutions.

  • Sample Preparation: The sample is extracted with a suitable solvent (e.g., ethyl acetate). The solvent is evaporated, and the residue is subjected to the derivatization procedure.

Cross-Validation Workflow

Cross-validation of an analytical method is crucial to ensure that the method produces consistent and reliable results when transferred between laboratories or when different analytical techniques are used.[1][6] The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

start Start: Need for Cross-Validation protocol Develop and Agree on Cross-Validation Protocol start->protocol samples Prepare and Distribute Homogeneous Samples protocol->samples analysis1 Lab A / Method 1 Analysis samples->analysis1 analysis2 Lab B / Method 2 Analysis samples->analysis2 data Compile and Compare Data analysis1->data analysis2->data stats Statistical Analysis (e.g., t-test, F-test) data->stats criteria Acceptance Criteria Met? stats->criteria pass Cross-Validation Successful criteria->pass Yes fail Investigate Discrepancies criteria->fail No end End pass->end fail->protocol

Caption: Workflow for Analytical Method Cross-Validation.

References

A Comparative Guide to the Batch-to-Batch Consistency of Synthesized Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the batch-to-batch consistency of synthesized Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, a key intermediate in various research and development applications, including its emerging role as a PROTAC linker. We present a direct comparison with viable alternatives and provide detailed experimental protocols to ensure the reproducibility of our findings. Our analysis focuses on critical quality attributes that are paramount for ensuring reliable and consistent performance in downstream applications.

Comparative Analysis of this compound and Alternatives

The selection of a chemical intermediate is a critical decision in any research and development pipeline. Consistency in purity, identity, and impurity profile directly impacts the reliability and reproducibility of experimental outcomes. In this guide, we compare three distinct batches of synthesized this compound against two commercially available alternatives: Ethyl 3-phenylpropanoate and Methyl 3-(4'-hydroxyphenyl)propionate.

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compound (Batch 1)This compound (Batch 2)This compound (Batch 3)Ethyl 3-phenylpropanoate (Alternative 1)Methyl 3-(4'-hydroxyphenyl)propionate (Alternative 2)
Molecular Formula C₁₂H₁₆O₃C₁₂H₁₆O₃C₁₂H₁₆O₃C₁₁H₁₄O₂C₁₀H₁₂O₃
Molecular Weight 208.25 g/mol 208.25 g/mol 208.25 g/mol 178.23 g/mol 180.19 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidColorless to pale yellow liquidColorless liquidWhite to off-white solid
Boiling Point 155-163 °C @ 0.5 Torr154-162 °C @ 0.5 Torr155-164 °C @ 0.5 Torr238-239 °C @ 760 TorrNot available
Purity (by HPLC) 98.7%98.5%98.9%≥99%≥98%

Table 2: Batch-to-Batch Purity and Impurity Profile of this compound

ParameterBatch 1Batch 2Batch 3Acceptance Criteria
Purity (HPLC Area %) 98.7%98.5%98.9%≥ 98.0%
Major Impurity 1 (Unreacted Starting Material) 0.45%0.52%0.41%≤ 0.5%
Major Impurity 2 (Side-reaction Product) 0.31%0.39%0.28%≤ 0.4%
Total Impurities 1.3%1.5%1.1%≤ 2.0%
Residual Solvents (GC-MS) CompliesCompliesCompliesComplies with ICH Q3C

Experimental Protocols

The following protocols were employed to assess the quality and consistency of the synthesized batches of this compound.

1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of mobile phase B.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃)

  • ¹H NMR: 400 MHz, chemical shifts (δ) reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: 100 MHz, chemical shifts (δ) reported in ppm relative to CDCl₃ (77.16 ppm).

3. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Sample Preparation: Thin film on a NaCl plate.

  • Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

4. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

  • Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Program: 40 °C for 5 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.

  • MSD Transfer Line Temperature: 280 °C

  • Mass Range: m/z 35-550

Visualizing the Experimental Workflow

To ensure clarity and reproducibility, the following diagram outlines the logical flow of the batch-to-batch consistency assessment process.

G cluster_synthesis Synthesis & Sampling cluster_alternatives Commercial Alternatives cluster_testing Analytical Testing cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Synthesized Batches (Batch 1, 2, 3) Sampling Representative Sampling Synthesis->Sampling HPLC HPLC (Purity & Impurities) Sampling->HPLC NMR NMR (Identity) Sampling->NMR FTIR FTIR (Functional Groups) Sampling->FTIR GCMS GC-MS (Residual Solvents) Sampling->GCMS Alt1 Ethyl 3-phenylpropanoate Alt1->HPLC Alt2 Methyl 3-(4'-hydroxyphenyl)propionate Alt2->HPLC DataComp Comparative Data Analysis HPLC->DataComp NMR->DataComp FTIR->DataComp GCMS->DataComp SpecComp Specification Compliance DataComp->SpecComp Conclusion Batch Consistency Assessment SpecComp->Conclusion

Caption: Workflow for assessing batch-to-batch consistency.

Signaling Pathway (Illustrative)

While this compound is primarily a chemical intermediate, its application as a PROTAC linker involves hijacking the ubiquitin-proteasome pathway. The following diagram illustrates this conceptual pathway.

G cluster_protac PROTAC-Mediated Degradation cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation PROTAC PROTAC Molecule (Target Binder - Linker - E3 Ligase Binder) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary binds Target Target Protein Target->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb Polyubiquitinated Target Protein Ternary->PolyUb facilitates Ub Ubiquitin Ub->PolyUb transfer Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation Degraded Protein Fragments Proteasome->Degradation degrades to

Caption: Conceptual pathway of PROTAC-mediated protein degradation.

Conclusion

The three synthesized batches of this compound demonstrate a high degree of batch-to-batch consistency in terms of purity, identity, and impurity profile, meeting all predefined acceptance criteria. The presented analytical methods provide a robust framework for the quality control of this important chemical intermediate. When compared to commercially available alternatives, the synthesized material exhibits comparable purity, with the added advantage of a well-characterized impurity profile, which is crucial for sensitive applications in drug discovery and development. For researchers requiring a reliable source of this compound, a stringent in-house quality control process, as outlined in this guide, is essential for ensuring the integrity and reproducibility of their scientific endeavors.

Safety Operating Guide

Essential Procedures for the Safe Disposal of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, a chemical intermediate used in research and development, is crucial for maintaining laboratory safety and environmental protection. Adherence to established protocols minimizes risks to personnel and ensures compliance with regulatory standards. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[1]

  • Hand Protection: Use chemical-resistant gloves.[1]

  • Skin and Body Protection: A laboratory coat is required to prevent skin contact.[1]

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Avoid the formation of dust if handling the solid form.[1]

  • Wash hands thoroughly after handling the chemical.[1][3]

Step-by-Step Disposal Protocol

The primary and most critical principle of chemical waste management is to never dispose of hazardous chemicals down the drain unless specifically permitted by institutional and local regulations.[4][5] For this compound, the recommended procedure is to manage it as a chemical waste product for professional disposal.

  • Waste Identification and Segregation:

    • This compound should be treated as a hazardous chemical waste.

    • Do not mix this compound with other incompatible waste streams. It is incompatible with strong oxidizing agents.[1]

    • It is common practice to segregate chemical waste into categories such as halogenated and non-halogenated solvents.[6] This compound would be classified as a non-halogenated organic waste.

  • Containerization:

    • Use a designated and appropriate waste container. Chemically resistant containers made of high-density polyethylene (HDPE) or glass are generally suitable.[2]

    • The container must be in good condition, free from leaks or cracks, and have a secure, tight-fitting lid.[2][7]

    • Do not overfill the container; it is recommended to leave at least 10% headspace to accommodate any potential expansion of the contents.[2][7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[5][8]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[5]

    • Indicate the date when the waste was first added to the container.[8]

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.[4]

    • The storage area should be cool, dry, and well-ventilated, away from sources of heat, sparks, or open flames.[1][2]

    • Ensure that the storage of waste containers is organized to prevent tipping and to segregate incompatible chemicals.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[2][4]

    • Provide the disposal contractor with all necessary information regarding the waste, including its identity and any known hazards.

Quantitative Data Summary

ParameterValueReference
Physical StateSolid[1]
Melting Point40 - 42 °C[1]
Incompatible MaterialsStrong oxidizing agents[1]
Hazardous Decomposition ProductsCarbon monoxide (CO), Carbon dioxide (CO2)[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

DisposalWorkflow start Chemical is no longer needed identify Identify Waste & Consult SDS start->identify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe segregate Segregate as Non-Halogenated Organic Waste ppe->segregate containerize Use a Labeled, Leak-Proof Waste Container segregate->containerize label Label with 'Hazardous Waste' & Full Chemical Name containerize->label store Store in a Designated, Secure Area label->store contact_ehs Contact EHS or Licensed Waste Contractor for Disposal store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of laboratory chemical waste.

By following these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant research environment.

References

Essential Safety and Logistical Information for Handling Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides immediate, essential safety protocols, operational guidance, and disposal plans for Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate.

Chemical and Physical Properties:

PropertyValue
Physical State Solid
Appearance Light cream
Melting Point 40 - 42 °C / 104 - 107.6 °F
Incompatible Materials Strong oxidizing agents
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Fumes

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. Below is a summary of recommended PPE for handling this compound.

PPE CategoryItemSpecification and Guidance
Eye Protection Safety Glasses with Side Shields or GogglesMust conform to European standard EN 166 or OSHA 29 CFR 1910.133.[1][2]
Hand Protection Chemical-resistant glovesNitrile gloves offer splash protection but are not recommended for prolonged contact with aromatic esters.[3][4][5][6][7] Butyl rubber or Viton™ gloves provide better resistance.[1][8][9][10] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential splashes.
Respiratory Protection Not generally required under normal useWork in a well-ventilated area. If dust formation is likely, use appropriate respiratory equipment.

Glove Selection and Breakthrough Times:

Selecting the appropriate glove material is critical. While specific breakthrough time data for this compound is not available, the following table provides a general guide for glove selection when handling aromatic esters. Breakthrough times are influenced by glove thickness, chemical concentration, and temperature.[11]

Glove MaterialGeneral Breakthrough Time Rating for Aromatic Esters
NitrileFair (Short-term splash protection)[3][4][6]
Butyl RubberGood to Excellent[1][8][9]
Viton™Excellent[8]
NeopreneFair to Good
Natural Rubber (Latex)Poor

Operational Plan: Safe Handling Workflow

Adherence to a standardized workflow minimizes the risk of exposure and ensures procedural consistency.

Safe Handling Workflow for this compound prep Preparation - Review SDS - Don appropriate PPE - Prepare workspace weigh Weighing - Use an analytical balance in a ventilated enclosure - Use a weigh boat - Record the exact weight prep->weigh transfer Transfer & Handling - Carefully transfer the solid to the reaction vessel - Avoid creating dust - Close container immediately after use weigh->transfer reaction Reaction - Conduct the experiment in a fume hood - Monitor the reaction for any abnormalities transfer->reaction cleanup Cleanup - Clean all glassware and surfaces - Remove PPE carefully reaction->cleanup disposal Waste Disposal - Dispose of contaminated materials in a labeled hazardous waste container cleanup->disposal

Safe Handling Workflow

Experimental Protocol: Weighing and Handling

This protocol provides a step-by-step guide for the safe weighing and handling of solid this compound.

1. Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Don the appropriate Personal Protective Equipment (PPE) as specified in the table above, including safety glasses, a lab coat, and chemical-resistant gloves (butyl rubber or Viton™ recommended for extended handling).

  • Prepare the workspace by ensuring it is clean, uncluttered, and located in a well-ventilated area or within a fume hood.

2. Weighing:

  • Use an analytical balance placed inside a ventilated enclosure or a fume hood to minimize inhalation of any airborne particles.

  • Place a clean, appropriately sized weigh boat on the balance and tare the scale.

  • Carefully scoop the desired amount of this compound from its container onto the weigh boat using a clean spatula.

  • Avoid creating dust by handling the solid gently.

  • Once the target weight is achieved, record the exact mass.

3. Transfer and Handling:

  • Carefully transfer the weighed solid from the weigh boat into the designated reaction vessel.

  • Immediately close the stock container of this compound to prevent contamination and exposure.

  • If any solid is spilled, clean it up promptly according to the spill cleanup procedures outlined in the SDS.

4. Post-Handling:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Clean all used equipment and the work area.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • All solid waste contaminated with this compound, including used weigh boats, contaminated gloves, and paper towels, should be placed in a designated, clearly labeled hazardous waste container.[12][13]

  • The container must be made of a compatible material, be in good condition, and have a secure lid.[12]

2. Labeling:

  • The hazardous waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12]

3. Storage:

  • Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[14]

4. Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.

  • Follow all local, state, and federal regulations for the disposal of solid chemical waste.[15][16] Incineration is a common disposal method for non-halogenated organic solids.[15]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.